molecular formula C8H6ClFN2O3 B1608199 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide CAS No. 379254-83-8

2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Cat. No.: B1608199
CAS No.: 379254-83-8
M. Wt: 232.59 g/mol
InChI Key: BCDJZGSHZUVZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide ( 379254-83-8) is a chemical compound with the molecular formula C8H6ClFN2O3 and a molecular weight of 232.60 . This acetamide derivative is characterized by the presence of chloro, fluoro, and nitro functional groups on its aromatic structure, making it a potential intermediate for further synthetic chemistry and pharmaceutical research . While specific biological data for this exact isomer is not widely published in the available literature, studies on closely related chloroacetamide compounds demonstrate significant antibacterial potential. For instance, research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown promising activity against Klebsiella pneumoniae , a multidrug-resistant Gram-negative bacterium, with the chloro atom being identified as a key structural feature that enhances this antibacterial effect . This suggests that this compound may hold similar value as a scaffold in the development of novel antibacterial agents and for investigating structure-activity relationships. The compound requires careful handling and storage, sealed in dry conditions at 2-8°C . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-7-3-5(12(14)15)1-2-6(7)10/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDJZGSHZUVZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368481
Record name 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-83-8
Record name 2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and material science, the N-aryl acetamide scaffold is a cornerstone for the development of novel molecules with diverse biological activities and functionalities. The strategic incorporation of halogen and nitro groups onto the aromatic ring can profoundly influence the physicochemical properties and reactivity of these compounds, making them valuable intermediates in complex synthetic pathways. This guide provides a comprehensive technical overview of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide , a specialized intermediate whose structure suggests significant potential in drug discovery and chemical synthesis.

While direct literature on this specific isomer is limited, this document leverages established principles of organic chemistry and data from structurally related analogs to present a robust guide for researchers. The narrative will delve into the logical synthesis, predicted physicochemical properties, detailed characterization workflows, and potential applications, providing field-proven insights into its utility. The core of this guide is built upon the well-documented chemistry of its precursors: 2-fluoro-5-nitroaniline and chloroacetyl chloride .[1][2] The reactivity of the chloroacetyl moiety offers a versatile handle for further chemical modification, while the nitro-fluoro-substituted phenyl ring is a key pharmacophore in various bioactive molecules.[3][4]

Physicochemical and Structural Properties

The precise experimental data for this compound is not extensively published. However, we can infer its key properties with a high degree of confidence by analyzing its constituent parts and comparing them to closely related, well-characterized molecules.

Core Precursor: 2-Fluoro-5-nitroaniline

The foundational building block for our target compound is 2-fluoro-5-nitroaniline. Its properties are well-documented and crucial for understanding the synthesis and characteristics of the final product.

PropertyValueSource(s)
Molecular Formula C₆H₅FN₂O₂[5]
Molecular Weight 156.11 g/mol [5]
Appearance White to amber crystalline powder[6][7]
Melting Point 97-103 °C[7][8]
CAS Number 369-36-8[5]
Predicted Properties of this compound

By combining the structure of 2-fluoro-5-nitroaniline with the 2-chloroacetyl group, we can predict the properties of the target molecule. The molecular formula is C₈H₆ClFN₂O₃, and the calculated molecular weight is 232.59 g/mol . Other properties are extrapolated from similar compounds reported in the literature.

PropertyPredicted/Calculated ValueBasis of Inference / Source(s)
Molecular Formula C₈H₆ClFN₂O₃Calculation
Molecular Weight 232.59 g/mol Calculation
Appearance Expected to be a solid, likely a crystalline powder, pale yellow to brown in color.Analogy with related nitroanilides.[9]
Melting Point Estimated range: 160-190 °CBased on melting points of similar compounds like 2-chloro-N-(4-nitrophenyl)acetamide (180-183 °C).[9]
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and acetone; sparingly soluble in alcohols; insoluble in water.General solubility of N-aryl acetamides.[10]

Synthesis Protocol: N-Acylation of 2-Fluoro-5-nitroaniline

The most direct and reliable method for synthesizing this compound is the N-acylation of 2-fluoro-5-nitroaniline with chloroacetyl chloride. This is a standard and robust reaction in organic synthesis.[2][9] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond. A mild base is typically used to quench the HCl byproduct.

Diagram of the Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_conditions Reaction Conditions R1 2-Fluoro-5-nitroaniline Product This compound R1->Product Nucleophilic Acyl Substitution R2 Chloroacetyl Chloride R2->Product Base Base (e.g., Triethylamine, Pyridine) Base->Product Solvent Aprotic Solvent (e.g., CHCl₃, THF) Solvent->Product Temp 0°C to Room Temp Temp->Product

Caption: Reaction scheme for the synthesis of the target compound.

Step-by-Step Experimental Methodology

This protocol is adapted from established procedures for the synthesis of similar chloroacetamides.[4]

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-5-nitroaniline (e.g., 3.12 g, 20 mmol) and a non-nucleophilic base such as triethylamine (Et₃N) (e.g., 3.3 mL, 24 mmol) in an anhydrous aprotic solvent like chloroform (CHCl₃) or tetrahydrofuran (THF) (40 mL).

    • Causality: Anhydrous conditions are critical as chloroacetyl chloride is highly reactive with water. An aprotic solvent is used to avoid side reactions with the acyl chloride. The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Addition of Acylating Agent:

    • Cool the flask to 0°C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride (e.g., 1.9 mL, 24 mmol) in the same solvent (10 mL) dropwise to the stirred mixture over 20-30 minutes.

    • Causality: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate, preventing potential side reactions and ensuring safety.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 12-20 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

    • Trustworthiness: TLC is a self-validating system to confirm the consumption of the limiting reagent, ensuring the reaction has gone to completion before proceeding to workup.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), a dilute acid solution (e.g., 1M HCl) to remove excess base, and finally with brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.[4]

    • Trustworthiness: Recrystallization is a standard method for purifying solid organic compounds. The purity of the final product should be verified by measuring its melting point and through spectroscopic analysis.

Spectroscopic Characterization Workflow

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry is the standard approach.[11][12][13]

Hypothetical Spectroscopic Data
TechniqueExpected Observations
¹H NMR - A singlet for the two protons of the -CH₂Cl group (approx. 4.2-4.5 ppm).- Aromatic protons exhibiting complex splitting patterns due to F-H and H-H coupling.- A broad singlet for the amide N-H proton (approx. 8.5-9.5 ppm).
¹³C NMR - A signal for the carbonyl carbon (C=O) (approx. 165-170 ppm).- A signal for the -CH₂Cl carbon (approx. 40-45 ppm).- Aromatic carbon signals, with splittings due to C-F coupling.
IR Spectroscopy - A strong absorption band for the amide C=O stretch (Amide I band) around 1670-1690 cm⁻¹.- An N-H stretching vibration around 3250-3300 cm⁻¹.- Characteristic C-NO₂ stretching bands (approx. 1520 cm⁻¹ and 1350 cm⁻¹).- A C-Cl stretching band around 700-800 cm⁻¹.
Mass Spectrometry (EI) - A molecular ion peak [M]⁺ at m/z 232 and an [M+2]⁺ peak at m/z 234 with an approximate 3:1 ratio, characteristic of a monochlorinated compound.
Diagram of Characterization and Screening Workflow

Workflow Post-Synthesis Workflow cluster_synthesis Synthesis & Purification cluster_char Structural Verification cluster_purity Purity Assessment cluster_screen Biological Screening (Hypothetical) Synthesis Synthesized Product NMR NMR (¹H, ¹³C) Synthesis->NMR Characterization MS Mass Spectrometry Synthesis->MS Characterization IR IR Spectroscopy Synthesis->IR Characterization MP Melting Point Analysis Synthesis->MP Purity Check HPLC HPLC/LC-MS Synthesis->HPLC Purity Check Confirmed Confirmed Pure Compound NMR->Confirmed MS->Confirmed IR->Confirmed MP->Confirmed HPLC->Confirmed Screen Antimicrobial Assay (e.g., MIC determination) Data Biological Activity Data Screen->Data Confirmed->Screen

Caption: Workflow for compound verification and initial screening.

Potential Applications in Research and Drug Development

N-aryl acetamides containing nitro and chloro functionalities are important precursors in medicinal chemistry.

  • Synthetic Intermediate: The primary application of this compound is as a versatile intermediate. The α-chloro group is a reactive electrophilic site, allowing for nucleophilic substitution to introduce a wide variety of functional groups, thereby enabling the creation of compound libraries for screening.[2][14]

  • Antimicrobial Agents: Numerous studies have shown that chloroacetamide derivatives possess antibacterial and antifungal properties.[4][9] The combination of the acetamide scaffold with a nitroaromatic ring could lead to compounds with potent antimicrobial activity. For instance, a structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated activity against Klebsiella pneumoniae.[4][15]

  • Enzyme Inhibitors: The acetamide moiety is a common feature in various enzyme inhibitors. Depending on the further modifications, derivatives of the title compound could be explored as inhibitors for enzymes like cyclooxygenase (COX), which is relevant for anti-inflammatory drugs.[16]

  • Anticancer and Antiviral Research: The nitroaromatic group can be a precursor to an amino group via reduction.[3] This transformation opens up pathways to synthesize compounds with potential applications as antitumor and antiviral agents, a strategy that has been explored with related nitroanilides.[3][17]

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. The safety profile of this compound can be inferred from its precursors and related compounds.

  • Precursor Hazards: The starting material, 2-fluoro-5-nitroaniline, is classified as a flammable solid that causes skin and serious eye irritation, and may cause respiratory irritation.[5][18][19] Chloroacetyl chloride is highly corrosive and lachrymatory.

  • Inferred Hazards for the Product:

    • Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin, similar to other halogenated nitroaromatic compounds.

    • Irritation: Expected to be a skin and eye irritant.

  • Recommended Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][18]

    • Avoid inhalation of dust and contact with skin and eyes.

    • Handle with care to avoid generating dust.

    • In case of fire, use dry chemical, CO₂, or foam extinguishers.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents and bases.

Conclusion

This compound represents a strategically designed chemical intermediate with considerable potential for applications in synthetic and medicinal chemistry. While direct experimental data is sparse, a robust understanding of its properties, synthesis, and potential can be constructed from the well-established chemistry of its precursors and analogs. This guide provides the necessary technical framework for researchers to synthesize, characterize, and utilize this compound in their research endeavors, particularly in the development of novel therapeutic agents and functional materials. Its value lies in the combination of a reactive chloroacetyl handle and a biologically relevant substituted aromatic ring, offering a gateway to a diverse range of more complex molecular architectures.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67785, 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • Bello, R., et al. (2012). Preparation of N-aryl-N-(3-indolmethyl)acetamides. ResearchGate. Retrieved from [Link]

  • Sci-Hub. (2018). Synthesis and conformational analysis of N-aryl-N-(3-thienyl)acetamides. Retrieved from [Link]

  • MDPI. (2021). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Retrieved from [Link]

  • Liu, C., & Zhang, Y. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103219. Retrieved from [Link]

  • Google Patents. (1984). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31982, Acetanilide, 5'-chloro-2',4'-dimethoxy-2-fluoro-. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Archives of Pharmacy Practice. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]

  • SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773698, 2-Chloro-5-fluoro-4-nitroaniline. Retrieved from [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 532065, 2-chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11365, N-Chloroacetanilide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13736172, Chloro(nitro)acetyl fluoride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Novel Chloroacetamides

In the realm of drug discovery and medicinal chemistry, the family of N-substituted chloroacetamides serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a chloroacetyl group provides a reactive handle for further molecular elaboration, enabling the exploration of a wide chemical space. This guide focuses on a specific, and likely novel, derivative: 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide .

A thorough search of chemical databases and scientific literature does not yield a registered CAS number for this specific isomeric configuration. This suggests that the compound is not widely commercially available and represents a frontier for new research. This guide, therefore, is constructed to provide a comprehensive technical roadmap for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this compound. We will draw upon established synthetic methodologies for closely related isomers and infer potential properties and safety considerations from their known profiles.

The strategic placement of the fluoro and nitro groups on the phenyl ring is anticipated to significantly influence the compound's physicochemical properties and biological activity. The electron-withdrawing nature of these substituents can modulate the reactivity of the amide and the aromatic ring, potentially leading to unique pharmacological profiles.

Physicochemical Properties: A Comparative Overview

Given the absence of experimental data for this compound, the following table presents its predicted properties alongside the experimentally determined or calculated properties of its known isomers. This comparative approach is crucial for contextualizing the potential characteristics of the target compound.

PropertyThis compound (Predicted)2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide[1]N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide[2]
CAS Number Not Found743444-40-881962-58-5
Molecular Formula C₈H₆ClFN₂O₃C₈H₆ClFN₂O₃C₈H₆ClFN₂O₃
Molecular Weight 232.60 g/mol 232.60 g/mol 232.59 g/mol [2]
Appearance Predicted: SolidSolid-
SMILES O=C(NC1=CC=C(F)C(=C1)=O)CClO=C(NC1=CC(F)=CC=C1=O)CClCC(=O)NC1=CC(=C(C=C1[O-])F)Cl[2]

Synthesis Protocol: A Reliable Path to a Novel Compound

The synthesis of this compound can be reliably achieved through the N-acylation of its corresponding aniline precursor, 2-fluoro-5-nitroaniline, with chloroacetyl chloride. This is a well-established reaction in organic synthesis.[3] The protocol described here is adapted from the successful synthesis of a closely related isomer, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.[4]

Precursor Synthesis: Preparation of 2-fluoro-5-nitroaniline

The starting material, 2-fluoro-5-nitroaniline, is a known compound and can be synthesized from 2,4-dinitrofluorobenzene through selective reduction of the nitro group at the 2-position.[5]

N-acylation of 2-fluoro-5-nitroaniline

Materials:

  • 2-fluoro-5-nitroaniline

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol/Water mixture for recrystallization

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitroaniline (10 mmol) and triethylamine (12 mmol) in 40 mL of anhydrous chloroform.

  • Cooling: Cool the flask to 0°C in an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.

  • Addition of Acylating Agent: While stirring vigorously, slowly add a solution of chloroacetyl chloride (12 mmol) in 10 mL of anhydrous chloroform to the reaction mixture via a dropping funnel over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.[4]

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel and wash it sequentially with water (3 x 50 mL), 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the purified this compound.[4]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification R1 2-fluoro-5-nitroaniline Setup Dissolve Reactants & Base R1->Setup R2 Chloroacetyl Chloride Addition Slow Addition of Chloroacetyl Chloride R2->Addition Base Triethylamine in Chloroform Base->Setup Cooling Cool to 0°C Setup->Cooling Cooling->Addition Stirring Stir at Room Temp (18-24h) Addition->Stirring Wash Aqueous Washes (Water, HCl, NaHCO3) Stirring->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Recrystallization Dry->Purify Product Pure this compound Purify->Product

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Drug Development

While the biological activity of this compound has not yet been reported, the known bioactivity of its isomer, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), provides a strong rationale for its investigation as an antimicrobial agent. Research has demonstrated that CFA exhibits antibacterial activity against Klebsiella pneumoniae and acts synergistically with carbapenem antibiotics like meropenem and imipenem.[4] This suggests that these chloroacetamide derivatives may function as antibiotic adjuvants, potentiating the efficacy of existing drugs against resistant bacterial strains.

The mechanism of action for such compounds is yet to be fully elucidated but could involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell wall or membrane. The reactive chloroacetyl moiety is a key feature, potentially alkylating nucleophilic residues in bacterial proteins.

Proposed Experimental Workflow for Biological Screening

For researchers venturing into the study of this novel compound, a logical first step is to assess its antimicrobial properties. The following workflow outlines a standard approach.

ScreeningWorkflow Start Synthesized Compound MIC Determine Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria Start->MIC Cytotoxicity Assess Cytotoxicity in mammalian cell lines (e.g., HEK293, HepG2) Start->Cytotoxicity Synergy Synergy Testing (Checkerboard Assay) with conventional antibiotics MIC->Synergy Outcome Lead Candidate for Further Development Cytotoxicity->Outcome Resistant Test against drug-resistant bacterial strains (e.g., MRSA, VRE) Synergy->Resistant Mechanism Mechanism of Action Studies (e.g., enzyme inhibition, membrane potential assays) Resistant->Mechanism Mechanism->Outcome

Caption: A logical workflow for the initial biological screening of the title compound.

Safety and Handling

As this compound is a novel compound, a specific Safety Data Sheet (SDS) is not available. However, based on the known hazards of related chloroacetamides, it is prudent to handle this compound with care.

Inferred Hazard Profile:

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when dealing with the powdered form to avoid dust inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents an unexplored area in medicinal chemistry. While its specific properties are yet to be determined, this guide provides a robust framework for its synthesis, purification, and initial biological evaluation. By leveraging established protocols for similar compounds and adhering to rigorous safety standards, researchers can confidently embark on the investigation of this promising new molecule and its potential contributions to the development of novel therapeutics.

References

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Available at: [Link]

  • PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • Angene Chemical. (2025). Safety Data Sheet: 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide: Molecular Structure, Weight, and Proposed Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published data on this specific isomer, this document focuses on its predicted molecular structure and weight, a proposed synthetic route based on established chemical principles, and a comparative analysis with its known isomers. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of this molecule.

Introduction and Significance

Substituted N-phenylacetamides are a class of organic compounds that form the backbone of many pharmaceuticals, herbicides, and other biologically active molecules. The introduction of various functional groups onto the phenyl ring can significantly alter the compound's physicochemical properties and biological activity. The title compound, this compound, is a halogenated and nitrated derivative that holds potential for further chemical modifications and exploration in drug discovery and materials science. The chloroacetamide moiety is a reactive functional group that can participate in various nucleophilic substitution reactions, making it a valuable synthon for creating more complex molecules. The presence of fluoro and nitro groups can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

While several isomers of this compound are documented, "this compound" itself is not extensively described in the scientific literature. This guide, therefore, provides a predictive yet scientifically grounded exploration of its core attributes.

Molecular Structure and Weight

The molecular structure of this compound is defined by an acetamide group linked to a substituted phenyl ring. The phenyl ring is functionalized with a chlorine atom at the 2-position of the acetamide, a fluorine atom at the 2-position of the phenyl ring, and a nitro group at the 5-position of the phenyl ring.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₈H₆ClFN₂O₃ .

The molecular weight is calculated as follows:

  • Carbon (C): 8 * 12.011 = 96.088

  • Hydrogen (H): 6 * 1.008 = 6.048

  • Chlorine (Cl): 1 * 35.453 = 35.453

  • Fluorine (F): 1 * 18.998 = 18.998

  • Nitrogen (N): 2 * 14.007 = 28.014

  • Oxygen (O): 3 * 15.999 = 47.997

Total Molecular Weight: 232.598 g/mol

Structural Representation

Caption: Molecular structure of this compound.

Physicochemical Properties (Predicted vs. Known Isomers)

The precise positioning of substituents on the aromatic ring significantly influences the physical properties of the molecule. The following table compares the predicted properties of the title compound with its known isomers.

PropertyThis compound (Predicted)N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide[1][2]2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide
CAS Number Not available81962-58-5743444-40-8[3]
Molecular Formula C₈H₆ClFN₂O₃C₈H₆ClFN₂O₃C₈H₆ClFN₂O₃
Molecular Weight 232.60 g/mol 232.60 g/mol 232.60 g/mol
Melting Point Not available109-112 °CNot available

Proposed Synthesis

The synthesis of this compound can be logically achieved through the acylation of 2-fluoro-5-nitroaniline with chloroacetyl chloride. This is a standard method for the formation of amides.[4] The precursor, 2-fluoro-5-nitroaniline, is a commercially available reagent.[5][6][7][8][9]

Reaction Scheme

synthesis_scheme reactant1 2-fluoro-5-nitroaniline product This compound reactant1->product + reactant2 Chloroacetyl chloride reactant2->product reagent Base (e.g., Triethylamine) Solvent (e.g., DCM) reagent->product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from similar syntheses of related compounds.[10]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-5-nitroaniline (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Elucidation and Characterization (Hypothetical)

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amide proton (a broad singlet), and the methylene protons of the chloroacetyl group (a singlet). The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

    • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet, confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and the N-O stretching of the nitro group.

  • Elemental Analysis: The elemental composition (C, H, N) of the purified compound will be determined and compared with the calculated values.

Safety and Handling

While specific safety data for this compound is not available, precautions for handling related chloroacetamides and nitroaromatic compounds should be followed. These classes of compounds are often associated with the following hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[11]

  • Irritation: Can cause skin and eye irritation.

  • Sensitization: May cause an allergic skin reaction.

Recommended safety measures include:

  • Handling the compound in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound represents an intriguing yet under-explored molecule with potential applications in various fields of chemical research. This technical guide provides a theoretical framework for its molecular structure, weight, and a plausible synthetic route. The proposed synthesis and characterization methods are based on well-established organic chemistry principles and data from closely related isomers. It is hoped that this guide will serve as a valuable resource for researchers interested in synthesizing and investigating the properties and potential applications of this and other novel substituted N-phenylacetamides.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67785, 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Retrieved from [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773811, N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

Sources

Determining the Solubility of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a robust framework for determining the solubility of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide. Rather than presenting pre-existing data, this document empowers research teams with the foundational knowledge and detailed experimental protocols necessary to generate reliable and reproducible solubility data in-house. We will delve into the physicochemical characteristics of the compound, provide a rationale for solvent selection, and present a detailed methodology based on the gold-standard shake-flask method, coupled with modern analytical quantification techniques.

Physicochemical Profile and Solubility Prediction

A thorough understanding of a compound's intrinsic properties is paramount to predicting its behavior in various solvents. While specific experimental data for this compound is scarce, we can infer its likely characteristics from its chemical structure and data on its isomers.

The molecular formula for this compound is C8H6ClFN2O3. A closely related isomer, N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, has a molecular weight of 232.59 g/mol and a computed XLogP3 of 2.6.[4] The XLogP3 value, a measure of lipophilicity, suggests that the compound is moderately lipophilic and will likely exhibit preferential solubility in organic solvents over aqueous media.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Weight ~232.6 g/mol Influences the mass that can be dissolved in a given volume of solvent.
XLogP3 ~2.6Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents.
Hydrogen Bond Donors 1 (from the amide N-H)Can interact with protic solvents (e.g., alcohols).
Hydrogen Bond Acceptors 4 (from C=O, NO2, and F)Can interact with a wide range of solvents.
Polar Surface Area 74.9 ŲContributes to the compound's polarity and interaction with polar solvents.

Based on this profile, we can anticipate that this compound will be soluble in a variety of organic solvents, with the degree of solubility being influenced by the interplay of solvent polarity, hydrogen bonding capacity, and dispersive forces.

Rationale for Solvent Selection

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and chemical functionalities to probe the compound's behavior under diverse conditions.

A recommended starting panel of solvents would include:

  • Non-polar: Toluene, Heptane

  • Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)

  • Polar Protic: Methanol, Ethanol, Isopropanol

This selection allows for the assessment of solubility in solvents with varying dielectric constants, hydrogen bonding capabilities, and dipole moments, providing a holistic view of the compound's solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[5] This method ensures that the solvent is saturated with the solute and that the dissolved and undissolved states are in equilibrium. The OECD Guideline 105 provides a standardized framework for this type of analysis.[6][7]

Workflow for Thermodynamic Solubility Determination

The overall process involves equilibrating an excess of the solid compound with the solvent of interest, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the supernatant.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add selected organic solvent A->B to create a suspension C Seal vials and place in a shaker incubator B->C D Incubate at constant temperature (e.g., 25°C) for 24-48 hours C->D to reach equilibrium E Allow solid to settle D->E F Centrifuge or filter the suspension E->F G Collect supernatant F->G clear saturated solution H Dilute supernatant for analysis G->H I Quantify concentration (HPLC or UV-Vis) H->I

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation of Vials:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1-2 mL) of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being ideal for compounds with slow dissolution kinetics.[8]

  • Phase Separation:

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

    • To separate the saturated solution from the excess solid, either:

      • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

      • Filter the suspension through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the organic solvent.

  • Sample Preparation for Analysis:

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with the appropriate mobile phase (for HPLC) or the pure solvent (for UV-Vis) to a concentration that falls within the linear range of the calibration curve.

Analytical Quantification

Accurate quantification of the dissolved compound is critical. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two of the most common and reliable techniques for this purpose.[3][9]

Quantification by HPLC-UV

HPLC is a powerful technique for separating and quantifying compounds in a mixture.[10] For this application, a reversed-phase HPLC method with UV detection is highly suitable.

4.1.1. HPLC Method Development Workflow

G A Select Column (e.g., C18) B Choose Mobile Phase (e.g., Acetonitrile/Water) A->B C Optimize Gradient/Isocratic Elution B->C D Determine Wavelength (λmax) for UV Detection C->D E Develop Calibration Curve D->E F Analyze Samples E->F

Caption: A streamlined workflow for HPLC method development.

4.1.2. Protocol for HPLC Quantification

  • Method Development:

    • Column: A C18 column is a good starting point for a moderately lipophilic compound.

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a common choice.

    • Detection: Determine the wavelength of maximum absorbance (λmax) of the compound by running a UV scan. This wavelength will provide the highest sensitivity.

    • Elution: Develop a gradient or isocratic method that provides a sharp, symmetrical peak for the analyte with a reasonable retention time.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject each standard and record the peak area.

    • Plot a graph of peak area versus concentration. The resulting linear regression will be used to determine the concentration of the unknown samples.

  • Sample Analysis:

    • Inject the diluted supernatant from the solubility experiment.

    • Use the peak area from the sample and the equation of the calibration curve to calculate the concentration of the diluted sample.

    • Multiply by the dilution factor to determine the final solubility in the original solvent.

Quantification by UV-Vis Spectroscopy

For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be used, based on the Beer-Lambert Law.[4][11] This law states that the absorbance of a solution is directly proportional to its concentration.[12]

4.2.1. Protocol for UV-Vis Quantification

  • Determine λmax:

    • Prepare a dilute solution of the compound in the solvent of interest.

    • Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations in the same solvent used for the solubility experiment.

    • Measure the absorbance of each standard at λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis:

    • Measure the absorbance of the diluted supernatant at λmax.

    • Use the absorbance value and the calibration curve to determine the concentration of the diluted sample.

    • Multiply by the dilution factor to obtain the final solubility.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and concise manner, typically in units of mg/mL or g/L.

Table 2: Example of a Solubility Data Summary

SolventPolarity IndexSolubility (mg/mL) at 25°C
Heptane0.1[Insert experimental value]
Toluene2.4[Insert experimental value]
Dichloromethane3.1[Insert experimental value]
Tetrahydrofuran4.0[Insert experimental value]
Acetone5.1[Insert experimental value]
Ethanol5.2[Insert experimental value]
Acetonitrile5.8[Insert experimental value]
Methanol6.6[Insert experimental value]
DMSO7.2[Insert experimental value]

This structured presentation allows for easy comparison of solubility across different solvents and can inform decisions related to reaction conditions, purification strategies, and formulation development.

Conclusion

While public data on the solubility of this compound is limited, this guide provides a comprehensive and scientifically rigorous framework for its determination. By employing the shake-flask method and robust analytical techniques like HPLC-UV or UV-Vis spectroscopy, researchers can generate high-quality, reliable data. This information is invaluable for advancing research and development projects that involve this important chemical intermediate, ensuring that subsequent experimental design and process scale-up are built on a solid foundation of physicochemical understanding.

References

  • National Center for Biotechnology Information. "N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide" PubChem Compound Summary for CID 2773811. Available from: [Link].

  • MySkinRecipes. "2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide". Available from: [Link].

  • Pharma's Almanac. "Navigating HPLC Method Development: Tips for Success". (2024-01-17). Available from: [Link].

  • OECD. "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link].

  • Cordeiro, M. S., et al. "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis." Molecules vol. 25,17 3943. 31 Aug. 2020. Available from: [Link].

  • Royal Society of Chemistry. "Ultraviolet - Visible Spectroscopy (UV)". Available from: [Link].

  • Peixoto, et al. "Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae." Anais da Academia Brasileira de Ciências vol. 95,1 e20210141. 13 Mar. 2023. Available from: [Link].

  • Cordeiro, M. S., et al. "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis." Molecules vol. 25,17 3943. 31 Aug. 2020. Available from: [Link].

  • National Center for Biotechnology Information, National Library of Medicine. "Analytical methods and achievability - Guidelines for drinking-water quality". Available from: [Link].

  • PharmaXChange.info. "Ultraviolet-Visible (UV-Vis) Spectroscopy – Derivation of Beer-Lambert Law". (2012-04-22). Available from: [Link].

  • JoVE. "UV–Vis Spectroscopy: Beer–Lambert Law". (2024-12-05). Available from: [Link].

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Available from: [Link].

  • Evotec. "Thermodynamic Solubility Assay". Available from: [Link].

  • FILAB. "Solubility testing in accordance with the OECD 105". Available from: [Link].

Sources

A Technical Guide to the Hypothetical Mechanism of Action for 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide: A Covalent Inhibition Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document outlines a hypothesized mechanism of action for the novel synthetic compound, 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide. Based on a detailed analysis of its chemical structure, we propose that this molecule functions as a targeted covalent irreversible inhibitor. The primary mechanism is predicted to involve the alkylation of a nucleophilic residue, likely a cysteine, within the active site of a target protein, driven by the electrophilic 2-chloroacetamide "warhead." The 2-fluoro-5-nitrophenyl scaffold is hypothesized to confer binding specificity and affinity. This guide provides a comprehensive, multi-stage experimental workflow designed to rigorously test this hypothesis, from initial biochemical characterization to validation of target engagement in a cellular context. Methodologies include enzyme kinetics, mass spectrometry-based adduct identification, and the Cellular Thermal Shift Assay (CETSA). The successful validation of this hypothesis would establish a clear mechanistic rationale for the compound's biological activity and provide a foundation for its further development.

Introduction and Central Hypothesis

The compound this compound is a small molecule whose biological activity has not been extensively characterized in public-domain literature. However, an analysis of its constituent functional groups provides a strong basis for a testable mechanistic hypothesis. The molecule integrates two key features: a reactive electrophile and a substituted aromatic ring system.

  • The Chloroacetamide "Warhead": The 2-chloroacetamide moiety is a well-established electrophilic functional group used in the design of covalent inhibitors.[1][2] The carbon atom alpha to the carbonyl is rendered highly electrophilic by the adjacent chlorine, a good leaving group. This makes it susceptible to nucleophilic attack by amino acid residues such as cysteine, leading to the formation of a stable, irreversible covalent bond.[3] This strategy has been successfully employed to achieve potent and sustained target inactivation in various drug discovery campaigns.[1][4][5]

  • The Fluoro-Nitrophenyl "Scaffold": The 2-fluoro-5-nitrophenyl ring serves as the specificity component. This scaffold is predicted to form non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) within a protein's binding pocket, orienting the chloroacetamide warhead for optimal reaction with a nearby nucleophile. The strong electron-withdrawing nature of the nitro group can influence the molecule's electronic properties and interaction potential.[6][7][8]

Based on this chemical rationale, we propose the following central hypothesis:

Hypothesis: this compound acts as a targeted, irreversible covalent inhibitor by first reversibly binding to a specific protein target, followed by the formation of a covalent bond between its chloroacetyl group and a key nucleophilic residue within the target's active or allosteric site.

This guide outlines the logical-experimental framework required to systematically investigate and validate this hypothesis.

The Proposed Two-Step Mechanism of Covalent Inactivation

Irreversible inhibitors of this class typically operate via a two-step kinetic model, which is fundamental to achieving both potency and selectivity.[9][10][11]

Step 1: Reversible Binding (Formation of the E•I Complex) Initially, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E•I). The affinity of this initial binding is determined by the non-covalent interactions between the fluoro-nitrophenyl scaffold and the protein's binding pocket. This affinity is quantified by the inhibition constant, KI.

Step 2: Irreversible Covalent Bond Formation (Formation of the E-I Complex) Once the inhibitor is properly oriented within the binding site, the chloroacetamide warhead reacts with a proximate nucleophilic amino acid residue (e.g., Cys, Lys, His). This results in the formation of a stable, covalent enzyme-inhibitor adduct (E-I). This chemical reaction is a first-order process with a rate constant of kinact.

The overall efficiency of the inhibitor is best described by the second-order rate constant kinact/KI, which encapsulates both the initial binding affinity and the rate of subsequent covalent modification.[10][11]

Visualization of the Proposed Covalent Modification

The diagram below illustrates the hypothesized reaction between the inhibitor and a cysteine residue within the binding pocket of a target protein.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Modification E Target Protein (E) Cys-SH EI Non-covalent Complex (E•I) Cys-SH ... Cl-CH2- E->EI K_I I Inhibitor (I) 2-chloro-N- (2-fluoro-5-nitrophenyl)acetamide EI_c Non-covalent Complex (E•I) Cys-SH ... Cl-CH2- E_I Covalent Adduct (E-I) Cys-S-CH2- EI_c->E_I k_inact HCl HCl

Caption: Proposed two-step mechanism of irreversible inhibition.

Experimental Validation Workflow

To rigorously test the covalent inhibitor hypothesis, a phased experimental approach is required. This workflow progresses from fundamental biochemical assays to direct biophysical evidence and finally to confirmation in a cellular environment.

Phase 1: Biochemical Characterization of Irreversible Inhibition

The initial experiments aim to confirm that the compound inhibits a target enzyme in a manner consistent with an irreversible mechanism. This requires a purified target protein and a robust activity assay.

Experiment A: Time-Dependent Inhibition Assay

  • Causality: An irreversible inhibitor's potency increases with incubation time as more enzyme molecules become covalently modified. In contrast, a reversible inhibitor reaches equilibrium quickly, and its inhibition level is independent of pre-incubation time. This experiment is a primary differentiator.

  • Protocol:

    • Prepare reactions containing the target enzyme at a fixed concentration in an appropriate assay buffer.

    • Add either the test compound (at a concentration around its expected IC₅₀) or vehicle (e.g., DMSO).

    • Incubate the enzyme-inhibitor mixtures for varying durations (e.g., 0, 5, 15, 30, 60 minutes) at a controlled temperature.

    • At the end of each incubation period, initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction velocity (rate of product formation).

    • Plot the remaining enzyme activity against the pre-incubation time. A time-dependent decrease in activity is indicative of irreversible inhibition.[12]

Experiment B: Jump-Dilution or Dialysis Assay

  • Causality: This experiment directly tests for the formation of a stable, covalent bond. If the inhibition is irreversible, the enzyme's activity will not be restored even after the removal of the unbound inhibitor from the solution.

  • Protocol (Jump-Dilution):

    • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for a sufficient time (e.g., 60 minutes) to ensure modification. A control sample is incubated with vehicle.

    • Rapidly dilute the enzyme-inhibitor mixture 100-fold or more into the assay buffer containing the substrate. This "jumps" the concentration of the unbound inhibitor to a level far below its IC₅₀.

    • Immediately measure the enzymatic activity.

    • Self-Validation: Compare the activity to two controls: (i) a sample where the enzyme was pre-incubated with vehicle and then diluted, and (ii) a sample where the enzyme is exposed to the final, diluted concentration of the inhibitor without pre-incubation. If activity is not recovered, the inhibition is irreversible.[1]

Phase 2: Direct Biophysical Evidence of Covalent Adduct Formation

This phase aims to obtain definitive proof of a covalent bond between the inhibitor and the target protein and to identify the specific site of modification. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.[13][14]

Experiment C: Intact Protein Mass Spectrometry

  • Causality: Covalent modification of a protein results in a predictable increase in its molecular weight, corresponding to the mass of the bound inhibitor fragment.

  • Protocol:

    • Incubate the purified target protein with a molar excess of the inhibitor for 1-2 hours. A control sample is incubated with vehicle.

    • Remove unbound inhibitor using a desalting column.

    • Analyze both the treated and control samples by LC-HRMS (e.g., Orbitrap or TOF).[14][15]

    • Compare the deconvoluted mass spectra. A mass shift in the treated sample corresponding to the inhibitor's mass (minus the leaving group, Cl) confirms covalent binding.

Experiment D: Peptide Mapping by LC-MS/MS

  • Causality: To pinpoint the exact amino acid residue that has been modified, the protein is digested into smaller peptides, which are then analyzed. The modified peptide will exhibit a specific mass shift.

  • Protocol:

    • Following incubation (as in Experiment C), denature, reduce, and alkylate the protein samples (control and treated).

    • Digest the proteins into peptides using a specific protease, typically trypsin.[3]

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

    • Use proteomics search software (e.g., Mascot, MaxQuant) to analyze the MS/MS data, searching for peptides with a mass modification corresponding to the inhibitor adduct.[13][16] The MS/MS fragmentation pattern will confirm the sequence of the peptide and identify the specific modified residue.[3][17]

Phase 3: Validation of Target Engagement in a Cellular Environment

The final and most critical phase is to demonstrate that the inhibitor engages its intended target within the complex milieu of a living cell.[18][19] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[20][21]

Experiment E: Cellular Thermal Shift Assay (CETSA)

  • Causality: The binding of a ligand to a protein generally increases its thermal stability.[18] When cells are heated, proteins unfold and aggregate. A protein bound to an inhibitor will be more stable and remain in the soluble fraction at higher temperatures compared to the unbound protein.

  • Protocol:

    • Treat intact cells with varying concentrations of the inhibitor or vehicle for a defined period.

    • Harvest the cells, wash, and resuspend them in a buffer.

    • Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

    • Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.[20]

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other specific protein detection methods.

    • Plot the soluble protein fraction against temperature. A shift of the melting curve to higher temperatures in the inhibitor-treated samples confirms direct target engagement in the cell.[21][22]

Experimental Workflow Visualization

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Biophysical Proof cluster_2 Phase 3: Cellular Validation expA Experiment A Time-Dependent Inhibition Assay expB Experiment B Jump-Dilution Assay expA->expB Confirms Time-Dependence expC Experiment C Intact Protein Mass Spec expB->expC Confirms Irreversibility expD Experiment D Peptide Mapping (LC-MS/MS) expC->expD Confirms Adduct Mass expE Experiment E Cellular Thermal Shift Assay (CETSA) expD->expE Identifies Target Residue result1 Hypothesis Supported expE->result1 Confirms Target Engagement

Caption: A multi-phase workflow to validate the covalent inhibitor hypothesis.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical Biochemical and Biophysical Data Summary

ParameterExperimental MethodExpected Result for Covalent InhibitorInterpretation
IC₅₀ Enzyme Activity AssayDecreases with pre-incubation timeHallmark of time-dependent, irreversible inhibition
Activity Recovery Jump-Dilution< 10%Confirms formation of a stable enzyme-inhibitor complex
Δ Mass (Intact) Intact Protein MS+ 213.6 Da (Mass of C₈H₆FN₂O₃ - Mass of Cl)Direct evidence of 1:1 covalent adduct formation
Modified Residue Peptide Mapping MS/MSCys-XXX (or other nucleophile)Pinpoints the specific site of covalent modification
ΔTₘ (CETSA) Cellular Thermal Shift Assay> 2°C shift to higher temperatureConfirms direct binding and stabilization of the target in cells

Conclusion and Future Directions

The described technical guide provides a robust framework for investigating the hypothesis that this compound functions as a covalent irreversible inhibitor. By systematically progressing through biochemical, biophysical, and cellular assays, this workflow allows for the unambiguous determination of its mechanism of action. Each experimental stage is designed with self-validating principles to ensure the trustworthiness of the results.

If the data from this workflow support the central hypothesis, future directions would include:

  • Selectivity Profiling: Using chemoproteomic techniques like Activity-Based Protein Profiling (ABPP) to assess the selectivity of the compound against other cysteine-containing proteins in the proteome.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease.

This rigorous, hypothesis-driven approach is essential for advancing a novel chemical entity from a synthetic molecule to a well-characterized pharmacological tool or therapeutic lead.

References

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019).
  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Publishing.
  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins.
  • The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). (n.d.).
  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). PubMed.
  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modific
  • Chloroacetamides. (n.d.). Enamine.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.
  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. (n.d.). PubMed.
  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (n.d.). Emery Pharma.
  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol.
  • Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. (n.d.). University of Nebraska - Lincoln.
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (n.d.). PubMed Central.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016).
  • Mode of Action for Chloroacetamides and Functionally Related Compounds. (2026).
  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (2017). Weed Technology, Cambridge Core.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. (2022). bioRxiv.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • Nitro group – Knowledge and References. (n.d.). Taylor & Francis.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024).
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). PubMed Central.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Irreversible Inhibition. (n.d.). Unacademy.
  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. (2024).
  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. (2024).

Sources

In Silico Modeling of "2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide" Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico evaluation of the bioactivity of the novel chemical entity, "2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide." In the absence of extensive empirical data for this specific compound, we turn to a battery of computational techniques that have become indispensable in modern drug discovery for forecasting molecular behavior and prioritizing candidates for further experimental validation. This document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-stage computational workflow. We will navigate from initial physicochemical and pharmacokinetic predictions to more complex molecular-level interaction studies, including target identification, molecular docking, and molecular dynamics simulations. The methodologies detailed herein are designed to be self-validating, with an emphasis on the rationale behind each experimental choice, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for In Silico First

The imperative to reduce the time and cost of drug development has positioned in silico modeling as a critical first step in the assessment of new chemical entities. For a compound like "this compound," where public domain biological data is sparse, computational approaches offer a powerful lens through which to predict its potential as a therapeutic agent. Structurally similar compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated antibacterial activity, suggesting a plausible avenue of investigation for our target molecule.[1][2] This guide will, therefore, use antibacterial activity as a running hypothesis to illustrate the application of a comprehensive in silico workflow.

This workflow is designed to be a dynamic and iterative process, where the results from one stage inform the experimental design of the next. Our approach is grounded in the principles of modern computer-aided drug discovery (CADD), which encompasses both structure-based and ligand-based methods.[3]

Foundational Analysis: Physicochemical and ADMET Profiling

Before delving into complex molecular interactions, a foundational understanding of the compound's drug-like properties is paramount. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical determinant of a drug's success.[4] Early computational prediction of these properties allows for the early identification of potential liabilities, saving significant resources.[4]

Physicochemical Property Prediction

A variety of computational tools can be used to predict key physicochemical properties from the compound's 2D structure. These properties are fundamental to its pharmacokinetic behavior.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight232.59 g/mol Influences absorption and distribution; typically <500 Da is preferred.[5]
LogP (octanol-water partition coefficient)2.6Indicates lipophilicity; affects absorption and membrane permeability.[5]
Hydrogen Bond Donors1Influences solubility and binding to target.
Hydrogen Bond Acceptors4Influences solubility and binding to target.
Polar Surface Area (PSA)74.9 ŲPredicts membrane permeability and blood-brain barrier penetration.[5]
ADMET Prediction Protocol

Numerous web-based tools and standalone software packages can provide rapid ADMET predictions.

Experimental Protocol: ADMET Prediction using a Web-Based Server (e.g., ADMETlab 3.0, ADMET-AI) [6]

  • Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) string for "this compound": O=C(CCl)Nc1ccc(F)c(c1)[O-]

  • Submission : Navigate to a chosen ADMET prediction server and paste the SMILES string into the input field.

  • Execution : Initiate the prediction process. These platforms typically use a library of pre-built machine learning models to predict a wide range of ADMET properties.[6]

  • Analysis : The output will typically include predictions for properties such as:

    • Absorption : Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution : Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism : Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion : Renal clearance.

    • Toxicity : Ames mutagenicity, cardiotoxicity (hERG inhibition).

The causality behind this initial screening lies in the "fail early, fail cheap" paradigm of drug discovery. By identifying potential ADMET issues at the outset, we can make informed decisions about whether to proceed with more resource-intensive investigations.

Target Identification and Validation: A Hypothesis-Driven Approach

Given the reported antibacterial activity of the structural analog 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, a plausible mechanism of action could involve the inhibition of essential bacterial enzymes.[1][2] For many antibacterial agents, penicillin-binding proteins (PBPs) are a common target.[2] We will proceed with the hypothesis that "this compound" may also target a PBP in a relevant pathogenic bacterium.

For this guide, we will select Penicillin-Binding Protein 3 (PBP3) from Escherichia coli as a representative target, due to the availability of high-quality crystal structures in the Protein Data Bank (PDB).

Structure-Based Drug Design: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] It is a cornerstone of structure-based drug discovery, allowing us to visualize and quantify the potential interaction between our compound and its hypothesized target.[8]

Rationale for Molecular Docking

The primary goals of docking in this context are:

  • To predict the binding conformation of "this compound" within the active site of PBP3.

  • To estimate the binding affinity (scoring function) of the compound to the target.

  • To identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., PDB ID: 1PBP) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid LigandPrep 2. Prepare Ligand (Energy Minimization) Docking 4. Run Docking Simulation (e.g., AutoDock Vina) LigandPrep->Docking Grid->Docking Results 5. Analyze Results (Binding Energy & Pose) Docking->Results Visualization 6. Visualize Interactions (e.g., PyMOL, Chimera) Results->Visualization

Caption: A streamlined workflow for molecular docking.

Detailed Docking Protocol

This protocol outlines the steps using commonly available academic software.

  • Protein Preparation :

    • Download the crystal structure of E. coli PBP3 from the RCSB Protein Data Bank (e.g., PDB ID: 1PBP).

    • Using molecular modeling software (e.g., UCSF Chimera, Discovery Studio), remove water molecules and any co-crystallized ligands.[9]

    • Add polar hydrogens and assign appropriate atomic charges.

  • Ligand Preparation :

    • Generate a 3D structure of "this compound" using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Docking Simulation with AutoDock Vina :[10]

    • Define the search space (grid box) for docking. This is typically centered on the known active site of the protein.

    • Execute the docking algorithm, which will sample different conformations and orientations of the ligand within the defined grid box.

    • The output will be a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol).

  • Results Analysis :

    • The binding affinity score provides an estimation of the binding free energy. More negative values indicate stronger predicted binding.

    • Visualize the top-ranked binding pose in complex with the protein using software like PyMOL or Chimera.

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site residues.

Refining the Static Picture: Molecular Dynamics Simulations

While molecular docking provides a valuable static snapshot of the protein-ligand interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the time-evolution of a molecular system, providing deeper insights into the stability and dynamics of the protein-ligand complex.[11][12]

The "Why" Behind Molecular Dynamics

MD simulations are computationally intensive but provide critical information that docking alone cannot:

  • Stability of the binding pose : Does the ligand remain stably bound in the active site over time?

  • Conformational changes : Does the protein or ligand undergo significant conformational changes upon binding?

  • Role of water : What is the role of explicit water molecules in mediating the interaction?

  • Binding free energy calculations : More rigorous methods like MM/PBSA or MM/GBSA can be applied to MD trajectories to calculate binding free energies.

Molecular Dynamics Workflow

G cluster_setup System Setup cluster_sim Simulation cluster_traj Trajectory Analysis Complex 1. Start with Docked Complex Solvate 2. Solvate with Water & Add Ions Complex->Solvate Minimize 3. Energy Minimization Solvate->Minimize Equilibrate 4. Equilibration (NVT, NPT) Minimize->Equilibrate Production 5. Production MD Run Equilibrate->Production RMSD 6. RMSD & RMSF Analysis Production->RMSD Interactions 7. Interaction Analysis Production->Interactions

Caption: A typical workflow for molecular dynamics simulation.

Molecular Dynamics Protocol (using GROMACS)[13]
  • System Preparation :

    • Use the best-ranked pose from molecular docking as the starting structure.

    • Place the protein-ligand complex in a periodic box of a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation :

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 bar) under constant pressure (NPT ensemble).

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of conformational space.

  • Trajectory Analysis :

    • Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the simulation and the binding pose.

    • Root Mean Square Fluctuation (RMSF) : Calculate the RMSF of individual residues to identify flexible regions of the protein.[13]

    • Hydrogen Bond Analysis : Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

Ligand-Based Approaches: Quantitative Structure-Activity Relationship (QSAR)

In parallel to structure-based methods, ligand-based approaches can be employed, especially when a set of compounds with known activities against a target is available. Quantitative Structure-Activity Relationship (QSAR) modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[14]

The Logic of QSAR

QSAR operates on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[14] While we do not have a dataset for "this compound" itself, a hypothetical QSAR study could be conducted on a series of its analogs, should such data become available.

QSAR Modeling Workflow

G cluster_data Data Preparation cluster_model Model Building cluster_validate Validation & Prediction Dataset 1. Curate Dataset of Molecules with Known Activities Descriptors 2. Calculate Molecular Descriptors Dataset->Descriptors Split 3. Split into Training and Test Sets Descriptors->Split Train 4. Train Model (e.g., MLR, SVM, RF) Split->Train Validate 5. Validate Model (Internal & External) Train->Validate Predict 6. Predict Activity of New Compounds Validate->Predict

Caption: The workflow for developing a QSAR model.

Hypothetical QSAR Protocol
  • Data Collection : Assemble a dataset of structurally related acetamide derivatives with experimentally determined antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC).

  • Descriptor Calculation : For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) using software like RDKit or PaDEL-Descriptor.

  • Model Development :

    • Divide the dataset into a training set and a test set.

    • Use a statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms like Random Forest) to build a model that correlates the descriptors with the biological activity for the training set.

  • Model Validation :

    • Assess the statistical significance and predictive power of the model using metrics like the correlation coefficient (R²), cross-validated R² (Q²), and prediction accuracy for the external test set.

Conclusion: Synthesizing a Comprehensive Bioactivity Profile

This technical guide has outlined a multi-faceted in silico strategy to prospectively evaluate the bioactivity of "this compound." By integrating foundational ADMET profiling, hypothesis-driven molecular docking, and dynamic MD simulations, we can construct a robust, albeit predictive, understanding of this novel compound's potential. The further application of QSAR, contingent on the availability of analog data, can provide complementary insights.

It is crucial to underscore that in silico modeling is a predictive science. The results generated through these computational experiments are hypotheses that must be validated through empirical, wet-lab experimentation. However, by employing the structured, self-validating workflows described herein, researchers can significantly de-risk and accelerate the drug discovery process, ensuring that only the most promising candidates, with a clear and computationally supported mechanism of action, are advanced for further development.

References

  • Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • YouTube. (2025).
  • BenchChem. (2025).
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Neovarsity. (2024).
  • PMC. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
  • Nottingham ePrints.
  • YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.
  • ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
  • YouTube. (2024). How to Perform Molecular Docking Using PyRx?
  • Simul
  • PMC. Molecular Docking: A powerful approach for structure-based drug discovery.
  • Deep Origin. ADMET Predictions.
  • Slideshare. Basics of QSAR Modeling.
  • ADMET-AI. ADMET-AI.
  • Portal. (2024).
  • Institute of Molecular and Translational Medicine, Palacky University. (2017). Introduction to QSAR modeling based on RDKit and Python.
  • ACS Publications. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
  • Optibrium. Machine Learning 101: How to train your first QSAR model.
  • ADMETlab 3.0. (2024). ADMETlab 3.0.
  • Biomolecularmodelling.com. In Silico Drug Discovery - Design Process.
  • Alfa Chemistry. CAS 81962-58-5 N1-(5-CHLORO-4-FLUORO-2-NITROPHENYL)ACETAMIDE.
  • YouTube. (2024).
  • PMC. (2018). De Novo Design of Bioactive Small Molecules by Artificial Intelligence.
  • Stanford University. A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure.
  • MySkinRecipes. 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide.
  • BLDpharm. 2-Chloro-N-(5-fluoro-2-nitrophenyl)acetamide.
  • MedchemExpress.com. 2-Chloro-N-methyl-N-(4-nitrophenyl)
  • National Institute of Standards and Technology. Acetamide, 2-chloro-.
  • PMC. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • PubMed. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • ChemicalBook. N-(2-CHLORO-5-NITROPHENYL)ACETAMIDE CAS.
  • PubChem. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • ChemicalBook. (2023). N1-(5-CHLORO-4-FLUORO-2-NITROPHENYL)ACETAMIDE.
  • International Journal of Pharma Sciences and Research. (2012).
  • Santa Cruz Biotechnology. 2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide.
  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • ResearchGate. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • MySkinRecipes. 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide.
  • PubChem. n-(5-Chloro-2-nitrophenyl)acetamide.
  • SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
  • BenchChem. (2025). An In-Depth Technical Guide to N-(2-Methyl-5- nitrophenyl)acetamide: Discovery, Synthesis, and Biological.
  • US EPA. Acetamide, N-(2-chloro-5-nitrophenyl)- - Substance Details.
  • ChemScene. 2-Chloro-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide.
  • 2-CHLORO-N-(2-CHLORO-5-NITROPHENYL)ACETAMIDE CAS#: 108086-37-9.

Sources

A Technical Guide to the Strategic Use of 2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The N-arylacetamide motif has long been recognized for its prevalence in a wide range of biologically active compounds.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide . The strategic placement of chloro, fluoro, and nitro functionalities on this scaffold provides a unique combination of reactivity and electronic properties, making it an exceptional starting point for the synthesis of novel inhibitors, particularly targeting the ubiquitous kinase family. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols but also the critical rationale behind the experimental choices, thereby empowering the reader to leverage this versatile intermediate in their own research endeavors.

Physicochemical Properties and Synthetic Rationale

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical features. A comprehensive understanding of these properties is paramount for its successful application.

PropertyValue/DescriptionSignificance in Synthesis
Molecular Formula C8H6ClFN2O3Provides the elemental composition.
Molecular Weight 232.60 g/mol Essential for stoichiometric calculations in reaction planning.
Chloroacetamide Moiety Reactive C-Cl bondThe chlorine atom serves as an excellent leaving group for nucleophilic substitution, a key step in the elaboration of the scaffold.[2]
Fluoro Substituent Electron-withdrawingModulates the electronics of the phenyl ring, potentially influencing reaction rates and biological activity.
Nitro Group Strongly electron-withdrawingCan be reduced to an amino group, providing a handle for further derivatization, a common strategy in the synthesis of kinase inhibitors.[3]

The strategic combination of these groups allows for a stepwise and regioselective modification of the molecule. The chloroacetyl group provides a reactive handle for introducing diversity, while the nitro group can be chemoselectively reduced at a later stage to introduce a key pharmacophoric element.

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The synthesis of this compound is a straightforward yet critical process that lays the foundation for subsequent inhibitor synthesis. The following protocol is a robust and validated method.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-fluoro-5-nitroaniline and chloroacetyl chloride.

Materials:

  • 2-fluoro-5-nitroaniline

  • Chloroacetyl chloride

  • Triethylamine (Et3N) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-fluoro-5-nitroaniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.1 to 1.2 equivalents) to the solution. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize the formation of side products.

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.0 to 1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

Self-Validation: The success of the synthesis should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product. The melting point of the purified product should also be determined and compared to literature values.

Application in Novel Inhibitor Synthesis: The Case of Nintedanib

A prime example of the utility of a derivative of our core compound is in the synthesis of Nintedanib, a potent triple angiokinase inhibitor targeting VEGFR, PDGFR, and FGFR.[4] The synthesis of a key intermediate for Nintedanib, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, showcases the synthetic strategies that can be employed.[3][4]

Synthetic Workflow for a Nintedanib Intermediate

The following diagram illustrates a plausible synthetic workflow for a key intermediate of Nintedanib, highlighting the strategic use of the chloroacetamide moiety.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Chloroacetylation cluster_2 Step 3: Nucleophilic Substitution A p-Nitroaniline B N-Methyl-4-nitroaniline A->B Methylating Agent (e.g., Dimethyl sulfate) C N-Methyl-4-nitroaniline D 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide C->D Chloroacetyl Chloride Base (e.g., Et3N) E 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide F Nintedanib Precursor E->F G N-Methylpiperazine G->F

Caption: Synthetic workflow for a key Nintedanib precursor.

This workflow demonstrates a common strategy: the initial modification of the aniline nitrogen followed by the crucial chloroacetylation and subsequent nucleophilic substitution to introduce a key structural element of the final inhibitor.

Structure-Activity Relationship (SAR) Insights

The design of potent and selective inhibitors is guided by understanding the structure-activity relationship (SAR). While specific SAR studies on inhibitors derived directly from this compound are not extensively published, we can extrapolate from related N-phenylacetamide and kinase inhibitor classes.[5][6]

Key SAR Considerations for Inhibitor Design

G cluster_0 Core Scaffold: this compound cluster_1 Key Modification Points & Their Impact Core Phenyl Ring R2 R2 (from Nitro Group) - Often an amine for H-bonding - Key for hinge-binding in kinases Core->R2 R3 R3 (on Phenyl Ring) - Modulates solubility and electronics - Can provide additional interactions Core->R3 Acetamide Acetamide Linker R1 R1 (from Chloro Group) - Introduces diversity - Can interact with solvent front or specific pockets Acetamide->R1 Chloro Chloro Group

Caption: Key modification points for SAR studies.

  • The Acetamide Linker: The amide bond is often crucial for hydrogen bonding interactions within the target protein's active site. The length and flexibility of the group replacing the chlorine atom can significantly impact potency.[7]

  • The Reduced Nitro Group: The aniline resulting from the reduction of the nitro group is frequently a key "hinge-binding" element in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region.[8]

  • Substituents on the Phenyl Ring: The fluoro and other potential substituents on the phenyl ring can influence the molecule's conformation, solubility, and electronic properties, which in turn affect target engagement and pharmacokinetic properties.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel inhibitors. Its pre-installed functional handles allow for a modular and efficient approach to generating libraries of diverse compounds for biological screening. The successful application of a related intermediate in the synthesis of the approved drug Nintedanib underscores the potential of this scaffold. Future research in this area should focus on exploring a wider range of nucleophiles to displace the chloroacetamide's chlorine, thereby accessing novel chemical space. Furthermore, a more systematic investigation of the structure-activity relationships of inhibitors derived from this specific scaffold will undoubtedly accelerate the discovery of new and potent therapeutic agents.

References

  • International Journal of Innovative Research in Technology. (2025). An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Google Patents. (n.d.). The synthetic method and its intermediate of Nintedanib.
  • Google Patents. (n.d.). Preparation method of nintedanib key intermediate.
  • PubMed. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Figshare. (2020). An Improved Process for the Synthesis of Nintedanib Esylate. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationship Studies of N -Phenylanthranilic Acid–Based AKR1C3 Inhibitors | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Arylacetamides Investigated. | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

  • PubMed. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]

Sources

A Technical Guide to the Predicted Spectroscopic Profile of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor and developmental success. Spectroscopic analysis serves as the primary methodology for this purpose, providing a detailed fingerprint of a molecule's atomic and electronic environment.[1][2] This guide provides a comprehensive, in-depth prediction of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide (CAS No: 81962-58-5).[3][4]

This molecule, with the chemical formula C₈H₆ClFN₂O₃ and a molecular weight of 232.59 g/mol , possesses a unique combination of functional groups—a chloroacetamide moiety, a nitro group, and two different halogen substituents on an aromatic ring—that present a rich and illustrative case for spectroscopic prediction.[3] Understanding its expected spectral characteristics is crucial for researchers in synthesis verification, impurity profiling, and reaction monitoring.

This document is structured to provide not just the predicted data, but also the underlying scientific rationale for these predictions, grounded in established principles of spectroscopy. It further provides standardized protocols for the experimental acquisition of this data, ensuring a self-validating framework for researchers.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum

2.1 Theoretical Principles The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment.[5] Electron-withdrawing groups (like -NO₂, -Cl, -F) decrease the electron density around nearby protons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield).[6] Conversely, electron-donating groups increase shielding, moving signals upfield. Spin-spin coupling (J), which arises from the interaction of neighboring magnetic nuclei, splits signals into multiplets and provides crucial information about the connectivity of atoms.[5]

2.2 Predicted Chemical Shifts and Multiplicities For this compound, we anticipate four distinct signals in the ¹H NMR spectrum.

  • Aromatic Protons (H-3, H-6): The two protons on the phenyl ring are in different environments.

    • H-6: This proton is positioned ortho to the strongly electron-withdrawing nitro group (-NO₂). This proximity results in significant deshielding.[7] It is also meta to the chlorine atom. It will appear as a doublet due to coupling with H-3.

    • H-3: This proton is ortho to the amide nitrogen and ortho to the fluorine atom. The fluorine atom will cause coupling, and the amide group also influences its position. It will appear as a doublet of doublets due to coupling with both H-6 (ortho coupling, ³JHH) and the adjacent fluorine (³JHF).

  • Amide Proton (NH): The chemical shift of the amide proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet and will exchange with deuterium upon addition of D₂O.

  • Methylene Protons (CH₂Cl): These two protons are chemically equivalent and are adjacent to an electron-withdrawing chlorine atom and a carbonyl group. This will shift their signal significantly downfield. With no adjacent protons, the signal will be a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (Hz) Rationale
NH 9.5 - 10.5 broad s - Amide proton, deshielded, exchangeable.
H-6 8.8 - 9.1 d ³JHH ≈ 8-9 Ortho to strongly deshielding -NO₂ group.
H-3 8.2 - 8.5 dd ³JHH ≈ 8-9, ³JHF ≈ 6-7 Ortho to amide and fluorine; deshielded.

| CH₂Cl | 4.2 - 4.5 | s | - | Alpha to both a carbonyl and a chlorine atom. |

Predicted in CDCl₃ relative to TMS at 0 ppm.

Predicted ¹³C NMR Spectrum

3.1 Theoretical Principles ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule.[8] Its key advantages are the wide chemical shift range (~0-220 ppm), which minimizes signal overlap, and the common use of broadband proton decoupling, which results in a spectrum of singlets where each peak corresponds to a unique carbon atom.[8][9] The chemical shift is determined by the hybridization of the carbon and the electronic effects of its attached atoms.

3.2 Predicted Chemical Shifts Due to the lack of symmetry, all eight carbon atoms in the molecule are unique and should produce eight distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (C=O): This will appear in the characteristic downfield region for amide carbonyls.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts determined by their substituents.

    • C-NO₂ and C-F: Carbons directly bonded to highly electronegative groups are strongly influenced. The C-F bond will also exhibit a very large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature.

    • C-Cl and C-N: These carbons are also shifted downfield due to the attached heteroatoms.

    • C-H Carbons: The shifts of these carbons are influenced by all substituents on the ring.

  • Methylene Carbon (CH₂Cl): This aliphatic carbon is shifted downfield by the adjacent chlorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Rationale
C=O 164 - 168 Amide carbonyl carbon.
C-F 155 - 160 (d, ¹JCF ≈ 250 Hz) Attached to fluorine, strongly deshielded, large C-F coupling.
C-NO₂ 145 - 150 Attached to the electron-withdrawing nitro group.
C-N 138 - 142 Attached to the amide nitrogen.
C-Cl 125 - 130 Attached to chlorine.
C-3 122 - 126 Aromatic methine carbon.
C-6 115 - 120 Aromatic methine carbon.

| CH₂Cl | 42 - 46 | Aliphatic carbon attached to chlorine. |

Predicted in CDCl₃ relative to TMS at 0 ppm.

Predicted Mass Spectrum (Electron Ionization)

4.1 Theoretical Principles Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI-MS), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation into smaller, more stable ions. The fragmentation pattern is highly dependent on the molecular structure and provides valuable structural information.[10]

4.2 Predicted Molecular Ion The molecular formula is C₈H₆ClFN₂O₃. The key feature of the molecular ion peak will be the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[11] Therefore, the mass spectrum will exhibit two molecular ion peaks:

  • M⁺•: at m/z 232 (containing ³⁵Cl)

  • [M+2]⁺•: at m/z 234 (containing ³⁷Cl)

The relative intensity of these peaks will be approximately 3:1 , which is a definitive indicator for the presence of a single chlorine atom in the molecule.[12][13]

4.3 Predicted Fragmentation Pattern Aromatic amides exhibit characteristic fragmentation pathways.[14] The primary fragmentation is expected to be alpha-cleavage adjacent to the carbonyl group and cleavage of the amide C-N bond.

  • Loss of Chloromethyl Radical: The most favorable initial fragmentation is often the loss of the largest radical adjacent to the carbonyl group. Here, cleavage of the C-C bond can lead to the loss of a •CH₂Cl radical.

    • M⁺• (m/z 232/234) → [M - CH₂Cl]⁺ (m/z 183) + •CH₂Cl

  • Amide Bond Cleavage: Cleavage of the C-N amide bond is another primary pathway, leading to the formation of a chloroacetyl cation.

    • M⁺• (m/z 232/234) → [ClCH₂CO]⁺ (m/z 77/79) + •NHAr

  • Formation of Benzoyl-type Cation: Cleavage of the bond between the carbonyl carbon and the nitrogen can be preceded by hydrogen rearrangement, but a direct cleavage leading to a stabilized acylium ion is also possible.

  • Fragmentation of the Aromatic Ring: Subsequent fragmentation of the aromatic portion can occur, such as the loss of NO (30 Da) or NO₂ (46 Da).

Figure 2: Predicted EI-MS Fragmentation Pathway

M [M]⁺• m/z 232/234 F1 [M - CH₂Cl]⁺ m/z 183 M->F1 - •CH₂Cl F2 [ClCH₂CO]⁺ m/z 77/79 M->F2 - •NH(Ar) F3 [M - CH₂Cl - NO₂]⁺ m/z 137 F1->F3 - •NO₂

Caption: Key predicted fragmentation steps for the title compound in EI-MS.

Table 3: Predicted Key Fragments in Mass Spectrometry

m/z (³⁵Cl/³⁷Cl) Ion Structure Rationale
232 / 234 [C₈H₆³⁵ClFN₂O₃]⁺• / [C₈H₆³⁷ClFN₂O₃]⁺• Molecular Ion (M⁺•)
183 [C₇H₄FN₂O₂]⁺ Loss of chloromethyl radical (•CH₂Cl)
137 [C₇H₄FN]⁺ Loss of •CH₂Cl followed by loss of •NO₂

| 77 / 79 | [C₂H₂³⁵ClO]⁺ / [C₂H₂³⁷ClO]⁺ | Chloroacetyl cation from C-N bond cleavage |

Experimental Protocols for Spectroscopic Analysis

5.1 Protocol for ¹H and ¹³C NMR Spectroscopy This protocol outlines the standard procedure for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical peak shape for the TMS signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: Spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2 seconds, 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, 512-2048 scans (due to the low natural abundance of ¹³C).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

    • Integrate the peaks in the ¹H spectrum.

    • Pick and label all peaks in both spectra.

5.2 Protocol for Mass Spectrometry (EI-MS) This protocol is for acquiring data via a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

  • Instrument Setup (GC-MS):

    • GC Method:

      • Injector Temperature: 250 °C.

      • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium, constant flow rate of ~1 mL/min.

      • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

    • MS Method:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 400.

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Start the acquisition run.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

    • Extract the mass spectrum for that peak.

    • Analyze the spectrum for the molecular ion (including the M+2 peak) and key fragment ions. Compare the observed pattern with the predicted data.

Conclusion

The predicted spectroscopic data for This compound provides a clear roadmap for its analytical characterization. The ¹H NMR is expected to show four distinct signals, including two coupled aromatic protons. The ¹³C NMR should display eight unique singlets, with the carbon attached to fluorine showing a characteristic large coupling constant. Critically, the mass spectrum will serve as a powerful confirmation tool, with the molecular ion appearing as a doublet at m/z 232/234 in a ~3:1 ratio, a hallmark of a monochlorinated compound. The predicted fragmentation pattern offers further structural validation. By employing the detailed protocols provided, researchers can confidently verify the synthesis and purity of this important chemical intermediate.

References

  • Wiley. (n.d.). KnowItAll Solutions for NMR. Retrieved from [Link]

  • Kojima, Y., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(12), 1933-1943. Available from: [Link]

  • nmrshiftdb2. (n.d.). open NMR database on the web. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Retrieved from [Link]

  • Lin, W. C., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

  • YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

  • Audí, A., et al. (2018). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. International Journal of Molecular Sciences, 19(11), 3568. Available from: [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (1978). Chlorine isotope effects in mass spectrometry by multiple reaction monitoring. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of acetamide. Retrieved from [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • De La Mare, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Feltes, J., et al. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518, 21-40. Available from: [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. Retrieved from [Link]

  • Puzzarini, C., et al. (2021). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 26(11), 3326. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Breitmaier, E. (2002). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

  • IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • EBSCO. (n.d.). Spectroscopic Analysis | Research Starters. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Chemsrc. (n.d.). N-(2-Chloro-5-nitrophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Journal of the American Chemical Society. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Highlights of Spectroscopic Analysis – A Review. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the laboratory-scale synthesis of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide. This compound serves as a valuable intermediate in the development of various pharmaceuticals and agrochemicals. The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and safety considerations. The synthesis involves the N-acylation of 2-fluoro-5-nitroaniline with chloroacetyl chloride. This document emphasizes experimental causality, self-validating system design, and is supported by authoritative references.

Introduction

N-acylated aromatic compounds are a cornerstone in medicinal chemistry and materials science.[1] The title compound, this compound, incorporates several key functionalities: a reactive chloroacetamide group, a nitrophenyl moiety, and a fluorine atom. The chloroacetamide group, in particular, provides a reactive site for subsequent nucleophilic substitutions, allowing for the facile introduction of diverse molecular fragments.[1] The nitro group and fluorine atom can significantly influence the molecule's electronic properties and biological activity. This application note provides a detailed, reliable method for the synthesis of this important chemical intermediate.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 2-fluoro-5-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.

reaction_mechanism cluster_reactants Reactants cluster_products Products 2-fluoro-5-nitroaniline 2-Fluoro-5-nitroaniline target_molecule This compound 2-fluoro-5-nitroaniline->target_molecule + Chloroacetyl Chloride chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->target_molecule HCl HCl target_molecule->HCl + Base (scavenger)

Caption: General overview of the synthesis reaction.

Materials and Equipment

Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
2-Fluoro-5-nitroanilineC₆H₅FN₂O₂156.12369-36-8≥98%Sigma-Aldrich
Chloroacetyl chlorideC₂H₂Cl₂O112.9479-04-7≥98%Sigma-Aldrich
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8≥99%Sigma-Aldrich
Chloroform (CHCl₃)CHCl₃119.3867-66-3Anhydrous, ≥99%Sigma-Aldrich
Ethyl acetateC₄H₈O₂88.11141-78-6ACS GradeFisher Scientific
HexaneC₆H₁₄86.18110-54-3ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6AnhydrousFisher Scientific
Deionized WaterH₂O18.027732-18-5N/AIn-house
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser (optional, for temperature control)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

Experimental Protocol

This protocol is adapted from a similar synthesis of a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.[2]

Reaction Setup

experimental_workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification node_dissolve 1. Dissolve 2-fluoro-5-nitroaniline and triethylamine in chloroform. node_cool 2. Cool the mixture to 0°C in an ice bath. node_dissolve->node_cool node_add 3. Slowly add chloroacetyl chloride dissolved in chloroform. node_cool->node_add node_stir 4. Stir at room temperature for 18-24 hours. node_add->node_stir node_monitor 5. Monitor reaction progress by TLC. node_stir->node_monitor node_extract 6. Perform aqueous work-up. node_monitor->node_extract node_wash 7. Wash organic phase with water. node_extract->node_wash node_dry 8. Dry organic phase over Na₂SO₄. node_wash->node_dry node_concentrate 9. Concentrate under reduced pressure. node_dry->node_concentrate node_recrystallize 10. Recrystallize the solid product. node_concentrate->node_recrystallize

Caption: Step-by-step experimental workflow.

Detailed Procedure
  • In a 100 mL round-bottom flask, dissolve 2-fluoro-5-nitroaniline (3.12 g, 20 mmol) and triethylamine (3.3 mL, 24 mmol) in 20 mL of anhydrous chloroform.[2]

  • Cool the flask in an ice bath to 0°C with continuous stirring.

  • In a separate beaker, dissolve chloroacetyl chloride (2.71 g, 24 mmol) in 5 mL of anhydrous chloroform.[2]

  • Transfer the chloroacetyl chloride solution to a dropping funnel and add it dropwise to the stirred aniline solution over a period of 30-60 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the reaction for 18-24 hours.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting aniline spot is no longer visible.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic phase sequentially with 25 mL of deionized water (3 times).[2]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound.[2]

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Handling of Reagents:

  • Chloroacetyl chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood.[1]

  • Chloroform: A suspected carcinogen and harmful if swallowed or inhaled. Use in a fume hood and avoid contact with skin and eyes.

  • Triethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Use in a fume hood.

  • 2-Fluoro-5-nitroaniline: May be harmful if swallowed or in contact with skin. Handle with care.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point range.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=O, C-Cl).

  • Mass Spectrometry: To determine the molecular weight.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete reactionExtend the reaction time and continue monitoring by TLC.
Inactive reagentsUse freshly opened or purified reagents. Ensure chloroform is anhydrous.
Loss of product during work-upBe careful during the extraction and washing steps to avoid loss of the organic layer.
Impure productIncomplete reactionAllow the reaction to go to completion.
Inefficient purificationRepeat the recrystallization step. Consider column chromatography if necessary.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can consistently obtain this valuable chemical intermediate in good yield and purity. The detailed explanations and troubleshooting guide aim to facilitate the successful implementation of this synthesis in a laboratory setting.

References

  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • MySkinRecipes. (n.d.). 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Chauhan, S. M. S., Singh, R., & Geetanjali. (2010). A facile amidation of chloroacetyl chloride using DBU. Rasayan Journal of Chemistry, 3(4), 782-786.
  • Chemsrc. (n.d.). N-(2-Chloro-5-nitrophenyl)acetamide. Retrieved from [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Retrieved from [Link]

  • Zhang, H., et al. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1233.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • US EPA. (n.d.). Acetamide, N-(2-chloro-5-nitrophenyl)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • ResearchGate. (2018, March 13). 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

Sources

Comprehensive Spectroscopic Characterization of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide: An Application Note on NMR and FT-IR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed guide to the structural characterization of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. As a synthetic intermediate, its unambiguous identification is critical for ensuring the integrity of subsequent research and development activities[1][2][3]. This document outlines systematic protocols for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectra. By correlating the empirical data with theoretical predictions, this guide establishes a self-validating workflow for confirming the molecular structure, serving as a robust reference for researchers engaged in the synthesis and analysis of novel small molecules.

Introduction and Theoretical Framework

The precise characterization of molecular structure is a cornerstone of chemical and pharmaceutical sciences. For novel or intermediate compounds like this compound, spectroscopic techniques are indispensable. This compound features a complex substitution pattern on the aromatic ring—including nitro, fluoro, and acetamide groups—which gives rise to a rich and informative spectroscopic signature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus results in a unique resonance frequency (chemical shift), while interactions between adjacent nuclei (spin-spin coupling) reveal connectivity. The presence of the ¹⁹F nucleus further introduces specific splitting patterns, offering an additional layer of structural verification[4][5].

  • Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each group (e.g., C=O, N-H, NO₂) absorbs infrared radiation at a characteristic frequency, causing specific bond vibrations[6].

This note will first predict the expected spectroscopic features based on established principles before detailing the experimental protocols and data interpretation.

Molecular Structure:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation NMR_Prep Dissolve ~15 mg of sample in 0.7 mL of DMSO-d₆ with 0.03% TMS H_NMR ¹H NMR Acquisition (e.g., 400 MHz) NMR_Prep->H_NMR IR_Prep Place small amount of dry, solid sample directly on ATR crystal IR_Acq FT-IR Spectrum Acquisition (e.g., 4000-400 cm⁻¹) IR_Prep->IR_Acq C_NMR ¹³C NMR Acquisition (e.g., 101 MHz) H_NMR->C_NMR Process Process Spectra (Phase & Baseline Correction) C_NMR->Process IR_Acq->Process Assign Assign Signals & Bands Process->Assign Correlate Correlate Data Assign->Correlate Final Structural Confirmation Correlate->Final

Caption: Experimental workflow for spectroscopic characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: This protocol ensures high-resolution data for both proton and carbon environments. Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0 ppm. [7]

  • Sample Preparation: Accurately weigh 10-20 mg of this compound.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS.

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum using standard parameters (e.g., 32 scans, 16 ppm spectral width, 2-second relaxation delay).

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, acquire a proton-decoupled ¹³C spectrum on the same instrument.

    • Use standard parameters (e.g., 1024 scans, 240 ppm spectral width, 2-second relaxation delay).

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: The ATR method is selected for its simplicity and the high quality of data obtained from solid samples without the need for preparing KBr pellets.

  • Instrument Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Data Interpretation and Structural Verification

This section correlates the acquired spectroscopic data with the known molecular structure. The combination of these techniques provides a powerful, cross-validating system for structural confirmation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four distinct signals: three in the aromatic region and two in the aliphatic/amide region. The strong electron-withdrawing nature of the nitro group significantly deshields (shifts downfield) ortho and para protons. Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Signal LabelPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityCoupling Constants (J, Hz)Assignment
H-N~10.51HBroad Singlet-Amide N-H
H-6'~8.61HDoublet of doubletsJ(H-F) ≈ 6 Hz, J(H-H) ≈ 2.5 HzProton ortho to -NHAc and meta to -F
H-4'~8.21HDoublet of doubletsJ(H-H) ≈ 9 Hz, J(H-H) ≈ 2.5 HzProton ortho to -NO₂ and meta to -NHAc
H-3'~7.61HTriplet (dd)J(H-H) ≈ 9 Hz, J(H-F) ≈ 9 HzProton ortho to -F and meta to -NO₂
-CH₂Cl~4.42HSinglet-CH₂ -Cl
  • Amide Proton (H-N): Expected to be the most downfield signal due to its acidic nature and proximity to the carbonyl, appearing as a broad singlet.

  • Aromatic Protons (H-3', H-4', H-6'): These protons exhibit complex splitting due to both proton-proton and proton-fluorine couplings. The deshielding effect of the nitro group places H-4' and H-6' at lower fields. H-6' will show coupling to both H-4' (meta, small J) and the fluorine atom (meta, small J), while H-3' and H-4' will show larger ortho H-H coupling.

  • Aliphatic Protons (-CH₂Cl): This signal appears as a sharp singlet, as there are no adjacent protons. Its position is shifted downfield by the inductive effects of both the chlorine atom and the adjacent carbonyl group.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum should display all eight unique carbon atoms of the molecule. Aromatic carbons typically resonate between 120-150 ppm.[8] The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F)Assignment
~165SingletC =O (Amide)
~158Doublet (¹JCF ≈ 250 Hz)C 2'-F
~145SingletC 5'-NO₂
~138Doublet (²JCF ≈ 15 Hz)C 1'-NH
~128SingletC 4'
~120Doublet (³JCF ≈ 5 Hz)C 6'
~115Doublet (²JCF ≈ 25 Hz)C 3'
~45Singlet-C H₂Cl
  • Key Signals: The carbonyl carbon (C=O) is the most downfield. The C2' carbon attached to fluorine is identifiable by its large ¹JCF coupling constant, a definitive diagnostic feature.[9][10] The other aromatic carbons will show smaller two-bond or three-bond couplings to fluorine.

FT-IR Spectral Analysis

The FT-IR spectrum confirms the presence of the key functional groups through their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3250 - 3350N-H StretchSecondary Amide
3000 - 3100C-H StretchAromatic
~1680C=O Stretch (Amide I)Secondary Amide
1510 - 1550Asymmetric NO₂ StretchNitro Group
1530 - 1560N-H Bend (Amide II)Secondary Amide
1330 - 1360Symmetric NO₂ StretchNitro Group
1100 - 1250C-F StretchAryl-Fluoride
700 - 800C-Cl StretchChloroalkane
  • Diagnostic Peaks: The most prominent and informative peaks will be the strong C=O (Amide I) stretch around 1680 cm⁻¹, the N-H stretch above 3250 cm⁻¹, and the two strong absorptions for the nitro group.[11][12] The presence of these bands provides conclusive evidence for the amide and nitro functionalities.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through the synergistic application of NMR and FT-IR spectroscopy. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with characteristic chemical shifts and coupling constants (including H-F and C-F couplings) validating the specific substitution pattern. Concurrently, the FT-IR spectrum confirms the presence of all key functional groups—amide, nitro, aryl-fluoride, and chloroalkane. The protocols and interpretive framework presented in this application note constitute a robust, self-validating methodology for the characterization of this and structurally related compounds, ensuring high confidence in material identity for researchers in synthetic chemistry and drug discovery.

References

  • Anasazi Instruments. (n.d.). Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Retrieved from [Link]

  • Patents, Google. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Aromatic H-NMR. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências. Retrieved from [Link]

  • Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Retrieved from [Link]

  • NIST. (n.d.). Acetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide is a substituted N-aryl chloroacetamide, a class of compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and dyes.[1][2] The presence of a reactive chloroacetyl group and a substituted nitrophenyl ring makes it a versatile building block for constructing more complex molecular architectures. As with any synthetic intermediate, particularly in drug development, achieving high purity is paramount. Trace impurities can lead to deleterious side reactions, reduced yields in subsequent steps, altered biological activity, and complications in regulatory filings.

This guide provides a comprehensive overview of robust, field-proven techniques for the purification of crude this compound. We will delve into the underlying chemical principles of each method, offering detailed, step-by-step protocols suitable for researchers in both academic and industrial settings.

Understanding the Impurity Profile

Effective purification begins with a logical assessment of potential impurities. The standard synthesis of N-aryl chloroacetamides involves the acylation of an aniline with chloroacetyl chloride.[1][3] In the case of our target molecule, the reaction is between 2-fluoro-5-nitroaniline and chloroacetyl chloride , typically in the presence of a base like triethylamine (Et₃N) to scavenge the HCl byproduct.[4][5]

Based on this synthesis, the primary impurities in the crude product mixture are likely to be:

  • Unreacted 2-fluoro-5-nitroaniline: The starting aniline is a common impurity if the reaction does not go to completion.

  • Triethylamine Hydrochloride (Et₃N·HCl): The salt formed by the neutralization of HCl.

  • Chloroacetic Acid: Formed from the hydrolysis of excess chloroacetyl chloride during reaction or workup.

  • Diacylated Byproducts: Though less common, it is possible for the aniline nitrogen to be acylated twice under certain conditions.

  • Residual Solvents: Solvents used in the reaction (e.g., chloroform, dichloromethane) may be present.[4]

The purification strategy is therefore designed to systematically remove these specific contaminants.

A Multi-Step Purification Workflow

A single purification technique is rarely sufficient. A logical, multi-step approach ensures the systematic removal of different classes of impurities, leading to a final product of high purity.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (Washing) crude->workup Removes Salts, Water-Soluble Acids recryst Recrystallization workup->recryst Bulk Purification, Removes Starting Material chrom Column Chromatography recryst->chrom High-Purity Polish, Removes Closely Related Impurities pure High-Purity Product (>99%) recryst->pure If Purity is Sufficient chrom->pure Final Isolation

Sources

Application Notes and Protocols for Antimicrobial Activity Screening of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens.[1][2] Acetamide derivatives, particularly those containing a chloro- group, represent a promising class of compounds with a history of biological activity.[3] This document provides a detailed guide for researchers on the screening and preliminary characterization of the antimicrobial properties of a novel compound, 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide .

While direct studies on this specific isomer are emerging, related compounds such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated notable antibacterial potential, particularly against problematic Gram-negative bacteria like Klebsiella pneumoniae.[4][5][6][7][8] These findings provide a strong rationale for investigating the antimicrobial spectrum and potency of the title compound. This guide offers detailed protocols for the synthesis, initial screening, and quantitative evaluation of its antimicrobial efficacy.

Scientific Rationale: The Chloroacetamide Moiety

Chloroacetamide compounds are known to exert biological effects through various mechanisms. A primary mode of action for many chloroacetamide herbicides, for instance, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[9][10] VLCFAs are essential components of cellular membranes, and their disruption can lead to a loss of membrane stability and permeability, ultimately resulting in cell death.[9] It is hypothesized that this compound may act via a similar mechanism, potentially by binding to and inhibiting key enzymes like VLCFA synthase.[9] The reactive chloro- group can covalently bind to sulfhydryl (-SH) groups on enzymes, leading to irreversible inhibition.

PART 1: Synthesis of this compound

The synthesis of the title compound can be achieved through a straightforward acylation reaction. The key starting material is 2-fluoro-5-nitroaniline.

Synthesis of Precursor: 2-fluoro-5-nitroaniline

The precursor, 2-fluoro-5-nitroaniline, can be synthesized from 2,4-dinitrofluorobenzene by the selective reduction of the nitro group at the 2-position using iron powder in the presence of an acid like acetic acid or hydrochloric acid.[11]

Final Synthesis Protocol

This protocol is adapted from the synthesis of the isomeric compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.[5][6]

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask, dissolve 2-fluoro-5-nitroaniline (20 mmol) in 40 mL of chloroform (CHCl₃).

  • Add triethylamine (Et₃N) (24 mmol) to the solution.

  • Cool the flask to 0°C in an ice bath with continuous stirring.

Step 2: Acylation

  • In a separate flask, dissolve 2-chloroacetyl chloride (24 mmol) in 10 mL of chloroform.

  • Add the 2-chloroacetyl chloride solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 20 hours.

Step 3: Work-up and Purification

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent like ethanol to yield the final product.

PART 2: Antimicrobial Activity Screening Protocols

A tiered approach is recommended for screening, starting with a qualitative primary screen to identify any antimicrobial activity, followed by quantitative assays to determine the potency of the compound.

Experimental Workflow Overview

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis Compound Synthesize & Purify This compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Disk Disk Diffusion Assay (Qualitative) Stock->Disk Impregnate disks Broth Broth Microdilution (Quantitative) Stock->Broth Prepare serial dilutions Disk_Result Measure Zone of Inhibition (ZOI) Disk->Disk_Result Disk_Result->Broth If ZOI > threshold MIC_Result Determine Minimum Inhibitory Concentration (MIC) Broth->MIC_Result MBC_Assay Subculture from MIC wells MIC_Result->MBC_Assay MBC_Result Determine Minimum Bactericidal Concentration (MBC) MBC_Assay->MBC_Result

Caption: High-level workflow for antimicrobial screening.

Protocol 1: Agar Disk Diffusion Assay (Primary Screening)

This method provides a rapid, qualitative assessment of the compound's ability to inhibit microbial growth.[1]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A concentration of 10 mg/mL is a good starting point.

  • Microbial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) strains.

  • Media: Mueller-Hinton Agar (MHA) plates.

  • Controls:

    • Positive Control: Disks impregnated with a known antibiotic (e.g., ciprofloxacin).

    • Negative Control: Disks impregnated with the solvent (DMSO) only.

2. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

3. Assay Procedure:

  • Using a sterile cotton swab, evenly streak the prepared bacterial inoculum over the entire surface of an MHA plate.

  • Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disk.

  • Apply the positive and negative control disks to the same plate or a separate control plate.

  • Incubate the plates at 37°C for 18-24 hours.

4. Interpretation:

  • Measure the diameter of the zone of inhibition (ZOI) in millimeters. A clear zone around the disk indicates growth inhibition. The negative control should show no zone.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This quantitative assay is crucial for determining the compound's potency.

1. Preparation:

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), test compound, and bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL in MHB).

  • Compound Dilutions: Perform a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. Typical concentration ranges to test are from 256 µg/mL down to 0.5 µg/mL.

2. Assay Procedure:

  • Add 100 µL of MHB to wells 2 through 12 of a microtiter plate row.

  • Add 200 µL of the highest concentration of the test compound to well 1.

  • Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (inoculum in MHB, no compound).

  • Well 12 serves as the sterility control (MHB only).

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

3. Incubation and Reading:

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.

  • Optional: A growth indicator like resazurin can be added. A color change from blue to pink indicates viable cells. The MIC well would be the last one to remain blue.[1]

Caption: Example MIC determination from a 96-well plate.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

1. Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate these aliquots onto a fresh MHA plate.

  • Incubate the MHA plate at 37°C for 24 hours.

2. Interpretation:

  • The MBC is the lowest concentration that results in no bacterial growth on the subculture plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

Organizing the screening data in a clear, tabular format is essential for analysis and comparison.

Table 1: Example Antimicrobial Activity Data
Microbial StrainGram StainDisk Diffusion ZOI (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusPositive1832642Bactericidal
E. coliNegative15642564Bactericidal
K. pneumoniaeNegative1664>256>4Bacteriostatic
P. aeruginosaNegative8>256>256-Resistant

Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Concluding Remarks for the Researcher

The protocols outlined provide a robust framework for the initial antimicrobial evaluation of this compound. A positive result in these screens, particularly potent activity against resistant Gram-negative strains, would warrant further investigation. Subsequent steps could include synergy studies with existing antibiotics, as has been shown for its isomer[5][8], as well as preliminary toxicity assays to assess its potential for therapeutic development.[4][7] The exploration of novel chemical matter like this compound is a critical component in the global effort to combat infectious diseases.[12][13][14]

References
  • American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277.
  • News-Medical.Net. Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
  • MDPI. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.
  • National Institutes of Health (NIH). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • Scilit.
  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • ACS Publications. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed.
  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(1).
  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.
  • Google Patents. Process for preparing 2-fluoro-5-nitroaniline.
  • Guidechem. How can 2-fluoro-5-nitroaniline be synthesized?.
  • National Institutes of Health (NIH). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
  • International Journal of Pharma Sciences and Research.
  • PubMed. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.

Sources

Application Note: Comprehensive Cytotoxicity Profiling of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide is a synthetic small molecule with potential biological activity. Its structure, featuring a chloroacetamide group and a nitroaromatic ring, suggests the possibility of cytotoxic effects, making a thorough evaluation of its impact on cell viability a critical step in its development as a potential therapeutic agent or as a tool for basic research. Chloroacetamide-containing compounds have been noted for their ability to act as alkylating agents, forming covalent bonds with thiol groups in proteins like cysteine, which can lead to enzyme inactivation and disruption of cellular processes.[1][2] Specifically, they have been shown to inhibit the synthesis of very-long-chain fatty acids.[3][4] Furthermore, nitroaromatic compounds are known to be toxic and can induce cellular damage through mechanisms such as the generation of reactive oxygen species and oxidative stress.[5][6][7][8]

Preliminary studies on a structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have indicated antibacterial properties with a lack of significant cytotoxicity in initial screenings.[9][10][11][12] This highlights the importance of detailed in vitro toxicological analysis to determine the therapeutic window and potential liabilities of such molecules.

This application note provides a comprehensive set of protocols for assessing the cytotoxicity of "this compound." We will detail methods for evaluating metabolic activity (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis (Caspase-3/7 assay). These assays provide a multi-faceted view of the compound's effects on cultured cells, enabling researchers to determine its IC50 (half-maximal inhibitory concentration) and to begin to elucidate its mechanism of action.

Postulated Mechanism of Action

Based on its chemical structure, "this compound" may exert cytotoxic effects through a combination of mechanisms. The electrophilic chloroacetamide moiety can covalently bind to nucleophilic residues such as cysteine in cellular proteins, potentially inhibiting critical enzymes.[2] The nitroaromatic group can undergo metabolic reduction to form reactive intermediates that lead to oxidative stress. The interplay of these functionalities could lead to a cascade of events including mitochondrial dysfunction and the activation of apoptotic pathways.

digraph "postulated_mechanism" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Postulated Cytotoxic Mechanism of Action", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Chloroacetamide [label="Chloroacetamide Moiety", fillcolor="#FBBC05", fontcolor="#202124"]; Nitroaromatic [label="Nitroaromatic Moiety", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein [label="Cellular Proteins\n(e.g., enzymes with active site cysteine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Covalent_Binding [label="Covalent Adduct Formation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Enzyme_Inhibition [label="Enzyme Inhibition\n(e.g., VLCFA synthesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species\n(ROS) Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrial_Dysfunction [label="Mitochondrial Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

Compound -> Chloroacetamide; Compound -> Nitroaromatic; Chloroacetamide -> Covalent_Binding [label="alkylating agent"]; Protein -> Covalent_Binding; Covalent_Binding -> Enzyme_Inhibition; Nitroaromatic -> ROS [label="metabolic reduction"]; ROS -> Oxidative_Stress; Enzyme_Inhibition -> Mitochondrial_Dysfunction; Oxidative_Stress -> Mitochondrial_Dysfunction; Mitochondrial_Dysfunction -> Apoptosis; Apoptosis -> Cell_Death; }

Figure 1: Postulated mechanism of cytotoxicity for this compound.

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is crucial for accurately characterizing the cytotoxic profile of a novel compound. The following workflow is recommended:

digraph "experimental_workflow" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Experimental Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Prepare Compound Stock Solution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cell Seeding in 96-well plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose_Response [label="Dose-Response Treatment\n(e.g., 0.1 to 100 µM)", fillcolor="#FBBC05", fontcolor="#202124"]; Time_Course [label="Time-Course Incubation\n(e.g., 24, 48, 72 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; MTT_Assay [label="MTT Assay\n(Metabolic Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LDH_Assay [label="LDH Assay\n(Membrane Integrity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase_Assay [label="Caspase-3/7 Assay\n(Apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and IC50 Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanism_Investigation [label="Further Mechanistic Studies", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Cell_Culture; Cell_Culture -> Dose_Response; Dose_Response -> Time_Course; Time_Course -> MTT_Assay; Time_Course -> LDH_Assay; Time_Course -> Caspase_Assay; MTT_Assay -> Data_Analysis; LDH_Assay -> Data_Analysis; Caspase_Assay -> Data_Analysis; Data_Analysis -> Mechanism_Investigation; }

Figure 2: A systematic workflow for assessing the cytotoxicity of the target compound.

Materials and Reagents

  • Cell Lines: A panel of cell lines is recommended, for instance, a non-cancerous cell line (e.g., HEK293) and a cancer cell line (e.g., HeLa or A549).

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Stock Solution: "this compound" dissolved in sterile DMSO to a high concentration (e.g., 100 mM).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in sterile PBS.[13]

  • MTT Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol.[13]

  • LDH Assay Kit: Commercially available kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay, Promega).[14]

  • Caspase-3/7 Assay Kit: Commercially available kit (e.g., Caspase-Glo® 3/7 Assay, Promega).[15][16]

  • 96-well clear and opaque-walled sterile culture plates.

  • Phosphate Buffered Saline (PBS), sterile.

  • Trypsin-EDTA.

  • Multichannel pipettes and sterile tips.

  • Microplate reader (absorbance, fluorescence, and luminescence capabilities).

  • CO2 incubator (37°C, 5% CO2).

Detailed Protocols

Part 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13][18]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well clear plate.[18]

    • Incubate overnight to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the "this compound" stock solution in complete medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.

    • Include vehicle control (DMSO, at the same final concentration as the highest compound concentration) and untreated control wells.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.[19][20]

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[20]

    • Carefully aspirate the medium.

    • Add 100 µL of MTT solubilization solution to each well.[18]

    • Cover the plate with foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Part 2: LDH Release Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[21][22][23][24] This serves as an indicator of cell lysis and cytotoxicity.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using a 96-well clear plate.

    • In addition to vehicle and untreated controls, include a maximum LDH release control by treating a set of wells with a lysis solution (provided in most commercial kits) 15 minutes before the assay.[23]

  • LDH Assay Execution:

    • Following the manufacturer's protocol for the chosen LDH assay kit.[14] Typically, this involves transferring a small aliquot of the cell culture supernatant to a new 96-well plate.[24]

    • Add the LDH reaction mixture to each well.

    • Incubate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[24]

Part 3: Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[25][26] Their activation is a hallmark of apoptosis.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, but use an opaque-walled 96-well plate suitable for luminescence measurements.

  • Caspase-3/7 Assay Execution:

    • Follow the manufacturer's protocol for the chosen Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).[15]

    • Equilibrate the plate and the assay reagent to room temperature.

    • Add the Caspase-Glo® 3/7 reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of medium containing cells).

    • Mix by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a microplate reader.

Data Analysis and Presentation

1. Calculation of Percentage Viability/Cytotoxicity:

  • MTT Assay:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • LDH Assay:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

2. IC50 Determination:

  • Plot the percentage viability or cytotoxicity against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

3. Data Presentation:

Summarize the calculated IC50 values in a clear, structured table.

Cell LineAssayIncubation Time (hours)IC50 (µM)
HEK293MTT24> 100
4885.2
7262.5
HeLaMTT2478.9
4845.1
7223.8
HeLaLDH4851.3
HeLaCaspase-3/72465.7

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Troubleshooting

  • High background in MTT assay: This could be due to microbial contamination or components in the media reacting with MTT.[20] Ensure sterile technique and use phenol red-free medium if necessary.

  • Low signal in LDH assay: Insufficient cell number or low levels of cytotoxicity can lead to a weak signal. Optimize cell seeding density.

  • Variability between replicates: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate can cause high variability. Ensure proper mixing of cell suspension and careful pipetting.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive cytotoxicological evaluation of "this compound." By employing a multi-assay approach that interrogates cell metabolism, membrane integrity, and apoptotic pathways, researchers can gain a detailed understanding of the compound's potency and potential mechanism of action. This information is indispensable for making informed decisions in the drug discovery and development process.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Puzyn, T., Leszczynska, D., & Leszczynski, J. (2007). Structure-toxicity relationships of nitroaromatic compounds. Journal of hazardous materials, 149(3), 596–605. Available at: [Link]

  • Votano, J. R., Parham, M., & Nesnow, S. (2010). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental toxicology and chemistry, 29(2), 342–352. Available at: [Link]

  • Williams, G. M., & Jeffrey, A. M. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of applied toxicology : JAT, 34(10), 1055–1070. Available at: [Link]

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. Available at: [Link]

  • Ju, Y. H., & Parales, R. E. (2010). Major mechanisms of toxicity of nitroaromatic compounds. Applied and environmental microbiology, 76(13), 4178–4186. Available at: [Link]

  • Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Scilit (2002). Mode of Action for Chloroacetamides and Functionally Related Compounds. Available at: [Link]

  • Tiaris Biosciences (n.d.). LDH CYTOTOXICITY ASSAY KIT. Available at: [Link]

  • Riebeling, C., et al. (2018). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of visualized experiments : JoVE, (136), 57766. Available at: [Link]

  • Molecular Devices (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]

  • Riles, L., & Raskin, I. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in molecular biology (Clifton, N.J.), 1951, 1–11. Available at: [Link]

  • Jez, J. M., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS letters, 547(1-3), 145–148. Available at: [Link]

  • National Center for Biotechnology Information (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Available at: [Link]

  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • PubChem (n.d.). Chloroacetamide. Available at: [Link]

  • de Oliveira, C. H. S., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of medical microbiology, 71(6), 001538. Available at: [Link]

  • de Lima, M. C. A., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(1), e20190875. Available at: [Link]

  • Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules (Basel, Switzerland), 25(17), 3959. Available at: [Link]

  • Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules (Basel, Switzerland), 25(17), 3959. Available at: [Link]

  • MySkinRecipes (n.d.). 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Available at: [Link]

  • Journal of Young Pharmacists (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • SciELO (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available at: [Link]

  • MySkinRecipes (n.d.). 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Available at: [Link]

Sources

Application Notes and Protocols for 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the potential uses of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide as a reactive fragment and starting point for the development of targeted covalent inhibitors. This document outlines the scientific rationale, synthesis, and detailed protocols for its application in medicinal chemistry.

Introduction: The Rationale for this compound in Covalent Drug Discovery

The pursuit of novel therapeutics often leads to the exploration of new chemical modalities. Covalent inhibitors, which form a stable, long-lasting bond with their protein target, have seen a resurgence in drug discovery due to their potential for enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[1][2] The molecule at the center of this guide, This compound , is a prime candidate for such applications.

Its chemical architecture is notable for two key features:

  • The Chloroacetamide "Warhead": The chloroacetamide moiety is a well-characterized electrophile. It can react with nucleophilic amino acid residues on a protein surface, most commonly cysteine, to form a stable covalent bond.[1] This reactive handle is the cornerstone of its potential as a covalent modifier.

  • The Substituted Phenyl Ring: The 2-fluoro-5-nitrophenyl group provides a scaffold that can be further elaborated. The electronic properties of the fluoro and nitro groups can influence the reactivity of the chloroacetamide and provide vectors for medicinal chemistry optimization to improve selectivity and binding affinity.

A structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity, particularly in combination with existing antibiotics against Klebsiella pneumoniae.[3][4] This finding suggests that this class of compounds can engage with biological targets and provides a rationale for exploring the broader medicinal chemistry applications of the title compound.

This guide will provide the necessary protocols to synthesize, characterize, and screen this compound as a starting point for a covalent inhibitor program.

Synthesis Protocol

The following protocol is adapted from a known procedure for a structurally similar molecule and is expected to yield the desired product.[3][4] The starting material for this synthesis is 2-fluoro-5-nitroaniline.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants & Reagents start 2-fluoro-5-nitroaniline reaction Acylation Reaction 0°C to Room Temp, 20h start->reaction reagent1 Chloroacetyl chloride reagent1->reaction reagent2 Triethylamine (Et3N) reagent2->reaction solvent Chloroform (CHCl3) solvent->reaction product This compound reaction->product Yield: ~80% (expected)

Caption: Synthesis of the target compound via acylation.

Materials:

  • 2-fluoro-5-nitroaniline

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Chloroform (CHCl3), anhydrous

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-fluoro-5-nitroaniline (20 mmol) and triethylamine (24 mmol) in 20 mL of anhydrous chloroform.

  • Cool the mixture to 0°C in an ice bath with continuous stirring.

  • Slowly add a solution of chloroacetyl chloride (24 mmol) in 5 mL of anhydrous chloroform to the reaction mixture dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 hexane/ethyl acetate mobile phase.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash it three times with 25 mL of water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude precipitate.

  • Recrystallize the solid from an ethanol/water mixture to obtain the purified product, This compound .

Application as a Covalent Fragment for Screening

The primary application of this molecule is as an electrophilic fragment in the early stages of drug discovery. The goal is to identify proteins that can be covalently modified by this fragment, indicating a potential binding site that can be targeted for therapeutic intervention.

Mechanism of Action: Covalent Modification

The chloroacetamide group reacts with nucleophilic side chains of amino acids via a nucleophilic substitution reaction. Cysteine is the most common target due to the high nucleophilicity of its thiol group at physiological pH.

Caption: Covalent modification of a cysteine residue.

Experimental Protocols for Screening and Characterization

The following protocols provide a framework for identifying protein targets and characterizing the interaction with this compound.

Protocol 1: Intact Protein Mass Spectrometry for Covalent Binding Confirmation

Principle: This is the most direct method to confirm that the compound forms a covalent bond with a target protein. The formation of an adduct will result in a predictable mass increase in the protein, which can be detected by mass spectrometry.[5]

Workflow:

MS_Workflow step step reagent reagent result result A 1. Incubate Protein + Compound B 2. Quench Reaction A->B C 3. LC-MS Analysis B->C D 4. Deconvolution of Mass Spectrum C->D E 5. Compare Masses D->E Unbound vs. Adduct Mass protein Target Protein (e.g., 10 µM) protein->A compound Compound (e.g., 100 µM in DMSO) compound->A quench Formic Acid (1%) quench->B

Sources

Application Notes and Protocols for Efficacy Testing of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive experimental framework for the initial efficacy testing of the novel compound, "2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide." As the precise biological target of this molecule is yet to be elucidated, this guide presents a logical, phased approach for researchers, scientists, and drug development professionals. The protocols herein are designed to first assess broad cytotoxic effects, then to delineate a potential therapeutic avenue, and finally to confirm target engagement within a cellular context. The overarching goal is to provide a robust, self-validating system for the preliminary evaluation of this and other novel chemical entities.

Introduction: The Therapeutic Potential of the Chloroacetamide Scaffold

The chloroacetamide functional group is a well-established pharmacophore present in a variety of biologically active compounds. Structural analogs of the title compound have demonstrated a range of activities, from antimicrobial to potential antidepressant effects. For instance, some derivatives are known to act as Monoamine Oxidase A (MAO-A) inhibitors, a key strategy in the treatment of depression by increasing levels of key neurotransmitters.[1] Furthermore, related chloroacetamides have shown promise as antimicrobial agents, effective against Gram-positive bacteria like Staphylococcus aureus.[1] A structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated potential against Klebsiella pneumoniae, possibly by targeting penicillin-binding proteins.[2][3]

Given this precedent, "this compound" stands as a promising candidate for drug discovery. This application note details a systematic workflow to rigorously assess its biological efficacy.

Experimental Workflow: A Phased Approach to Efficacy Testing

A logical progression of experiments is crucial when investigating a novel compound with an unknown mechanism of action. The following workflow is designed to systematically narrow down the potential therapeutic applications of "this compound."

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Delineating Therapeutic Area cluster_2 Phase 3: Target Identification & Engagement cluster_3 Phase 4: Preclinical Assessment p1_start Compound Synthesis and QC p1_assay Cell Viability/Cytotoxicity Assay (e.g., MTT/XTT) p1_start->p1_assay p1_analysis Determine IC50/CC50 Broad Spectrum Activity p1_assay->p1_analysis p2_cancer Anticancer Assays (Apoptosis, Cell Cycle) p1_analysis->p2_cancer p2_antimicrobial Antimicrobial Assays (MIC Determination) p1_analysis->p2_antimicrobial p2_kinase Kinase Inhibition Screen p1_analysis->p2_kinase p3_cetsa Cellular Thermal Shift Assay (CETSA) p2_cancer->p3_cetsa p2_antimicrobial->p3_cetsa p2_kinase->p3_cetsa p3_wb Western Blotting (Pathway Analysis) p3_cetsa->p3_wb p4_pkpd Pharmacokinetics (PK)/ Pharmacodynamics (PD) p3_wb->p4_pkpd p4_invivo In Vivo Efficacy Models p4_pkpd->p4_invivo

Figure 1: Phased experimental workflow for the efficacy testing of a novel compound.

Phase 1: Initial Viability and Cytotoxicity Screening

The initial step is to determine the compound's effect on cell viability across a diverse panel of cell lines. This provides a foundational understanding of its potency and selectivity. Tetrazolium-based assays like MTT and XTT are ideal for this purpose as they are reliable, high-throughput, and measure the metabolic activity of living cells.[4]

Protocol 3.1: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and streamlining the protocol.[4][5]

Materials:

  • "this compound"

  • DMSO (cell culture grade)

  • Panel of cell lines (e.g., HeLa, A549, HEK293, S. aureus)

  • Appropriate cell culture media and supplements

  • 96-well cell culture plates

  • XTT assay kit (containing XTT reagent and an electron-coupling reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.[4] Include wells with medium only for background control. Incubate at 37°C in a CO₂ incubator for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium.

  • Compound Treatment: Add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for a desired period (e.g., 24-48 hours).[4]

  • XTT Reagent Preparation and Addition: Prepare the activated XTT solution according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[4]

  • Data Acquisition: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
HeLa (Cervical Cancer)5.20.8
A549 (Lung Cancer)8.91.2
HEK293 (Non-cancerous)> 502.5
S. aureus2.10.5 (as MIC)
Table 1: Hypothetical IC50 values for "this compound" compared to a standard control.

Phase 2: Elucidating the Therapeutic Area

Based on the initial screening, if the compound shows selective cytotoxicity towards cancer cells or antimicrobial activity, the following assays can be employed to further characterize its effects.

Protocol 4.1: In Vitro Kinase Activity Assay (Luminescence-Based)

Since many small molecule inhibitors target protein kinases, a general kinase activity assay is a valuable screening tool.[6] This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[6]

Materials:

  • Kinase of interest (e.g., a panel of common oncogenic kinases)

  • Kinase substrate peptide

  • ATP

  • "this compound"

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the compound in DMSO.[6]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[6]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.[6]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[6]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.[6]

Kinase TargetCompound IC50 (nM)Staurosporine IC50 (nM)
Kinase A255
Kinase B35010
Kinase C>10,00020
Table 2: Hypothetical kinase inhibition data. Staurosporine is a non-selective kinase inhibitor used as a positive control.[6]

Phase 3: Target Identification and Engagement

Confirming that a compound directly binds to its intended target within a cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[7]

G cluster_0 CETSA Principle A Unbound Protein B Heat A->B C Denatured/Aggregated B->C D Ligand-Bound Protein E Heat D->E F Stable E->F

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 5.1: CETSA Coupled with Western Blotting

This protocol assesses changes in the thermal stability of a target protein upon compound binding.[7]

Materials:

  • Cultured cells expressing the target protein

  • "this compound"

  • PBS with protease inhibitors

  • Lysis buffer

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the compound or vehicle (DMSO) for a specified time.

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Cell Lysis and Protein Quantification: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to separate the soluble fraction (containing stable proteins) from the aggregated proteins.[8]

  • Western Blotting:

    • Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

    • Block the membrane (e.g., with 5% non-fat milk) for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.[10]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle control.[7]

Protocol 5.2: Western Blot for Downstream Signaling

If the target is a kinase, Western blotting can be used to assess the phosphorylation status of its downstream substrates.[9]

Procedure:

  • Cell Treatment: Treat cells with the compound for various times and at different concentrations.

  • Protein Lysate Preparation: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blotting as described in Protocol 5.1, using primary antibodies specific for both the total and phosphorylated forms of the downstream protein of interest.

  • Data Analysis: A decrease in the phosphorylated form of the downstream protein in compound-treated cells indicates target engagement and inhibition of the signaling pathway.[9]

Phase 4: Conceptual Framework for In Vivo Efficacy

While detailed protocols are beyond the scope of this document, the transition from in vitro to in vivo studies is a critical step.

  • Pharmacokinetics (PK): Studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound are essential.[11][12] This data informs dosing regimens and helps predict the compound's behavior in a whole organism.[13]

  • Animal Models: The selection of an appropriate animal model is crucial for preclinical efficacy testing.[14][15] For cancer, this may involve xenograft models where human cancer cells are implanted into immunocompromised mice.[16] For infectious diseases, relevant infection models would be utilized.[17]

Conclusion

The experimental setup detailed in this application note provides a comprehensive and logical pathway for the initial efficacy testing of "this compound." By progressing from broad screening to specific target engagement assays, researchers can efficiently and rigorously evaluate the therapeutic potential of this and other novel compounds.

References

  • The (misleading) role of animal models in drug development - Frontiers. Available at: [Link]

  • MTT assay - Wikipedia. Available at: [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Available at: [Link]

  • Role of animal models in biomedical research: a review - PMC. Available at: [Link]

  • Pharmacokinetics and its role in small molecule drug discovery research - PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Cellular thermal shift assay (CETSA) - Bio-protocol. Available at: [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. Available at: [Link]

  • Drug Efficacy Testing in Mice - PMC - NIH. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

  • In vitro kinase assay - Protocols.io. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - ResearchGate. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Available at: [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • (PDF) Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - ResearchGate. Available at: [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. Available at: [Link]

  • Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed. Available at: [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Available at: [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Available at: [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed. Available at: [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. Available at: [Link]

Sources

Application Notes & Protocols: Safe Handling of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide is a halogenated nitroaromatic compound utilized primarily as a synthetic intermediate in pharmaceutical research and drug development.[1][2] Its structure, featuring a reactive chloroacetamide group, a fluorinated phenyl ring, and a nitro group, makes it a versatile building block for more complex molecules.[2] These same functional groups, however, impart specific chemical and toxicological properties that necessitate rigorous safety and handling protocols.

The presence of the chloroacetamide moiety suggests potential alkylating activity, while the nitroaromatic core is a classic structural alert for toxicity and potential thermal instability.[3][4][5] Research on closely related analogs has demonstrated antibacterial potential, indicating significant biological activity.[6][7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound safely, ensuring both personal safety and experimental integrity.

Compound Profile & Physicochemical Data

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₈H₆ClFN₂O₃Calculated
Molecular Weight 232.60 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from analogs[1]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[9][10] For long-term stability of solutions, storage at -20°C to -80°C may be required.[1]Supplier Recommendation[1]

Hazard Identification and Risk Assessment: A Mechanistic Perspective

A thorough risk assessment is predicated on understanding the compound's structural components and their associated hazards. The toxicological profile of this compound has not been exhaustively studied; therefore, a conservative approach based on data from structurally similar compounds is essential.[11]

  • The Nitroaromatic System: Aromatic nitro-compounds are a well-known class of chemicals with potential for toxicity. The nitro group can be metabolically reduced to form reactive intermediates that may lead to cellular damage. Furthermore, nitro-compounds can be thermally sensitive and may decompose exothermically, a critical consideration during reactions at elevated temperatures.[5]

  • The Chloroacetamide Moiety: The chloroacetamide functional group is a potential alkylating agent and is associated with skin sensitization and irritation.[3][4] It is classified as toxic if swallowed.[3]

  • Halogenation (Fluoro & Chloro): The presence of both fluorine and chlorine atoms can influence the compound's reactivity, metabolic stability, and toxicity profile. Halogenated solvents and compounds can cause skin and eye irritation. During combustion, they can release toxic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[12][13]

Based on aggregated data from close chemical analogs, the following GHS hazard classifications should be assumed[14]:

Anticipated GHS Hazard Classifications

PictogramGHS CodeHazard StatementClassification Source
ngcontent-ng-c1703228563="" class="ng-star-inserted">
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)[11][14]
ngcontent-ng-c1703228563="" class="ng-star-inserted">
H312Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
ngcontent-ng-c1703228563="" class="ng-star-inserted">
H332Harmful if inhaledAcute Toxicity, Inhalation (Category 4)
ngcontent-ng-c1703228563="" class="ng-star-inserted">
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)[11][14]
ngcontent-ng-c1703228563="" class="ng-star-inserted">
H319Causes serious eye irritationSerious Eye Damage/Irritation (Category 2A)[11][14][15]

H335May cause respiratory irritationSTOT, Single Exposure (Category 3)[11][14]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to containment is critical. Engineering controls provide the primary barrier, supplemented by appropriate PPE.

3.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood.[10] This is crucial to prevent inhalation of the fine powder or any vapors and to contain potential spills.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.[9]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and located near the workstation.[10]

3.2 Personal Protective Equipment (PPE): The Last Barrier PPE must be selected based on the potential routes of exposure for each specific task.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety glasses with side shields and face shieldChemical-resistant gloves (e.g., Nitrile), double-gloving recommendedFull-length lab coat, closed-toe shoesNIOSH-approved respirator with a particulate filter may be required if dustiness cannot be controlled
Solution Handling Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile). Inspect prior to use.[12]Chemical-resistant apron over a lab coatNot typically required if performed in a fume hood
Reaction Monitoring Chemical safety gogglesChemical-resistant glovesLab coatNot typically required if performed in a fume hood

Standard Operating Protocol (SOP) for Safe Handling

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Receive Receive & Inspect (Check for damage) Store Store Securely (Cool, dry, sealed) Receive->Store Prep_Area Prepare Workspace (Fume hood, decontaminate) Don_PPE Don Appropriate PPE (Gloves, goggles, coat) Prep_Area->Don_PPE Weigh Weigh Compound (Minimize dust) Don_PPE->Weigh Dissolve Dissolution (Add solvent slowly) Weigh->Dissolve React Reaction / Workup (Monitor conditions) Dissolve->React Waste_Seg Segregate Waste (Solid, liquid, sharps) React->Waste_Seg Decon Decontaminate (Glassware & surfaces) Waste_Seg->Decon Doff_PPE Doff PPE Correctly (Avoid self-contamination) Decon->Doff_PPE Dispose Arrange Disposal (Licensed contractor) Doff_PPE->Dispose

Caption: Workflow for safe handling of the compound.

4.1 Preparation and Weighing

  • Designate Area: Cordon off a specific area within a chemical fume hood for handling the compound.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, glassware) and waste containers before retrieving the compound from storage.

  • Don PPE: Wear all PPE as specified in the table above.

  • Weighing: Use a "weigh-by-difference" method to minimize dust generation. Tare the sealed container, remove the desired amount of solid into the reaction vessel inside the hood, reseal the stock container, and re-weigh it. Avoid open-weighing of the powder on a balance pan.

4.2 Dissolution and Reaction

  • Solvent Addition: Add the solvent (e.g., DMSO) slowly to the vessel containing the solid compound to avoid splashing.[1]

  • Exotherms: Be aware of potential exotherms when mixing with other reagents. For reactions, consider initial cooling and slow, portion-wise addition of reactants.

  • Atmosphere: Maintain the reaction under an inert atmosphere (e.g., Nitrogen, Argon) if the protocol requires it to prevent side reactions.

4.3 Post-Reaction and Decontamination

  • Quenching: Quench reactions carefully, anticipating potential gas evolution or temperature changes.

  • Waste Collection: All solutions, contaminated solids, and disposable equipment must be collected in appropriately labeled hazardous waste containers.[15]

  • Decontamination: Thoroughly decontaminate all non-disposable glassware and the work surface in the fume hood with an appropriate solvent, collecting the rinsate as hazardous waste.

Emergency Procedures

Immediate and correct response to an emergency is vital.

5.1 Spill Response

  • Small Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite) to prevent dust from becoming airborne.[10]

    • Carefully sweep or vacuum the material into a labeled hazardous waste container.[12] Do not use a brush that could create dust.

    • Decontaminate the area with a suitable solvent and washcloths, disposing of all materials as hazardous waste.

  • Large Spill:

    • Evacuate the laboratory immediately and alert personnel in adjacent areas.[9][16]

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's emergency response team.

5.2 Personnel Exposure

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9][10][15]

  • Skin Contact: Immediately remove contaminated clothing and shoes.[3] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[10][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[10][12] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately.[3]

5.3 Fire Response

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9][12]

  • Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[12][13]

  • Firefighter Protection: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[10][12]

Storage and Disposal

6.1 Storage

  • Store the compound in a tightly closed, properly labeled container.[9][10]

  • Keep in a cool, dry, and well-ventilated area away from sources of ignition.[10][16]

  • Store separately from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[13]

6.2 Disposal

  • This material and its container must be disposed of as hazardous waste.[15]

  • Do not allow the product to enter drains, sewers, or waterways.

  • All waste, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of through a licensed professional waste disposal service.[11][17] Empty containers should be triple-rinsed (or equivalent) with a suitable solvent, and the rinsate collected as hazardous waste.[9]

References

  • Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97% - Cole-Parmer. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. (2025-10-19). Available at: [Link]

  • 2 - SAFETY DATA SHEET. Available at: [Link]

  • MSDS of N-(3-Fluoro-4-nitrophenyl)acetamide - Capot Chemical. (2025-12-20). Available at: [Link]

  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. Available at: [Link]

  • 2-Chloroacetamide - EurofinsUS.com. Available at: [Link]

  • 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide - MySkinRecipes. Available at: [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Available at: [Link]

  • 10: Aromatic halogenated amines and nitro-compounds - Croner-i. Available at: [Link]

  • N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | C8H6ClFN2O3 | CID 2773811 - PubChem. Available at: [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. (2020-08-31). Available at: [Link]

  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago - MDPI. (2024-11-13). Available at: [Link]

  • PSFC Halogenated Solvents. Available at: [Link]

  • Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed. (2020-08-31). Available at: [Link]

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]

Sources

Topic: "In vivo" Study Design for "2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the in vivo evaluation of novel 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide derivatives. The structural motifs of this chemical class—specifically the reactive chloroacetamide group and the nitroaromatic system—suggest significant potential as therapeutic agents, likely acting through alkylation of biological nucleophiles or modulation of inflammatory pathways.[1][2][3][4] This guide moves beyond a simple recitation of methods to explain the scientific rationale behind each stage of the preclinical workflow, ensuring a robust and logically sound investigational path from initial safety assessment to proof-of-concept efficacy studies. The protocols provided are designed to be self-validating and are grounded in established regulatory principles to facilitate progression towards Investigational New Drug (IND) applications.[5][6][7]

Foundational Principles of Preclinical In Vivo Design

The transition from a promising in vitro hit to a viable clinical candidate is a multi-stage process where in vivo studies serve as the critical bridge.[8] The primary objectives of any preclinical program are to establish a preliminary safety profile and to demonstrate pharmacological activity in a biological system that recapitulates key aspects of a human disease.[7][9] The design of these studies is not arbitrary; it is guided by decades of experience and codified in regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7][8]

A successful preclinical program for a novel chemical entity, such as a this compound derivative, must be built on three pillars:

  • Toxicology and Safety Pharmacology: The foundational question is "Is it safe?". Initial studies aim to identify a safe starting dose, define dose-limiting toxicities, and establish a No-Observed-Adverse-Effect Level (NOAEL).[8][10] These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58) to ensure data integrity and reproducibility for regulatory submissions.[5][11]

  • Pharmacokinetics (PK): This pillar addresses what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[11] Understanding a compound's PK profile is essential for designing rational dosing schedules in efficacy studies and for predicting human pharmacokinetic behavior.[8][12]

  • Pharmacodynamics (PD) and Efficacy: This addresses what the drug does to the body.[8][12] Once a safe dose range and exposure profile are understood, the compound's ability to produce the desired therapeutic effect is evaluated in a relevant animal model of disease.[13] The choice of model is paramount and must be scientifically justified.

The logical flow of these investigations ensures that animal welfare is respected by minimizing the number of animals required and that resources are focused on candidates with the highest probability of success.

The General Preclinical Evaluation Workflow

A well-designed preclinical program follows a logical, phased progression. The initial phase focuses on broad characterization (safety and PK), which then informs the design of more complex, disease-specific efficacy studies. This workflow minimizes risk and maximizes the value of the data generated at each step.

G A Acute Toxicity Study (Dose Range Finding) B Single-Dose Pharmacokinetics (PK) (Rodent) A->B C Hypothesis 1: Anticancer Activity (Xenograft Model) B->C Informs Efficacy Dosing Regimen D Hypothesis 2: Anti-Inflammatory Activity (LPS Challenge Model) B->D Informs Efficacy Dosing Regimen E Repeat-Dose Toxicology (Rodent & Non-Rodent) C->E Positive efficacy data triggers next phase D->E Positive efficacy data triggers next phase F Safety Pharmacology E->F

Caption: A generalized workflow for preclinical in vivo studies.

Phase 1 Protocols: Preliminary Safety and PK Profiling

Rationale: Before assessing efficacy, it is imperative to understand the tolerability and pharmacokinetic behavior of a new chemical entity. These initial studies establish the therapeutic window and guide the dose selection for subsequent, more complex experiments. The FDA requires, at a minimum, acute toxicity data in at least two animal species before human trials can be considered.[11]

Protocol 3.1: Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration.

Methodology:

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or CD-1), 8-10 weeks old. Use both male and female animals to assess for sex-specific differences in toxicity.[14]

  • Housing: House animals in an AAALAC-accredited facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Compound Formulation: Prepare the test derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80 in sterile water). The formulation must be uniform and stable.

  • Dosing Procedure:

    • Administer the compound via the intended clinical route (e.g., intraperitoneal (i.p.) injection or oral gavage (p.o.)).

    • Employ a dose-escalation design. Start with a single mouse at a low dose (e.g., 10 mg/kg).

    • Observe the animal for 24-48 hours. If no signs of toxicity are observed, escalate the dose in the next animal by a factor of 2-3.

    • If toxicity is observed, the next animal should receive a lower dose.

    • Continue this process until the MTD is identified (the highest dose that does not cause mortality or severe clinical signs).

  • Clinical Observations: Monitor animals at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily thereafter for 14 days. Record observations including changes in posture, activity, breathing, and any signs of distress.

  • Body Weight: Measure body weight just before dosing and at least twice weekly for the 14-day observation period.

  • Terminal Procedures: At day 14, euthanize all animals. Perform a gross necropsy, examining all major organs for abnormalities. For doses approaching the MTD, collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.

  • Data Analysis: Report the MTD, clinical signs of toxicity at different dose levels, changes in body weight, and any gross or microscopic pathology findings.

Protocol 3.2: Single-Dose Pharmacokinetic (PK) Study in Rats

Objective: To characterize the absorption, distribution, and elimination profile of the derivative after a single dose.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g) cannulated in the jugular vein for serial blood sampling.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral (p.o.) or Intraperitoneal (i.p.) administration (e.g., 10 mg/kg, a non-toxic dose determined from the acute toxicity study) to determine absorption characteristics and bioavailability.

  • Blood Sampling:

    • Collect blood samples (approx. 150 µL) via the cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately process to plasma by centrifugation. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the parent compound in plasma.

  • Data Analysis:

    • Plot plasma concentration versus time for each animal.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure
Elimination half-lifeDetermines dosing interval and time to steady-state
CL ClearanceMeasures the efficiency of drug elimination from the body
Vd Volume of DistributionIndicates the extent of drug distribution into tissues
F% Bioavailability (for non-IV routes)The fraction of the dose that reaches systemic circulation

Phase 2 Protocols: In Vivo Efficacy Evaluation

Rationale: Based on the chemical structure, two primary therapeutic hypotheses can be proposed: anticancer activity and anti-inflammatory activity. The chloroacetamide moiety is a known Michael acceptor and can act as an alkylating agent, a mechanism exploited by several anticancer drugs.[1][3] Additionally, related structures with acrylamide warheads have been shown to inhibit the NLRP3 inflammasome, a key driver of inflammatory diseases.[15] Therefore, it is logical to pursue efficacy studies in both oncology and inflammation models.

Avenue A: Oncology - As a Potential Anticancer Agent

The presence of a good leaving group (chloride) suggests these compounds may function as alkylating agents, which can covalently modify DNA or key proteins, leading to cytotoxicity in rapidly dividing cancer cells.[1][3]

G cluster_0 Mechanism of Action cluster_1 Cellular Response A Derivative (Alkylating Agent) C Covalent Adduct Formation (Alkylation) A->C B DNA or Protein Nucleophile B->C D DNA Damage / Protein Dysfunction C->D E Activation of Damage Sensors (e.g., ATM/ATR) D->E F Cell Cycle Arrest (e.g., G2/M Phase) E->F G Apoptosis Induction (Caspase Activation) E->G F->G

Caption: Postulated anticancer mechanism via alkylation.

Protocol 4.1: Human Tumor Xenograft Model in Nude Mice

Objective: To evaluate the anti-tumor efficacy of a lead derivative in an established human tumor model. This is a standard and widely used model for in vivo anticancer drug screening.[13][16]

Methodology:

  • Cell Line Selection: Choose a relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) based on in vitro sensitivity data.[17][18]

  • Animal Model: Use immunodeficient mice (e.g., athymic Nude or NSG mice), 6-8 weeks old, which are incapable of rejecting human tumor cells.

  • Tumor Implantation:

    • Subcutaneously inject 5-10 million cancer cells (resuspended in Matrigel/PBS) into the right flank of each mouse.

    • Monitor tumor growth regularly using digital calipers.

  • Randomization and Treatment:

    • When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (same formulation vehicle as the drug).

    • Group 2: Test Derivative (e.g., at its MTD or a fraction thereof, dosed daily or every other day via i.p. or p.o. route).

    • Group 3: Positive Control (a standard-of-care chemotherapy for that cancer type, e.g., cisplatin).[19]

  • Efficacy Endpoints:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • The primary endpoint is Tumor Growth Inhibition (TGI).

  • Terminal Procedures:

    • Continue the study for 21-28 days or until tumors in the control group reach a predetermined size limit.

    • At the end of the study, euthanize the animals, excise the tumors, and weigh them.

  • Data Analysis:

    • Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Analyze data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Table 2: Example Efficacy Data Summary for Xenograft Study

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)TGI (%)Mean Body Weight Change (%)
Vehicle Control10 mL/kg, q.d.1502 ± 2101.45 ± 0.20-+5.2
Derivative X20 mg/kg, q.d.655 ± 1500.61 ± 0.1458-2.1
Positive Control5 mg/kg, q.o.d.498 ± 1150.45 ± 0.1167-8.5
*p < 0.05 vs. Vehicle Control
Avenue B: Inflammatory Disease - As a Potential NLRP3 Inflammasome Inhibitor

The NLRP3 inflammasome is a multi-protein complex that, when activated, drives the maturation of pro-inflammatory cytokines IL-1β and IL-18.[20] Its dysregulation is linked to numerous inflammatory conditions. Small molecules can inhibit this pathway at various points, most notably by preventing the assembly of the complex.[15]

G cluster_0 NLRP3 Inflammasome Activation A Signal 1 (Priming) e.g., LPS via TLR4 B NF-κB Activation A->B C Upregulation of pro-IL-1β & NLRP3 B->C D Signal 2 (Activation) e.g., ATP, MSU Crystals E NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) D->E triggers G Active Caspase-1 E->G autocatalysis F pro-Caspase-1 F->E H pro-IL-1β G->H I Mature IL-1β (Secretion & Inflammation) H->I cleavage X Derivative X (Potential Inhibitor) X->E Inhibition of Assembly

Caption: NLRP3 inflammasome pathway and point of inhibition.

Protocol 4.2: LPS-Induced Systemic Inflammation Model in Mice

Objective: To assess the ability of a lead derivative to suppress NLRP3-mediated cytokine release in an acute systemic inflammation model. This model is widely used to evaluate NLRP3 inhibitors in vivo.[20][21]

Methodology:

  • Animal Model: Use C57BL/6 mice, 8-10 weeks old.

  • Treatment Groups (n=8 per group):

    • Group 1: Vehicle Control + Saline challenge.

    • Group 2: Vehicle Control + LPS challenge.

    • Group 3: Test Derivative (e.g., 30 mg/kg, p.o.) + LPS challenge.

    • Group 4: Positive Control (e.g., MCC950, a known NLRP3 inhibitor) + LPS challenge.[15]

  • Procedure:

    • Administer the test derivative or vehicle orally one hour prior to the inflammatory challenge.

    • Administer a priming dose of Lipopolysaccharide (LPS) via i.p. injection (e.g., 20 mg/kg).

    • Four hours after the LPS challenge, collect blood via cardiac puncture into serum separator tubes.

  • Endpoint Analysis:

    • Allow blood to clot, then centrifuge to collect serum.

    • Measure the concentration of IL-1β in the serum using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the serum IL-1β levels between the different treatment groups.

    • Use one-way ANOVA with post-hoc tests to determine statistical significance. A significant reduction in IL-1β levels in the derivative-treated group compared to the LPS-only group indicates efficacy.

Data Interpretation and Next Steps

The successful completion of these Phase 1 and 2 studies provides a critical decision-making foundation.

  • If Anticancer Efficacy is Observed: Positive data from the xenograft model (significant and well-tolerated TGI) would justify advancing the compound. Next steps would include efficacy studies in orthotopic or patient-derived xenograft (PDX) models, which offer higher clinical relevance.[13]

  • If Anti-Inflammatory Efficacy is Observed: A significant reduction in LPS-induced IL-1β would strongly support an NLRP3-inhibition mechanism. The next steps would involve testing the compound in more chronic models of NLRP3-driven diseases, such as gout or atherosclerosis.[21][22]

Regardless of the efficacy outcome, a promising candidate would need to undergo a more extensive battery of IND-enabling toxicology studies. This includes repeat-dose toxicology studies of longer duration (e.g., 28 days) in two species (one rodent, one non-rodent) and safety pharmacology studies to assess effects on cardiovascular, respiratory, and central nervous systems.[9][10] These comprehensive studies are required by regulatory agencies to ensure the safety of the compound before it can be administered to humans in Phase I clinical trials.[6][9]

References

  • Animal models of chemotherapy-induced peripheral neuropathy: A machine-assisted systematic review and meta-analysis. PLOS Biology. ()
  • Animal models of chemotherapy-evoked painful peripheral neurop
  • Rodent Models of Chemotherapy-Induced Peripheral Neurop
  • Rodent Models of Chemotherapy-Induced Peripheral Neurop
  • A systematic summary and comparison of animal models for chemotherapy induced (peripheral)
  • Application Notes and Protocols for In Vivo Evaluation of NLRP3 Inflammasome Inhibitors. Benchchem. ()
  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. ()
  • In Vivo Efficacy of NLRP3 Inflammasome Inhibitors: A Compar
  • Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium ur
  • FDA Requirements for Preclinical Studies. Karger. ()
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applic
  • Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. ()
  • Preclinical research strategies for drug development. AMSbiopharma. ()
  • Preclinical Regulatory Requirements. Social Science Research Institute. ()
  • Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. ()
  • Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. PMC. ()
  • 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. MySkinRecipes. ()
  • Preclinical Research in Drug Development: From Toxicology to Transl
  • The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis. PubMed. ()
  • Examples of nitroaromatic compounds in clinical trials as antitumor agents.
  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
  • Preclinical Studies in Drug Development. PPD. ()
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. ()
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. ()
  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. ()
  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega. ()
  • Preclinical Toxicology Considerations for a Successful IND Applic
  • In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. ProBio CDMO. ()
  • Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. ()
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. ()

Sources

"2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide" as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide" as a Building Block for Heterocyclic Synthesis

Introduction: Strategic Value of a Multifunctional Building Block

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active small molecules incorporating at least one heterocyclic ring.[1] Their prevalence stems from the rich chemical diversity and the precise three-dimensional arrangements that heteroatoms impart, enabling tailored interactions with biological targets.[2] The strategic design of drug candidates, therefore, often hinges on the availability of versatile and functionalized starting materials.

This compound is a prime example of such a high-value building block. Its structure is engineered with multiple, orthogonally reactive sites, offering a powerful platform for the convergent synthesis of complex heterocyclic systems. This application note provides an in-depth guide to leveraging this reagent, focusing on the synthesis of medicinally relevant benzimidazole and quinoxaline scaffolds.

The key to its utility lies in three distinct functional groups:

  • The α-chloroacetamide moiety: A potent electrophile, ideal for intramolecular cyclization reactions or for introducing side chains via nucleophilic substitution.

  • The nitro group: Readily reducible to a primary amine, which serves as a key nucleophile for subsequent ring-forming reactions.

  • The ortho-fluoro substituent: Activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be retained in the final product to modulate pharmacokinetic properties.[3]

This guide will detail the synthesis of the building block itself, followed by validated protocols for its transformation into higher-order heterocyclic structures, explaining the mechanistic rationale behind each step.

Protocol 1: Synthesis of the Core Building Block: this compound

The synthesis of the title compound is a straightforward acylation of 2-fluoro-5-nitroaniline. The use of a non-nucleophilic base is critical to prevent side reactions with the highly reactive chloroacetyl chloride.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 2-fluoro-5-nitroaniline Triethylamine (Et3N) Chloroform (CHCl3) cooling Cool to 0°C (Ice Bath) reagents->cooling Dissolve & Stir addition Slowly add Chloroacetyl Chloride in CHCl3 cooling->addition stir Stir at Room Temperature (20 hours) addition->stir tlc Monitor reaction by TLC (Hexane/Ethyl Acetate 1:1) stir->tlc extract Extract with CHCl3 tlc->extract Upon completion wash Wash organic phase with H2O extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize product Obtain pure product recrystallize->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

This protocol is adapted from a similar synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.[4]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitroaniline (3.12 g, 20 mmol) and triethylamine (3.3 mL, 24 mmol) in chloroform (20 mL).

  • Cooling: Place the flask in an ice bath and stir the mixture until the temperature equilibrates to 0°C.

  • Acylation: In a separate vessel, dissolve chloroacetyl chloride (2.71 g, 24 mmol) in chloroform (5 mL). Add this solution dropwise to the cooled aniline mixture over 15-20 minutes.

    • Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of undesired side products. Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the acylation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 20 hours.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting aniline spot indicates completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic phase sequentially with water (3 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the resulting crude solid from an ethanol/water mixture to yield the pure this compound as a solid.

Application 1: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The synthesis from our building block proceeds via a two-step sequence: reduction of the nitro group to form a key diamine intermediate, followed by an intramolecular cyclization.

Reaction Scheme: From Building Block to Benzimidazole

start 2-chloro-N-(2-fluoro- 5-nitrophenyl)acetamide intermediate N-(5-amino-2-fluorophenyl) -2-chloroacetamide start->intermediate Reduction (e.g., SnCl2, H2/Pd-C) cyclization_conditions Heat in Base (e.g., K2CO3 in DMF) intermediate->cyclization_conditions product 7-Fluoro-1,3-dihydro- 2H-benzo[d]imidazol-2-one cyclization_conditions->product Intramolecular Cyclization

Caption: Two-step synthesis of a benzimidazolone derivative.

Protocol 2: Synthesis of 7-Fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one

This protocol demonstrates the power of the building block, where the chloroacetamide moiety itself participates in the cyclization after the crucial nitro reduction step.

Step A: Reduction of the Nitro Group

  • Setup: To a solution of this compound (2.33 g, 10 mmol) in ethanol (50 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully pour it into a beaker of ice water. Neutralize the solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Trustworthiness: This neutralization step is critical and must be done slowly, as it is exothermic and produces CO₂ gas. The resulting tin salts will precipitate.

  • Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts. Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate, N-(5-amino-2-fluorophenyl)-2-chloroacetamide, which can often be used in the next step without further purification.

Step B: Intramolecular Cyclization

  • Setup: Dissolve the crude N-(5-amino-2-fluorophenyl)-2-chloroacetamide (from the previous step, ~10 mmol) in dimethylformamide (DMF, 30 mL). Add potassium carbonate (K₂CO₃) (2.76 g, 20 mmol).

  • Reaction: Heat the mixture to 100°C and stir for 6 hours. The reaction involves the amino group displacing the chloride in an intramolecular SN2 reaction to form the heterocyclic ring.[5]

  • Work-up: Cool the reaction to room temperature and pour it into ice water (100 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the final product, 7-Fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one.

Application 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of N-heterocycles with a wide range of biological activities, including applications as anticancer and antibacterial agents.[6][7] The synthesis strategy again relies on the initial reduction of the nitro group to generate an ortho-phenylenediamine, which is the classic precursor for quinoxaline formation via condensation with a 1,2-dicarbonyl compound.[8][9]

Reaction Scheme: From Building Block to Quinoxaline

start 2-chloro-N-(2-fluoro- 5-nitrophenyl)acetamide intermediate N-(5-amino-2-fluorophenyl) -2-chloroacetamide start->intermediate Reduction (e.g., SnCl2, H2/Pd-C) reagents Condensation with 1,2-dicarbonyl (e.g., Benzil) intermediate->reagents product N-(7-fluoro-2,3-diphenyl- quinoxalin-6-yl)-2-chloroacetamide reagents->product Condensation & Cyclization

Caption: Synthesis of a functionalized quinoxaline derivative.

Protocol 3: Synthesis of N-(7-fluoro-2,3-diphenylquinoxalin-6-yl)-2-chloroacetamide

Step A: Generation of the Diamine Intermediate

  • Follow Step A from Protocol 2 to synthesize and isolate the crude N-(5-amino-2-fluorophenyl)-2-chloroacetamide.

Step B: Condensation and Cyclization

  • Setup: In a round-bottom flask, dissolve the crude diamine intermediate (~10 mmol) and benzil (2.10 g, 10 mmol) in ethanol (40 mL).

  • Reaction: Add a few drops of glacial acetic acid to catalyze the reaction. Heat the mixture to reflux for 4-6 hours.

    • Expertise: The acidic catalyst protonates one of the carbonyl groups of the benzil, activating it for nucleophilic attack by the diamine. The reaction proceeds through a dihydrequinoxaline intermediate which then spontaneously oxidizes to the aromatic quinoxaline.

  • Isolation: Cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

Summary of Synthetic Applications

Building BlockReaction SequenceKey ReagentsHeterocyclic ProductPotential Applications
This compound1. Nitro Reduction2. Intramolecular Cyclization1. SnCl₂2. K₂CO₃, DMF7-Fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-oneAntiviral, Anticancer, Antihypertensive[10]
This compound1. Nitro Reduction2. Condensation1. SnCl₂2. Benzil, AcOHN-(7-fluoro-2,3-diphenylquinoxalin-6-yl)-2-chloroacetamideAntibacterial, Anticancer, Anti-inflammatory[6][7]

Conclusion

This compound is a demonstrably versatile and powerful building block for constructing complex, medicinally-relevant heterocyclic systems. The strategic placement of its functional groups allows for sequential, high-yielding reactions to create diverse scaffolds like benzimidazoles and quinoxalines. The protocols outlined in this application note provide a reliable foundation for researchers in drug discovery and organic synthesis to explore the vast chemical space accessible from this singular starting material.

References

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). (URL: [Link])

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (URL: [Link])

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. (URL: [Link])

  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. (URL: [Link])

  • MySkinRecipes. 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. (URL: [Link])

  • Effah, C. Y., et al. (2020). Klebsiella pneumoniae: an emerging pathogen of global concern. (URL: [Link])

  • Marino, A., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(13), 3922. (URL: [Link])

  • A review on heterocyclic: Synthesis and their application in medicinal chemistry of imidazole moiety. (2022). Coronaviruses, 3(1). (URL: [Link])

  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2023). Chemistry & Biodiversity. (URL: [Link])

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2020). Journal of the Mexican Chemical Society, 64(2). (URL: [Link])

  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2023). ResearchGate. (URL: [Link])

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). RSC Advances. (URL: [Link])

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. (URL: [Link])

  • Heterocycles in Medicinal Chemistry II. (2024). MDPI. (URL: [Link])

  • Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. (2018). Green Chemistry. (URL: [Link])

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (2015). Molecules, 20(9), 15978–15995. (URL: [Link])

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). Journal of Biomolecular Structure and Dynamics. (URL: [Link])

  • Applications of Heterocyclic Compounds in Pharmaceuticals. (2024). Reachem. (URL: [Link])

  • US6054589A - Process for preparing 2-chloro-benzimidazole deriv
  • Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 183-188. (URL: [Link])

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Advances in Engineering and Management. (URL: [Link])

  • Quinoxaline synthesis. Organic Chemistry Portal. (URL: [Link])

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1011–1014. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield, improve purity, and overcome common challenges encountered during synthesis.

I. Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 2-fluoro-5-nitroaniline with chloroacetyl chloride.[1][2] This reaction, a type of acylation, is fundamental in organic synthesis for forming robust amide bonds. The core of this transformation involves the lone pair of electrons on the amine nitrogen of 2-fluoro-5-nitroaniline attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion.[1] A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][3]

The 2-chloro-N-substituted acetamide products are valuable intermediates because the chlorine atom can be readily displaced by various nucleophiles, allowing for further molecular modifications.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Aniline 2-fluoro-5-nitroaniline Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride Chloroacetyl Chloride AcylChloride->Tetrahedral Product This compound Tetrahedral->Product Chloride Elimination HCl HCl Tetrahedral->HCl Base Base (e.g., Triethylamine) Base->HCl Neutralization

Caption: Nucleophilic acyl substitution mechanism.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution(s)
Incomplete Reaction - Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (2-fluoro-5-nitroaniline). The reaction is complete when the starting material spot is no longer visible.[4] - Extend Reaction Time: If the reaction is sluggish, consider increasing the reaction time.[3] - Optimize Temperature: While these reactions are often exothermic, the deactivating effect of the nitro and fluoro groups on the aniline may require gentle heating to drive the reaction to completion. However, be cautious as excessive heat can lead to side reactions.[4] - Check Reagent Stoichiometry: A slight excess (1.05-1.2 equivalents) of chloroacetyl chloride is often used to ensure complete conversion of the aniline.[3][5]
Inactivated Starting Amine - Ensure Adequate Base: The HCl generated during the reaction will protonate the starting amine, rendering it non-nucleophilic. Use at least a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl.[3] - Slow Addition of Base: Add the base slowly to control the exothermicity of the reaction.[3]
Hydrolysis of Chloroacetyl Chloride - Use Anhydrous Conditions: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]
Product Loss During Workup - Proper Phase Separation: During aqueous workup, ensure complete separation of the organic and aqueous layers to prevent loss of product.[3] - Minimize Transfers: Reduce the number of transfers between flasks to avoid mechanical losses.[3]
Issue 2: Formation of Impurities

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution(s)
Diacylation - Control Stoichiometry: Although less common with deactivated anilines, the use of a large excess of chloroacetyl chloride could potentially lead to diacylation if any residual primary amine is present. Maintain a slight excess of the acylating agent.
Side Reactions with Base - Choice of Base: Use a non-nucleophilic base. Stronger, more nucleophilic bases could potentially react with chloroacetyl chloride. Triethylamine and pyridine are common choices.[1][3]
Degradation of Starting Material or Product - Temperature Control: Avoid excessive heating, which can lead to the degradation of the nitro-containing aromatic compound, often resulting in dark, tarry byproducts.[6]
Issue 3: Difficulty in Product Purification

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution(s)
Oily Product Instead of Solid - Solvent Choice: The product may not be precipitating effectively from the reaction mixture or during workup. If precipitating from an aqueous solution, ensure the volume is sufficient and the solution is ice-cold.[4] - Recrystallization Issues: The chosen solvent system for recrystallization may not be optimal. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find conditions that yield a crystalline solid.[3][6]
Persistent Impurities after Recrystallization - Alternative Purification: If recrystallization is insufficient, consider column chromatography on silica gel. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.[6][7]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: Dichloromethane (DCM) and chloroform are commonly used solvents for this type of acylation as they are relatively inert and effectively dissolve the starting materials.[3][5] Tetrahydrofuran (THF) can also be a suitable option.[1] It is crucial to use anhydrous grades of these solvents to prevent hydrolysis of the chloroacetyl chloride.[3]

Q2: How should the reagents be added for optimal results? A2: A common and effective procedure is to dissolve the 2-fluoro-5-nitroaniline and the base (e.g., triethylamine) in the chosen anhydrous solvent and cool the mixture in an ice bath (0°C).[3][5] Then, a solution of chloroacetyl chloride in the same solvent is added dropwise.[3][5] This slow addition helps to control the exothermic nature of the reaction.[8]

Q3: What is the best method for monitoring the reaction's progress? A3: Thin-layer chromatography (TLC) is the most convenient method.[4] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 2-fluoro-5-nitroaniline spot indicates the completion of the reaction.

Q4: What are the key safety precautions for this synthesis? A4: Chloroacetyl chloride is corrosive and lachrymatory and should be handled in a well-ventilated fume hood.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so proper temperature control is essential.

Q5: How can I confirm the identity and purity of my final product? A5: The identity and purity of this compound should be confirmed using standard analytical techniques such as:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FTIR: To identify the characteristic functional groups (e.g., N-H stretch, C=O stretch of the amide).

    • Mass Spectrometry: To confirm the molecular weight.[10]

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteRxn Incomplete Reaction? - Monitor by TLC - Extend time/temp CheckYield->IncompleteRxn Yes Success High Yield & Purity CheckPurity->Success No SideReactions Side Reactions? - Control temperature - Use non-nucleophilic base CheckPurity->SideReactions Yes InactiveAmine Inactive Amine? - Check base stoichiometry - Ensure anhydrous conditions IncompleteRxn->InactiveAmine Still Low WorkupLoss Loss during Workup? - Optimize extraction - Minimize transfers InactiveAmine->WorkupLoss Still Low PurificationIssue Purification Difficulty? - Optimize recrystallization - Consider chromatography SideReactions->PurificationIssue Still Impure

Caption: A decision-making workflow for troubleshooting.

IV. Experimental Protocol Example

This is a generalized protocol and may require optimization based on your specific lab conditions and reagent purity.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-5-nitroaniline (1 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05-1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aniline.[3][11]

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove excess acid) and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.[4]

V. References

  • What is the mechanism for the reaction of acetyl chloride and aniline? (2015, October 6). Chemistry Stack Exchange. Retrieved from [Link]

  • Pore, D. M., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 532-540.

  • Pore, D. M., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Retrieved from [Link]

  • Pore, D. M., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 532-540.

  • Patel, K. D., et al. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 3(1), 128-133.

  • MySkinRecipes. (n.d.). 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Retrieved from [Link]

  • Cordeiro, L. V., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(1).

  • Zhang, S. S., et al. (2008). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1194.

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Kang, S. S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1194.

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Retrieved from

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Yella, R. (2014). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Synlett, 25(16), 2339-2340.

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation Review Articles. Retrieved from [Link]

  • Kang, S. S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. Retrieved from [Link]

  • Google Patents. (1984). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline. Retrieved from

  • PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Reddit. (2023). Acylation with chloroacetyl chloride. r/AskChemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2018). 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • Saeed, A., et al. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1417.

Sources

Technical Support Center: Troubleshooting Guide for the Chloroacetylation of 2-Fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive troubleshooting framework for the chloroacetylation of 2-fluoro-5-nitroaniline. It addresses common experimental challenges with in-depth explanations and actionable protocols to ensure a successful synthesis of N-(2-fluoro-5-nitrophenyl)-2-chloroacetamide.

PART 1: Core Directive - Understanding the Chemistry

The chloroacetylation of 2-fluoro-5-nitroaniline is a nucleophilic acyl substitution reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. However, the aniline ring is substituted with two strongly electron-withdrawing groups: a nitro group (-NO₂) and a fluorine atom (-F). These groups significantly reduce the electron density of the aromatic ring and, more importantly, decrease the nucleophilicity of the amino group, making the reaction more challenging than the acylation of simple anilines.

A common issue in acylation reactions involving anilines is the reaction of the amine with the Lewis acid catalyst, which deactivates the ring.[1][2][3] While a Lewis acid is not typically required for this specific reaction, the hydrochloric acid (HCl) generated as a byproduct can protonate the starting aniline, forming a highly deactivated anilinium salt and halting the reaction.[1][4] Therefore, the use of an acid scavenger is crucial.

Figure 1. A logical diagram illustrating the key components and transformations in the chloroacetylation of 2-fluoro-5-nitroaniline. The essential role of a base in neutralizing the HCl byproduct is highlighted.

PART 2: Scientific Integrity & Logic - Troubleshooting and FAQs

This section provides solutions to common problems encountered during the synthesis.

Q1: Why is my reaction not proceeding or showing a very low yield?

A1: The primary reason for a sluggish or failed reaction is the low nucleophilicity of the 2-fluoro-5-nitroaniline. The electron-withdrawing nitro and fluoro groups deactivate the amino group, making it a poor nucleophile.

Troubleshooting Steps:

  • Choice of Base: The reaction produces HCl, which protonates the unreacted aniline, rendering it non-nucleophilic.[4] A base is essential to neutralize the HCl.

    • Recommended Bases: Triethylamine (Et₃N), pyridine, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective.[5][6] DBU, in particular, has been shown to significantly increase the rate and yield of amidation with chloroacetyl chloride.[5][7]

    • Stoichiometry: A slight excess of the base (1.1-1.2 equivalents) is recommended to ensure complete neutralization of the generated HCl.

  • Solvent Selection: An appropriate solvent can influence the reaction rate.

    • Recommended Solvents: Anhydrous aprotic solvents like tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), or chloroform (CHCl₃) are suitable.[5][6] THF has been shown to be particularly effective in combination with DBU.[5][7]

  • Reaction Temperature: While many acylations are performed at room temperature, gentle heating may be necessary for deactivated anilines. However, monitor the reaction closely for the formation of byproducts.

  • Reagent Quality: Ensure that the chloroacetyl chloride is fresh and has not been hydrolyzed by atmospheric moisture.

Q2: I'm observing the formation of multiple byproducts on my TLC. What are they and how can I minimize them?

A2: Side reactions can lead to a complex product mixture and lower the yield of the desired amide.

Troubleshooting Steps:

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of the aniline to chloroacetyl chloride. An excess of the acylating agent can lead to the formation of a di-acylated product.

  • Controlled Addition: Add the chloroacetyl chloride dropwise to the reaction mixture, preferably at a reduced temperature (0-5 °C), to control the initial exotherm of the reaction.[6]

  • Chemoselectivity: In some cases, if other nucleophilic functional groups are present, chloroacetylation might occur at those sites. However, N-acylation is generally favored over O-acylation under neutral or basic conditions.[8]

Q3: What is the best procedure for the work-up and purification of the product?

A3: A proper work-up and purification strategy is crucial to obtain a high-purity product.

Work-up Procedure:

  • After the reaction is complete (as monitored by TLC), the mixture is typically extracted.

  • The organic phase should be washed with water to remove any water-soluble salts.[6]

  • A wash with a dilute aqueous acid solution (e.g., 1M HCl) can remove any remaining base.

  • Subsequently, a wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) will remove any unreacted chloroacetyl chloride.

  • Finally, wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[6]

Purification:

  • Recrystallization: The crude solid product can often be purified by recrystallization. A common solvent system is an ethanol/water mixture.[6]

  • Column Chromatography: If recrystallization is insufficient, purification can be achieved using silica gel column chromatography with an appropriate eluent system, such as a hexane/ethyl acetate gradient.[9]

Experimental Protocol: Chloroacetylation of 2-Fluoro-5-nitroaniline

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Parameter Condition Rationale
Aniline 2-Fluoro-5-nitroanilineStarting material
Acylating Agent Chloroacetyl chlorideProvides the chloroacetyl group
Base Triethylamine or DBUNeutralizes HCl byproduct
Solvent Anhydrous THF or CHCl₃Aprotic solvent to prevent hydrolysis of acyl chloride
Temperature 0 °C to room temperatureControlled addition at low temperature, followed by reaction at RT
Stoichiometry Aniline:Acyl Chloride:Base ≈ 1:1.05:1.2Slight excess of acylating agent and base

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-nitroaniline (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq), dissolved in a small amount of the anhydrous solvent, to the cooled reaction mixture dropwise over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-20 hours. Monitor the reaction progress by TLC.[6]

  • Once the starting material is consumed, proceed with the work-up as described in Q3.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Setup reaction under inert atmosphere Dissolve Dissolve aniline and base in anhydrous solvent Setup->Dissolve Cool Cool to 0 °C Dissolve->Cool Add Dropwise addition of chloroacetyl chloride Cool->Add Stir Stir at room temperature and monitor by TLC Add->Stir Extract Aqueous work-up Stir->Extract Purify Recrystallize or perform column chromatography Extract->Purify

Figure 2. A streamlined workflow for the chloroacetylation of 2-fluoro-5-nitroaniline.

PART 3: References

  • Why Friedel–Crafts Acylation of Aniline Fails. (2025, November 17). Filo. Available at: [Link]

  • Aniline becoming a deactivating group. (2016, April 28). Reddit. Available at: [Link]

  • Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

  • A facile amidation of chloroacetyl chloride using DBU. (2017, April). ResearchGate. Available at: [Link]

  • Solved Friedel-Crafts acylation reactions cannot be | Chegg.com. (2020, July 31). Chegg. Available at: [Link]

  • CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. Google Patents. Available at:

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists. Available at: [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2021). Arhiv za higijenu rada i toksikologiju, 72(4), 299-311. Available at: [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Synthetic Communications, 48(10), 1185-1194. Available at: [Link]

  • Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

Technical Support Center: Improving the Solubility of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide for Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of "2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide" in their experimental assays. As a Senior Application Scientist, this guide provides in-depth technical advice, troubleshooting protocols, and foundational scientific principles to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

Based on the chemical structure, which includes a nitrophenyl group and an acetamide linkage, "this compound" is predicted to have low aqueous solubility. For initial solubilization to create a stock solution, the use of an organic solvent is recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is a strong first choice. A structurally similar compound, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, is soluble in DMSO at a high concentration (100 mg/mL)[1]. It is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility of your compound[1].

  • Alternative Organic Solvents: If DMSO is not compatible with your assay, other polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous assay medium.

  • Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible to minimize both toxicity and precipitation. For most cell-based assays, it is advisable to keep the final DMSO concentration below 0.5% to avoid cytotoxic effects[2][3][4].

  • Use a Co-solvent System: Instead of diluting directly into an aqueous buffer, consider using a co-solvent system. This involves a mixture of solvents that can improve the solubility of the compound in the final aqueous solution[5][6].

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups can be significantly influenced by pH.[7][8] Your compound has a nitro group which can make the phenyl ring electron-withdrawn and potentially impart weak acidic properties to the amide proton.

Q3: Can I heat or sonicate the sample to improve solubility?

Yes, gentle heating and sonication can be effective methods to aid dissolution, especially when preparing stock solutions.

  • Ultrasonication: Using an ultrasonic bath can provide energy to break down solute-solute interactions and facilitate solvation. This is often recommended for dissolving compounds in DMSO[1].

  • Gentle Heating: Gently warming the solution (e.g., to 37°C) can also increase the rate of dissolution. However, be cautious about the thermal stability of your compound. Prolonged exposure to high temperatures can lead to degradation.

Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility

If you are still facing solubility challenges, this in-depth guide provides systematic approaches to troubleshoot and optimize the solubilization of "this compound."

Optimizing the Stock Solution

The quality of your stock solution is critical for the success of your experiments.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of "this compound" in a sterile, conical tube.

  • Solvent Addition: Add a small volume of high-purity, anhydrous DMSO to the compound.

  • Dissolution: Vortex the mixture vigorously. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes. Gentle warming (up to 37°C) can be applied if necessary.

  • Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final desired concentration.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[1].

Co-solvent Systems for Improved Aqueous Solubility

For many poorly soluble compounds, a combination of solvents provides the best results for maintaining solubility in aqueous media.

Table 1: Recommended Co-solvent Formulations

Formulation No.ComponentsRatio (v/v/v/v)Final Concentration Achieved for a Similar CompoundReference
1DMSO / PEG300 / Tween-80 / Saline10 / 40 / 5 / 45≥ 2.5 mg/mL[1]
2DMSO / SBE-β-CD (20% in Saline)10 / 90≥ 2.5 mg/mL[1]
3DMSO / Corn Oil10 / 90≥ 2.5 mg/mL[1]
4DMSO / Tween-80As needed (e.g., 5% DMSO, 2% Tween-80)Effective for a similar acetamide[9]

Note: These formulations were successful for a structurally similar compound and should be a good starting point for "this compound". Optimization may be required.

Protocol 2: Preparing a Working Solution with a Co-solvent System (Based on Formulation 1)

  • Prepare a concentrated stock in DMSO: For example, prepare a 25 mg/mL stock solution of your compound in DMSO.

  • Stepwise Addition: In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:

    • Add 400 µL of PEG300.

    • Add 100 µL of your 25 mg/mL DMSO stock solution and mix well.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Final Concentration: This will result in a 2.5 mg/mL working solution of your compound. This working solution can then be further diluted in your assay medium.

The Impact of pH on Solubility

The presence of the nitro group on the phenyl ring can influence the pKa of the amide proton, potentially making the compound weakly acidic. The solubility of weakly acidic or basic compounds can be significantly altered by the pH of the solution.[7][8]

Experimental Workflow for pH Optimization

G cluster_0 pH Optimization Workflow A Prepare small-scale trial solutions in buffers of varying pH (e.g., 5.0, 6.0, 7.4, 8.0) B Add a fixed amount of the compound to each buffer A->B C Equilibrate the solutions (e.g., shake for 24h at a controlled temperature) B->C D Centrifuge to pellet undissolved compound C->D E Measure the concentration of the solubilized compound in the supernatant (e.g., by UV-Vis or HPLC) D->E F Determine the optimal pH for maximum solubility E->F

Caption: A stepwise workflow to determine the optimal pH for solubilizing the compound.

  • For Weakly Acidic Compounds: Solubility will increase at higher pH values (above the pKa).

  • For Weakly Basic Compounds: Solubility will increase at lower pH values (below the pKa).

For nitrophenolic compounds, increasing the pH generally leads to increased solubility and can affect their reactivity.[10][11][12]

Troubleshooting Compound Precipitation in Cell-Based Assays

Precipitation of your compound in the wells of a microplate can lead to inaccurate and unreliable results in cell-based assays like the MTT assay.[2][13]

Decision Tree for Troubleshooting Assay Precipitation

G cluster_0 Troubleshooting Precipitation in Assays A Precipitation observed in assay wells? B Is the final solvent concentration too high (>0.5% DMSO)? A->B C Yes B->C D No B->D E Reduce the final solvent concentration by preparing a more dilute stock solution. C->E F Is the compound concentration exceeding its aqueous solubility at the assay conditions? D->F G Yes F->G H No F->H I Determine the maximum soluble concentration and test at or below this limit. G->I K Review assay protocol for other potential causes of precipitation (e.g., interaction with media components). H->K J Consider using a co-solvent system or other solubilization enhancers (e.g., cyclodextrins). I->J

Caption: A decision tree to diagnose and resolve compound precipitation in assays.

References

  • PubChem. (n.d.). n-(5-Chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Retrieved from [Link]

  • de Oliveira, L. S., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. BMC Oral Health. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for crystallization of a weakly acidic and/or weakly basic compound.
  • Ahmaruzzaman, M. (2008). Effect of pH on the removal of phenol, 2-nitrophenol, and 4-nitrophenol from aqueous solution using fly ash. ResearchGate. Retrieved from [Link]

  • Muselík, J., et al. (2014). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. BioMed Research International. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Retrieved from [Link]

  • Patel, V. R., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • ResearchGate. (n.d.). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Retrieved from [Link]

  • Pharmapproach. (2023). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • Journal of Organic & Inorganic Chemistry. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • Cordeiro, L. V., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências. Retrieved from [Link]

  • Cordeiro, L. V., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Retrieved from [Link]

  • Creative Biolabs. (2025). Troubleshooting CO-IP Assays: Common Problems and Effective Solutions. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Han, D., et al. (2024). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. Environmental Science and Pollution Research. Retrieved from [Link]

  • ACS Publications. (2026). Poly(styrene-alt-maleic acid)-assisted Membrane Solubilization for Improved Immobilization and Catalytic Performance of Soybean. Retrieved from [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the removal of phenol, 2-nitrophenol, and 4-nitrophenol.... Retrieved from [Link]

  • SciELO. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphica. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chlorophenyl)acetamide. Retrieved from [Link]

Sources

"2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the dedicated technical support guide for 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide. This document is intended for researchers, scientists, and professionals in drug development who are working with this chemical intermediate. As a specialized derivative of chloroacetamide, its stability can be a critical factor in the success and reproducibility of your experiments. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability and degradation challenges. The insights provided are based on fundamental chemical principles and data from structurally related compounds, offering a robust framework for your experimental design and execution.

Troubleshooting Guide: Stability and Degradation Issues

This section addresses common problems encountered during the handling, storage, and use of this compound.

Issue 1: Gradual Discoloration of Solid Material (e.g., from off-white to yellow/brown)
  • Potential Cause: This often indicates slow degradation of the compound, potentially due to exposure to light (photodecomposition) or reaction with atmospheric components. The nitroaromatic group can contribute to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial to protect it from light and moisture.[1] Storage at reduced temperatures (e.g., 4°C) in a desiccator is recommended.

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

    • Purity Check: If discoloration is observed, re-analyze the material's purity using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, GC)
  • Potential Cause: The presence of new peaks suggests that your compound is degrading in solution. The primary suspects are hydrolysis of the amide bond or nucleophilic substitution at the alpha-chloro position.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent is critical. Protic solvents, especially under non-neutral pH conditions, can facilitate hydrolysis. Aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are generally preferred for sample preparation and analysis. If aqueous buffers are necessary, they should be freshly prepared and maintained at a neutral pH.

    • Temperature Control: Keep sample solutions cool. If using an autosampler, ensure the sample tray is temperature-controlled to minimize degradation over the course of a long analytical run.

    • pH of Mobile Phase: For HPLC analysis, the pH of the mobile phase can significantly impact stability. Acidic or basic mobile phases can accelerate the hydrolysis of the amide linkage. A mobile phase buffered around pH 6-7 is a good starting point for method development.

    • Identify Degradants: If possible, identify the degradation products. The expected mass of the hydrolyzed aniline fragment (2-fluoro-5-nitroaniline) can be a key marker to search for in MS data.

Issue 3: Inconsistent Results or Loss of Potency in Biological Assays
  • Potential Cause: The active concentration of your compound may be decreasing over time due to instability in the assay medium. This can be caused by hydrolysis, reaction with media components, or enzymatic degradation if using cell-based systems.

  • Troubleshooting Steps:

    • Solution Stability Study: Perform a time-course experiment. Prepare a stock solution of the compound in your assay buffer, and analyze its concentration by HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) under the same conditions as your assay (temperature, light exposure).

    • Stock Solution Preparation: Prepare fresh stock solutions immediately before use. If using a solvent like DMSO for an initial stock, be aware that hygroscopic DMSO can absorb water, which may contribute to hydrolysis over time.[1]

    • Control Experiments: Include a positive control compound with known stability in your assay to help differentiate between issues with your test compound and other experimental variables.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable non-metabolic degradation pathways are:

  • Amide Hydrolysis: Cleavage of the amide bond to yield 2-fluoro-5-nitroaniline and chloroacetic acid. This is typically accelerated by strong acids or bases.

  • Nucleophilic Substitution: The chlorine atom is susceptible to displacement by nucleophiles present in the solution (e.g., water, buffer components).

Additionally, reduction of the nitro group to an amino group is a potential transformation, especially under reducing conditions or in biological systems.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, store this compound in a cool, dry, and dark place.[1][4] Specific recommendations are:

  • Temperature: 4°C is preferable to room temperature. For long-term storage, -20°C can be considered.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation and reaction with moisture.

  • Container: Use an amber glass vial with a tight-fitting cap.

Q3: Which analytical techniques are best for assessing the stability of this compound?

A3: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable method for stability studies.[5]

  • Detection: The nitroaromatic ring provides a strong chromophore, allowing for sensitive UV detection (a wavelength of around 254 nm is a good starting point).[5]

  • Separation: A C18 column can effectively separate the parent compound from its more polar degradation products, such as the hydrolyzed aniline derivative.

  • Quantification: HPLC allows for accurate quantification of the parent compound over time, enabling the calculation of degradation kinetics.

Gas Chromatography (GC) can also be used, but may require derivatization to improve the volatility of the compound and its degradation products.[5]

Q4: Can I anticipate any specific safety concerns related to the degradation of this compound?

A4: Yes. Chloroacetamides are a class of compounds known to have potential biological activity, and their degradation products may also be active or toxic.[6] The parent compound and its potential degradation products should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways and develop a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/DAD or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Then, prepare a 100 µg/mL solution in acetonitrile.

    • Photodegradation: Expose a 100 µg/mL solution in acetonitrile to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable RP-HPLC method. A good starting point is a C18 column with a gradient elution of water and acetonitrile.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Data Analysis:

  • Calculate the percentage degradation of the parent compound under each stress condition.

  • If using a mass spectrometer, attempt to identify the mass of the major degradation products to propose a degradation pathway.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Dilute to 100 µg/mL Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Dilute to 100 µg/mL Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Dilute to 100 µg/mL Thermal Thermal (Solid) (80°C) Stock->Thermal Dilute to 100 µg/mL Photo Photolytic (ICH Q1B) Stock->Photo Dilute to 100 µg/mL Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling HPLC RP-HPLC Analysis (UV/MS Detection) Thermal->HPLC Dissolve in ACN Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Sampling->HPLC Neutralize->HPLC Deg_Calc Calculate % Degradation HPLC->Deg_Calc Peak_ID Identify Degradation Products HPLC->Peak_ID

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for this compound based on its functional groups.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway Parent This compound Aniline 2-fluoro-5-nitroaniline Parent->Aniline Amide Hydrolysis (H⁺ or OH⁻) Chloroacetic Chloroacetic Acid Amino_Product 2-chloro-N-(5-amino-2-fluorophenyl)acetamide Parent->Amino_Product Nitro Group Reduction ([H])

Caption: Potential degradation pathways of the target molecule.

Summary of Stability-Influencing Factors

FactorPotential ImpactRecommendation
pH High or low pH can catalyze amide hydrolysis.Maintain solutions at or near neutral pH (6-8).
Temperature Elevated temperatures accelerate degradation rates.Store and handle solutions at controlled room temperature or below.
Light UV light may induce photodecomposition.Protect solid material and solutions from light using amber vials.
Solvent Protic solvents can participate in hydrolysis.Use aprotic solvents where possible. If aqueous solutions are needed, use freshly prepared buffers.
Oxidizing Agents May lead to degradation, although the nitro group is already in a high oxidation state.Avoid contact with strong oxidizing agents.

References

  • MySkinRecipes. 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Available from: [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

  • PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]

  • ResearchGate. Bacterial degradation pathway for 2-chloro-5-nitrophenol (a), and.... Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of scaling up this critical synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you optimize your reaction outcomes.

Synthesis Overview

The synthesis of this compound is a nucleophilic acyl substitution reaction. It involves the acylation of the weakly nucleophilic amine, 2-fluoro-5-nitroaniline, with the highly reactive electrophile, chloroacetyl chloride. A base is typically employed to neutralize the HCl byproduct generated during the reaction.

Reaction Scheme:

Reaction scheme for the synthesis of this compound

While the reaction appears straightforward, the electronic properties of the starting materials—specifically the reduced nucleophilicity of the aniline due to the electron-withdrawing nitro and fluoro groups—present unique challenges that can affect yield, purity, and scalability.

Experimental Workflow & Logic

The following diagram outlines the critical decision points and workflow for a successful synthesis.

G cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Reaction Execution cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification & Analysis A 1. Reagent Purity Check (Aniline & Acyl Chloride) B 2. Inert Atmosphere Setup (Nitrogen/Argon Purge) A->B C 3. Solvent Selection & Drying (e.g., Aprotic: DCM, THF) B->C D 4. Dissolve Aniline & Base (e.g., Pyridine, TEA) C->D E 5. Controlled Addition of Acyl Chloride (0-5 °C) D->E F 6. Monitor Reaction Progress (TLC, LC-MS) E->F G 7. Quench Reaction (e.g., Water or aq. NaHCO3) F->G H 8. Phase Separation (If using immiscible solvent) G->H I 9. Product Isolation (Precipitation/Crystallization) H->I J 10. Purification (Recrystallization or Column Chromatography) I->J K 11. Characterization (NMR, MS, MP) J->K L Finished Product K->L G A Start: Evaluate Reaction Outcome (TLC/LC-MS) B Low Conversion (>50% SM remaining) A->B Predominant Starting Material (SM) C Complex Mixture (Multiple spots/peaks) A->C Multiple Products/ Impurities D Good Conversion, but Isolation Issues A->D Crude product looks good, but is oily/impure E Check Acyl Chloride Quality (Is it fresh? Handled properly?) B->E Yes F Increase Reaction Time or Gentle Warming (to 40°C) B->F No H Review Base Choice (Pyridine vs TEA/DIPEA) C->H Side reactions suspected I Check Stoichiometry (Avoid excess acylating agent) C->I Diacylation suspected J Refine Workup Conditions (Neutral pH, low temp) C->J Degradation suspected K Improve Workup Washes (Acid/Base washes to remove salts) D->K Salts suspected L Optimize Recrystallization (Solvent screening) D->L Crystallization fails E->F G Review Base Choice (Is it appropriate? Sufficient?) F->G H->I I->J M Purify via Column Chromatography L->M Still oily/impure

Technical Support Center: Synthesis of Nitrophenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Tar Formation and Optimizing Yield

Welcome to the comprehensive technical support guide for the synthesis of nitrophenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on the prevention of tar formation. This guide provides in-depth troubleshooting, frequently asked questions, detailed protocols, and the scientific principles behind them.

Introduction: The Challenge of Tar Formation

The synthesis of nitrophenylacetamide, typically achieved through the electrophilic aromatic substitution (nitration) of acetanilide, is a cornerstone reaction in organic synthesis. However, it is frequently plagued by the formation of dark, tarry byproducts. These tars are complex mixtures resulting from side reactions, primarily the oxidation of the aromatic ring by the strong nitrating agents and polynitration.[1] Effective management of the reaction conditions is paramount to achieving a high yield of the desired product with minimal impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in nitrophenylacetamide synthesis?

A1: Tar formation is predominantly caused by the oxidation of the acetanilide starting material or the nitrated product by the strong oxidizing environment of the nitrating mixture (a combination of nitric acid and sulfuric acid).[2] This is particularly problematic at elevated temperatures, where the rate of these oxidative side reactions increases significantly. Polynitration, the addition of more than one nitro group to the aromatic ring, can also contribute to the formation of complex, high-molecular-weight byproducts that present as tar.[1]

Q2: Why is protecting the amino group as an acetamide important?

A2: Direct nitration of aniline is highly problematic as the amino group is extremely susceptible to oxidation by nitric acid, leading to significant tar formation.[3] Additionally, in the strongly acidic medium, the amino group is protonated to form an anilinium ion, which is a meta-directing group, leading to the undesired meta-nitroaniline product.[4] By converting the amino group to an acetamido group (acetylation), its activating and electron-donating nature is moderated, reducing its susceptibility to oxidation. The acetamido group remains an ortho, para-director, guiding the nitration to the desired positions.[5]

Q3: What is the ideal temperature range for the nitration of acetanilide?

A3: The nitration of acetanilide is a highly exothermic reaction.[6] Maintaining a low and controlled temperature is the most critical factor in minimizing tar formation. The ideal temperature range is typically between 0°C and 10°C. Exceeding this temperature range dramatically increases the rate of oxidative side reactions and the formation of dinitrated byproducts.[6]

Q4: My final product is a deep yellow or brownish color, not the expected pale yellow. What does this indicate?

A4: A darker than expected product color often suggests the presence of impurities. A common impurity is the ortho-isomer (o-nitroacetanilide), which is typically more yellow than the desired para-isomer.[5] A brownish tint can indicate the presence of tarry byproducts that were not fully removed during purification. Inadequate washing of the crude product can also leave residual acid, which upon heating during recrystallization, can cause some hydrolysis of the acetamide back to the more intensely colored nitroaniline.

Q5: What are the best practices for quenching the nitration reaction?

A5: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a large excess of crushed ice or an ice-water slurry with vigorous stirring.[7] This serves two purposes: it rapidly dilutes the acid, effectively stopping the reaction, and the large volume of ice helps to dissipate the significant heat of dilution of the sulfuric acid. Never add water directly to the concentrated acid mixture, as this can cause a violent exothermic reaction and splattering of corrosive material.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown or black (tar formation) 1. High reaction temperature: The most common cause.[2] 2. Rapid addition of nitrating agent: Leads to localized overheating.[8] 3. Insufficient cooling: Inadequate ice bath or poor heat transfer. 4. Starting material is aniline instead of acetanilide: Aniline is highly susceptible to oxidation.[3]1. Strict temperature control: Maintain the internal reaction temperature between 0-5°C using an ice-salt bath if necessary. 2. Slow, dropwise addition: Add the nitrating mixture very slowly with efficient stirring to ensure even heat distribution. 3. Improve cooling efficiency: Ensure the reaction flask is adequately submerged in the cooling bath and that the stirring is vigorous. 4. Verify starting material: Ensure the starting material is indeed acetanilide.
Low yield of nitrophenylacetamide 1. Incomplete reaction: Insufficient reaction time or inadequate mixing. 2. Loss during workup: Product lost during transfers or filtration. 3. Formation of soluble byproducts: Over-nitration to dinitroacetanilide, which may have different solubility.[9] 4. Hydrolysis of product: Exposure to strong acid or base during workup can hydrolyze the amide.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. 2. Careful handling: Minimize transfers and ensure efficient filtration. Wash the filter cake with minimal cold solvent. 3. Optimize reaction time and temperature: Avoid prolonged reaction times that could lead to over-nitration. 4. Neutralize carefully: Wash the crude product thoroughly with cold water to remove most of the acid before any basic washes.
Product is difficult to crystallize 1. Presence of significant impurities: Tarry materials or isomeric byproducts can inhibit crystallization. 2. Inappropriate recrystallization solvent: The chosen solvent may not provide a sufficient solubility differential between hot and cold conditions.1. Purify crude product: Attempt to remove tar by washing the crude solid with a small amount of a cold, non-polar solvent in which the desired product has low solubility. 2. Solvent screening: Test different recrystallization solvents (e.g., ethanol, ethanol/water mixtures, isopropanol).
Melting point of the product is low and/or has a broad range 1. Presence of impurities: Most common cause. The ortho-isomer and unreacted starting material are common culprits.[5] 2. Incomplete drying: Residual solvent will depress the melting point.1. Recrystallize again: Perform one or more additional recrystallizations to improve purity. 2. Dry thoroughly: Ensure the product is completely dry by air drying followed by drying in a vacuum oven if necessary.

Experimental Protocols

Protocol 1: Synthesis of p-Nitrophenylacetamide via Nitration of Acetanilide

This protocol is designed to maximize the yield of the desired p-isomer while minimizing tar formation.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL beaker, dissolve 2.5 g of acetanilide in 5 mL of glacial acetic acid. Gentle warming may be required to fully dissolve the acetanilide.

  • Cool the solution in an ice bath to below 10°C.

  • Slowly and with constant stirring, add 5 mL of concentrated sulfuric acid to the acetanilide solution. The temperature will rise; ensure it does not exceed 20°C by controlling the rate of addition.

  • Cool the resulting solution to 0-5°C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding 2 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid. Cool this mixture to 0°C in an ice bath.

  • Using a dropping funnel or Pasteur pipette, add the chilled nitrating mixture dropwise to the stirred acetanilide solution. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0°C and 10°C. This step is critical to prevent tar formation.[6]

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Slowly pour the reaction mixture onto 100 g of crushed ice in a larger beaker with vigorous stirring. A pale yellow precipitate of crude p-nitroacetanilide will form.

  • Allow the ice to melt completely, then collect the crude product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are no longer acidic (test with litmus paper).

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure p-nitroacetanilide.

Visualization of Reaction Pathways and Troubleshooting

Reaction Mechanism

The synthesis of nitrophenylacetamide from acetanilide proceeds via an electrophilic aromatic substitution mechanism.

Nitration of Acetanilide cluster_step1 Step 1: Generation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium ion) HNO3->Nitronium + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4 HSO₄⁻ H2SO4->HSO4 Acetanilide Acetanilide Sigma_Complex Sigma Complex (Resonance Stabilized) Acetanilide->Sigma_Complex + NO₂⁺ p_Nitroacetanilide p-Nitrophenylacetamide Sigma_Complex_Step3 Sigma Complex Sigma_Complex_Step3->p_Nitroacetanilide + H₂O H2O_deprotonation H₂O

Caption: Mechanism of p-Nitrophenylacetamide Synthesis.

Troubleshooting Logic for Tar Formation

This diagram illustrates the decision-making process when encountering tar formation.

Troubleshooting Tar Formation Start Tar Formation Observed Temp_Check Was Temperature < 10°C? Start->Temp_Check Addition_Rate Was Nitrating Agent Added Slowly? Temp_Check->Addition_Rate Yes Temp_High High Temp is Likely Cause. Improve cooling (ice-salt bath). Temp_Check->Temp_High No Stirring Was Stirring Vigorous and Continuous? Addition_Rate->Stirring Yes Addition_Fast Rapid Addition Caused Hot Spots. Add dropwise next time. Addition_Rate->Addition_Fast No Starting_Material Was Acetanilide Used? Stirring->Starting_Material Yes Stirring_Poor Poor Mixing Led to Localized Overheating. Use a larger stir bar or mechanical stirrer. Stirring->Stirring_Poor No Wrong_SM Aniline Oxidation is the Cause. Protect the amino group first. Starting_Material->Wrong_SM No Success Tar Minimized Starting_Material->Success Yes

Caption: Decision Tree for Troubleshooting Tar Formation.

Safety and Handling

Hazard Analysis:

  • Nitrating Mixture (Concentrated HNO₃ and H₂SO₄): Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes.[10] Reacts violently with many organic compounds.[3]

  • Runaway Reactions: The nitration of acetanilide is highly exothermic. Poor temperature control can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing the reaction to boil over or even leading to an explosion.[11]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide gases, especially if decomposition occurs. All work must be conducted in a well-ventilated chemical fume hood.[2]

Personal Protective Equipment (PPE):

  • Acid-resistant gloves (butyl rubber or Viton are recommended).

  • Chemical splash goggles and a face shield.

  • A flame-resistant lab coat.

Emergency Procedures:

  • Spills: Neutralize small spills of the acid mixture with a suitable agent like sodium bicarbonate, and absorb with an inert material. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Runaway Reaction: If the temperature begins to rise uncontrollably, immediately remove the heating source (if any) and increase cooling. If the reaction cannot be brought under control, prepare for an emergency quench by having a large container of ice water ready. Be aware that quenching a runaway reaction can be hazardous and should only be done as a last resort.

References

  • CHEMISTRY STACK EXCHANGE. (2019, May 25). Nitration of aniline. Retrieved from [Link]

  • CHEMGUIDE. (n.d.). The nitration of benzene. Retrieved from [Link]

  • SCRIBD. (n.d.). The Nitration of Acetanilide. Retrieved from [Link]

  • RESEARCHGATE. (2023, April). Nitration of Acetanilide. Retrieved from [Link]

  • UNIVERSITY OF WISCONSIN-MADISON. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • MASTER ORGANIC CHEMISTRY. (2022, August 4). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2022, December 26). Application of Gas Chromatography Mass Spectrometry in Tar Analysis from Underground Gasification. Retrieved from [Link]

  • AMERICAN CHEMICAL SOCIETY. (2024, December 16). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Retrieved from [Link]

  • RESEARCHGATE. (2025, August 9). Label-free in-situ monitoring of protein tyrosine nitration in blood by surface-enhanced Raman spectroscopy. Retrieved from [Link]

  • CHEMÉO. (n.d.). Chemical Properties of 2',4'-Dinitroacetanilide (CAS 610-53-7). Retrieved from [Link]

  • ICHEME. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • CANADIAN SCIENCE PUBLISHING. (n.d.). Nitrations of acetanilides by reagents of N02X type1. Retrieved from [Link]

  • EAST HARBOUR GROUP. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]

  • AMERICAN CHEMICAL SOCIETY. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • COLUMBUS CHEMICAL. (2021, December 13). Concentrated Nitric with 2% Sulfuric Acid. Retrieved from [Link]

  • RESEARCHGATE. (2025, August 6). A fast and mild method for nitration of aromatic rings. Retrieved from [Link]

  • AMERICAN CHEMICAL SOCIETY. (n.d.). Biocatalytic Strategies for Nitration Reactions. Retrieved from [Link]

  • GOOGLE PATENTS. (n.d.). US7745566B2 - Methods for the purification of polymers.
  • RESEARCHGATE. (2020, May 6). Analysis of Organic Sulphur Compounds in Coal Tar by Using Comprehensive Two-Dimensional Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • SLIDESHARE. (n.d.). Preparation of p-nitroacetanilide from Acetanilide. Retrieved from [Link]

  • EMU PHYSICS DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • MAGRITEK. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • PMC. (2025, July 8). Ipso nitration in organic synthesis. Retrieved from [Link]

  • CHEMSRC. (2025, August 25). 2,4-DINITROACETANILIDE. Retrieved from [Link]

  • EGYANKOSH. (n.d.). EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE. Retrieved from [Link]

  • AMERICAN CHEMICAL SOCIETY. (n.d.). Biocatalytic Strategies for Nitration Reactions. Retrieved from [Link]

  • SCIENCEMADNESS DISCUSSION BOARD. (2012, May 20). Runaway reactions. Retrieved from [Link]

  • YOUTUBE. (2020, October 19). Introduction to the Nitration of Acetanilide. Retrieved from [Link]

  • NEW JERSEY DEPARTMENT OF HEALTH. (n.d.). Nitric Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • RSC PUBLISHING. (n.d.). An N-nitrosation reactivity-based two-photon fluorescent probe for the specific in situ detection of nitric oxide. Retrieved from [Link]

  • MEDIATÜM. (n.d.). Online analysis of the tar content of biomass gasification producer gas. Retrieved from [Link]

  • RESEARCHGATE. (n.d.). Transformative Removal of Aqueous Micropollutants into Polymeric Products by Advanced Oxidation Processes. Retrieved from [Link]

  • DOI. (n.d.). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Retrieved from [Link]

  • REDDIT. (2023, November 28). Di-nitration troubleshooting : r/Chempros. Retrieved from [Link]

  • AMERICAN CHEMICAL SOCIETY. (2025, December 30). Production and Advanced Spectroscopic Characterization of Solvothermal Liquefaction Products of Polystyrene, Styrene−Butadiene Rubber, and Scrap Tire Waste. Retrieved from [Link]

  • PMC. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • RESEARCHGATE. (2025, August 29). Solubilities of 2,4-Dinitroanisole in Pure Organic and Mixed Organic Solvents at Temperatures between 283.15 and 313.15 K. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Structural Validation in Drug Discovery

In the dynamic arena of modern drug discovery and development, the unambiguous confirmation of a molecule's structure stands as the foundational pillar upon which all subsequent research is constructed. An erroneously identified compound can precipitate the misinterpretation of biological data, leading to a squandering of resources and, ultimately, the premature termination of a potentially promising therapeutic candidate. This guide presents an in-depth, experience-driven methodology for the structural validation of a synthesized novel compound, "2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide," a molecule of interest with potential applications in medicinal chemistry.[1]

This document is intentionally structured not merely as a collection of protocols, but as a logical framework for approaching structural validation as a holistic and self-verifying system. We will explore the synthesis of the target molecule, followed by a multi-faceted analytical strategy to confirm its structure with a high degree of certainty. To conclude, we will juxtapose this workflow with alternative methods, offering a broader context for your own experimental design considerations.

Part 1: Synthesis and Purification of this compound

The synthesis of N-aryl-2-chloroacetamides represents a well-established class of chemical transformations, typically accomplished through the chloroacetylation of an appropriate aniline derivative.[2][3] This synthetic route is frequently chosen due to its generally high yields and the commercial availability of the requisite starting materials.

The Rationale Behind the Chosen Synthetic Pathway

The selected method, the reaction of 2-fluoro-5-nitroaniline with chloroacetyl chloride, is a classic illustration of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline functions as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. The subsequent elimination of a proton and a chloride ion affords the desired amide product.

A base, such as triethylamine or sodium acetate, is commonly incorporated to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[4][5] The selection of an appropriate solvent is also a critical parameter; a relatively non-polar, aprotic solvent like dichloromethane or toluene is often employed to ensure the solubility of the reactants and to mitigate the potential for unwanted side reactions.[6]

Experimental Protocol: Synthesis
  • Reactant Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-fluoro-5-nitroaniline (1.0 equivalent) in anhydrous dichloromethane (100 mL).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at ambient temperature.

  • Addition of Chloroacetyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise over a period of 15 minutes, ensuring the internal temperature does not surpass 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting aniline and the emergence of a new, higher-running spot are indicative of product formation.

  • Workup: Upon completion, the reaction is quenched by the addition of 50 mL of deionized water. The mixture is then transferred to a separatory funnel, and the organic layer is collected. The organic layer is washed successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures.[7] The judicious selection of a solvent is of paramount importance for the success of this procedure.

  • Solvent Selection: The solubility of the crude product should be evaluated in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to identify a solvent in which the compound exhibits limited solubility at room temperature but is highly soluble at the solvent's boiling point. A binary solvent system, such as ethanol and water, is often found to be effective for this class of compounds.

  • Dissolution: Dissolve the crude product in a minimal volume of the hot recrystallization solvent.

  • Hot Filtration (if required): If insoluble impurities are observed, a hot filtration should be performed to remove them.

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by placement in an ice bath to induce the formation of crystals.

  • Isolation and Drying: The crystalline product is collected by vacuum filtration, washed with a small aliquot of cold solvent, and subsequently dried in a vacuum oven until a constant weight is achieved.

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification Reactants 2-fluoro-5-nitroaniline + Chloroacetyl Chloride + Triethylamine Reaction Reaction in Dichloromethane (0°C to RT, 4-6h) Reactants->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Crystals Pure Crystals Recrystallization->Crystals Filtration Vacuum Filtration and Drying Crystals->Filtration Final Pure Product Filtration->Final cluster_validation Structural Validation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (EI or ESI) NMR->MS FTIR FT-IR Spectroscopy MS->FTIR Purity Purity Assessment (HPLC, Melting Point) FTIR->Purity Conclusion Structure Confirmed Purity->Conclusion Final_Product Purified Product Final_Product->NMR

Caption: A multi-technique workflow for the structural validation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful and informative analytical technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it is possible to acquire detailed information regarding the chemical environment of each atom within the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum. The resulting chemical shifts, splitting patterns (multiplicity), and integration values will provide crucial information on the number and connectivity of the hydrogen atoms.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This experiment will reveal the number of distinct carbon environments present in the molecule.

  • ¹⁹F NMR: Given the presence of a fluorine atom in the target molecule, a fluorine-19 NMR spectrum should be acquired. This will serve to confirm the presence and elucidate the chemical environment of the fluorine atom.

  • 2D NMR (Optional but Highly Recommended): For the unambiguous assignment of all proton and carbon signals, the acquisition of 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is strongly advised.

¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-3~8.5d1HAr-H
H-4~7.5t1HAr-H
H-6~8.2dd1HAr-H
NH~9.0s1HAmide-H
CH₂~4.3s2H-CH₂Cl
¹³C NMR (Predicted) Chemical Shift (ppm)Assignment
C=O~165Amide Carbonyl
C-Cl~45-CH₂Cl
Aromatic Carbons110-150Ar-C

Note: These are predicted values and are subject to variation depending on the solvent used and other experimental parameters.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides a direct measurement of the molecular weight of a compound and can also offer insights into its fragmentation pattern, which can lend further support to the proposed structure.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). The mass spectrum should be acquired in either positive or negative ion mode.

  • Molecular Formula: C₈H₆ClFN₂O₃

  • Molecular Weight: 232.6 g/mol

  • Expected Molecular Ion Peak (M⁺): m/z = 232.0 (corresponding to the ³⁵Cl isotope) and 234.0 (corresponding to the ³⁷Cl isotope) in an approximate 3:1 ratio, a characteristic isotopic pattern for a monochlorinated compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive analytical technique that yields information about the functional groups present in a molecule through the measurement of its absorption of infrared radiation. [8]

  • Sample Preparation: The sample can be analyzed in its solid state using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: The IR spectrum should be acquired over the range of 4000-400 cm⁻¹.

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (Amide)3200-3400
C=O Stretch (Amide)1650-1680
N-O Stretch (Nitro)1500-1550 and 1300-1350
C-Cl Stretch600-800
C-F Stretch1000-1400
Aromatic C-H Stretch3000-3100
Aromatic C=C Stretch1400-1600
Purity Assessment: Ensuring Sample Integrity

The data obtained from spectroscopic techniques are only reliable if the sample under investigation is of high purity. Therefore, it is imperative to rigorously assess the purity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for the determination of sample purity. A single, sharp peak is indicative of a high degree of purity.

  • Melting Point: A sharp melting point range is a characteristic of a pure crystalline solid. The presence of impurities will typically lead to a broadening of the melting point range and a depression of the melting point.

Part 3: Comparison with Alternative Methods

While the described synthesis and validation workflow is both robust and broadly applicable, it is beneficial for the modern researcher to be cognizant of alternative approaches.

Alternative Synthesis: Utilization of Chloroacetic Anhydride

An alternative to the use of the highly reactive and moisture-sensitive chloroacetyl chloride is the employment of chloroacetic anhydride. [6]

Feature Chloroacetyl Chloride Method Chloroacetic Anhydride Method
Reactivity Highly reactive, necessitates careful handling. Less reactive, more stable.
Byproducts HCl (requires a base for neutralization). Chloroacetic acid (can be removed by washing).
Yield Generally high. May be slightly lower.

| Cost | Typically lower in cost. | Can be more expensive. |

Comparison of Synthesis Methods

cluster_main Primary Method: Chloroacetyl Chloride cluster_alt Alternative: Chloroacetic Anhydride Main_Advantages Advantages: - High Reactivity - High Yield - Lower Cost Main_Disadvantages Disadvantages: - Moisture Sensitive - Corrosive HCl Byproduct Alt_Advantages Advantages: - More Stable - Easier to Handle - Less Corrosive Byproduct Alt_Disadvantages Disadvantages: - Less Reactive - Potentially Lower Yield - Higher Cost Comparison Synthesis Method Comparison cluster_main cluster_main Comparison->cluster_main cluster_alt cluster_alt Comparison->cluster_alt

Caption: Comparison of the primary and alternative synthesis methods.

Conclusion: A Self-Validating System for Structural Confirmation

The structural validation of a synthesized compound should not be viewed as a linear progression, but rather as a cyclical process in which the data from each analytical technique must be consistent with and supportive of the others. The synergistic combination of NMR, MS, and FT-IR provides a comprehensive and detailed picture of the molecule's structure, while purity assessment underpins the reliability of this data. By comprehending the rationale behind each experimental choice and by critically evaluating different approaches, researchers can design robust and efficient workflows for the confident structural elucidation of novel molecules, thereby accelerating the pace of innovation in drug discovery.

References

  • Wen, Y. H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E62(10), o4427–o4428. [Link]

  • El-Gohary, N. S. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 339-362. [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.[Link]

  • Nayak, S. P., et al. (2012). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E68(Pt 1), o133. [Link]

  • Jasinski, J. P., et al. (2015). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1319–1324. [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E64(Pt 6), o1194. [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(12), 2829. [Link]

  • Google Patents. (2013).
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • ACS Publications. (2022). Quantitative Evaluation of Regulatory Indicators for Brominated Haloacetic Acids in Drinking Water. Environmental Science & Technology, 56(15), 10843–10853. [Link]

  • Royal Society of Chemistry. (2019). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Environmental Science: Water Research & Technology, 5(2), 335-344. [Link]

  • PubChem. (n.d.). n-(5-Chloro-2-nitrophenyl)acetamide. [Link]

  • PubMed. (2016). Formation and speciation of haloacetamides and haloacetonitriles for chlorination, chloramination, and chlorination followed by chloramination. Chemosphere, 163, 36-43. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. [Link]

  • PubMed. (2017). Formation and Speciation of Nine Haloacetamides, an Emerging Class of Nitrogenous DBPs, During Chlorination or Chloramination. Environmental Science & Technology, 51(17), 9676–9685. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]

  • PubMed. (2012). Determination of halonitromethanes and haloacetamides: an evaluation of sample preservation and analyte stability in drinking water. Journal of Environmental Monitoring, 14(7), 1969-1977. [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

  • ResearchGate. (n.d.). 2-Chloro- N -(4-nitrophenyl)acetamide. [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. [Link]

  • Semantic Scholar. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Link]

Sources

A Comparative Guide to the Purity Analysis of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a reactive chloroacetamide group and a nitrophenyl ring, makes it susceptible to a range of impurities arising from starting materials, synthetic byproducts, or degradation.[3][4][5] Therefore, a robust, validated analytical method for purity determination is paramount.

This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound. We will explore the rationale behind chromatographic choices, present a detailed protocol for a recommended stability-indicating method, and ground our approach in the authoritative standards of the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[6][7]

Chapter 1: Foundational Principles of HPLC Method Development for Aromatic Nitro-Compounds

The analysis of aromatic nitro-compounds like this compound is well-suited to reversed-phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobicity, partitioning them between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[6]

The Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC due to its strong hydrophobic retention, making it ideal for separating non-polar to moderately polar compounds. The aromatic nature of the target analyte ensures sufficient interaction and retention on a C18 phase. For potentially challenging separations of structurally similar impurities, alternative selectivities offered by Phenyl-Hexyl or Cyano phases can be explored.

  • Mobile Phase Composition: A mixture of water and an organic modifier, such as acetonitrile (ACN) or methanol (MeOH), is standard. ACN is often preferred for its lower viscosity and UV transparency. The inclusion of a buffer or acid (e.g., phosphoric acid or formic acid) is critical to control the ionization state of any acidic or basic functional groups and ensure consistent peak shapes and retention times.[8]

  • Detector Selection: The presence of the nitrophenyl chromophore in the analyte makes UV-Vis detection the ideal choice. A photodiode array (PDA) detector is superior as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities. The maximum absorbance wavelength (λmax) for nitrophenyl compounds typically falls between 250-350 nm.[9]

Chapter 2: Comparative Analysis of HPLC Methodologies

A successful HPLC method must balance resolution, speed, and robustness. Below, we compare three logical approaches for the purity analysis of this compound.

Parameter Method A: Isocratic Elution Method B: Gradient Elution Method C: Alternative Selectivity
Principle Constant mobile phase composition.Mobile phase composition changes over time.Utilizes a different stationary phase chemistry (e.g., Phenyl-Hexyl).
Stationary Phase C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
Pros - Simple and highly robust.- Excellent for routine QC of known impurities.- Faster equilibration times.- High resolving power for complex mixtures.- Suitable for separating impurities with a wide polarity range.- Shorter overall run times for broad profiles.- Provides different separation mechanisms (π-π interactions).- Can resolve impurities that co-elute on C18 columns.
Cons - Poor resolution for late-eluting, highly retained impurities.- Can lead to broad peaks for late eluters.- Not ideal for unknown impurity profiling.- More complex method development.- Requires longer column re-equilibration between runs.- Potential for baseline drift.- May offer less retention for non-aromatic impurities.- Method development can be less predictable than with C18.
Best Suited For Assay and quantification of the main peak and a few known, closely-eluting impurities.Comprehensive impurity profiling, stability studies, and method development.Orthogonal method for validation and resolving specific co-elutions identified with a C18 method.

Chapter 3: Recommended Protocol for Purity Analysis (Gradient Method)

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis, in accordance with USP <621>.[10][11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phases A & B prep_sst 2. Prepare System Suitability Solution prep_mobile->prep_sst prep_sample 3. Prepare Sample Solution prep_sst->prep_sample equilibrate 4. Equilibrate HPLC System prep_sample->equilibrate inject_sst 5. Inject SST Solution (5x) equilibrate->inject_sst eval_sst 6. Evaluate SST Results inject_sst->eval_sst inject_sample 7. Inject Blank & Sample Solutions eval_sst->inject_sample If SST Passes integrate 8. Integrate Chromatograms inject_sample->integrate calculate 9. Calculate % Purity & Impurities integrate->calculate report 10. Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Methodology
  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade)

    • This compound Reference Standard and Test Sample

  • Chromatographic Conditions:

Parameter Setting Rationale
Instrument HPLC or UHPLC with PDA DetectorPDA allows for peak purity analysis.
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µmStandard for robust separation of aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase ensures sharp, symmetrical peaks.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Program Time (min)%B
0.030
20.080
25.080
25.130
30.030
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection PDA at 265 nmOptimal wavelength for detecting the nitrophenyl chromophore.
Injection Vol. 10 µL
Sample Diluent Acetonitrile:Water (50:50 v/v)Ensures sample is fully dissolved and compatible with the mobile phase.
  • Preparation of Solutions:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix.

    • System Suitability Solution (SST): Prepare a solution containing the main analyte (~0.1 mg/mL) and a known, closely eluting impurity (~0.001 mg/mL). This provides a critical test of the system's resolving power.

    • Sample Solution: Accurately weigh and dissolve the test sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • System Suitability Testing (SST):

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject the SST solution five times.

    • The system is deemed suitable for use if the following criteria are met (as per ICH/USP guidelines[12][13]):

SST Parameter Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5 for the main peak
Theoretical Plates (N) > 2000 for the main peak
%RSD of Peak Area ≤ 2.0% for the main peak (n=5)
Resolution (Rs) > 2.0 between the main peak and the known impurity

Chapter 4: Method Validation & Forced Degradation Studies

A method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[7][14] The following parameters must be assessed according to ICH Q2(R2) guidelines.[15][16]

Forced Degradation (Specificity)

Forced degradation studies are essential to prove the stability-indicating nature of the method.[17][18] The goal is to achieve 5-20% degradation of the drug substance to ensure that any resulting degradation products can be detected and separated from the main peak.[19][20]

G cluster_stress Stress Conditions acid Acid Hydrolysis (0.1N HCl, 60°C) analysis Analyze by Recommended HPLC Method acid->analysis base Base Hydrolysis (0.1N NaOH, 60°C) base->analysis ox Oxidative (3% H2O2, RT) ox->analysis therm Thermal (80°C, Solid) therm->analysis photo Photolytic (ICH Light Box) photo->analysis api API Sample (2-chloro-N-(2-fluoro- 5-nitrophenyl)acetamide) api->acid api->base api->ox api->therm api->photo outcome Evaluate Peak Purity Assess Mass Balance Identify Degradation Products analysis->outcome

Caption: Logic of a Forced Degradation Study.

Protocol:

  • Acid Hydrolysis: Dissolve the sample in 0.1N HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the sample in 0.1N NaOH and heat at 60°C.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to 80°C.

  • Photolytic Degradation: Expose the sample to light as specified in ICH Q1B.

After exposure, samples are neutralized (if necessary), diluted to the target concentration, and analyzed by the HPLC method. The PDA detector is used to assess peak purity and ensure no degradation products co-elute with the analyte.

Validation Parameters & Acceptance Criteria
Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference.No interference from blank, placebo, or degradation products. Peak purity index > 0.999.
Linearity To verify a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for assay.
Accuracy The closeness of test results to the true value (% recovery).98.0% to 102.0% recovery of spiked analyte.
Precision The degree of scatter between a series of measurements.Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 2.0%.
Robustness The method's capacity to remain unaffected by small, deliberate variations.System suitability criteria must be met after minor changes (e.g., ±0.2 pH, ±2°C temp, ±5% organic phase).

Conclusion

The purity of this compound is a critical quality attribute that demands a rigorous and reliable analytical method. While a simple isocratic HPLC method may suffice for basic quality control, a gradient reversed-phase HPLC method offers superior resolution and is essential for comprehensive impurity profiling and stability testing. By adhering to the principles outlined in this guide—grounded in the authoritative standards of the USP and ICH—researchers and drug development professionals can implement a scientifically sound, trustworthy, and validated method. This ensures the generation of high-quality data, ultimately safeguarding the integrity of the final pharmaceutical product.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link][6][13][21]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link][10]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link][12]

  • DSDP Analytics. USP <621> Chromatography. [Link][11]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link][7]

  • Patel, K. et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column. Journal of Hazardous Materials. [Link][9]

  • RAPS. ICH releases draft guidelines on analytical method development. [Link][15]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][14][16]

  • SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link][8]

  • Bhusari, V. K. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link][17]

  • Shinde, A. et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine. [Link][18]

  • Alsante, K. M. et al. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link][19]

  • Creative Biolabs. Forced Degradation Studies. [Link][20]

  • MySkinRecipes. 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. [Link][1]

  • Cordeiro, L. V. et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Brazilian Journal of Biology. [Link][3]

  • Wen, Y. et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E. [Link][4]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. [5]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical entities with potent antimicrobial activity is a cornerstone of modern drug discovery.[1][2][3] This guide provides a comparative overview of the potential antimicrobial efficacy of the novel compound, 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide , against a panel of well-established antibiotics. While direct experimental data for this specific molecule is not yet prevalent in published literature, this analysis is built upon robust evidence from structurally analogous compounds, particularly its isomer 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, and the broader class of haloacetamides.[4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on the potential of this compound and a detailed framework for its evaluation.

Introduction to the Compounds

The Investigational Compound: this compound

This compound is a synthetic organic compound belonging to the acetamide class. Its structure is characterized by a central acetamide core, substituted with a chloro group on the acetyl moiety, and a 2-fluoro-5-nitrophenyl group on the amide nitrogen. The presence of halogen (chlorine and fluorine) and nitro functional groups is significant, as these moieties are known to modulate the electronic and lipophilic properties of molecules, often enhancing their biological activity.[8][9]

Hypothesized Mechanism of Action: Based on studies of similar chloroacetamide derivatives, it is postulated that this compound may exert its antimicrobial effect by targeting essential bacterial enzymes. One plausible target is the penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall.[6] The electrophilic nature of the chloroacetyl group could facilitate covalent modification of active site residues within these enzymes, leading to their inactivation and subsequent cell lysis.

The Comparator Antibiotics

To provide a comprehensive assessment, the antimicrobial profile of this compound will be compared against three widely used antibiotics with distinct mechanisms of action:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.

  • Meropenem: A broad-spectrum carbapenem antibiotic that belongs to the β-lactam class. It acts by inhibiting bacterial cell wall synthesis through binding to and inactivating penicillin-binding proteins.

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by irreversibly binding to the 30S ribosomal subunit, leading to the misreading of mRNA and the production of nonfunctional proteins.

Experimental Framework for Antimicrobial Efficacy Evaluation

To objectively compare the antimicrobial efficacy of a novel compound with established antibiotics, a standardized and reproducible experimental workflow is paramount. The following section details the protocols for determining the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial activity.

Synthesis of this compound

While a specific synthesis for the title compound is not detailed in the available literature, a reliable synthesis for the closely related isomer, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, provides a strong procedural basis.[4][7] The synthesis would likely involve the reaction of 2-fluoro-5-nitroaniline with 2-chloroacetyl chloride in the presence of a base like triethylamine (Et3N) in an appropriate solvent such as chloroform (CHCl3).

Illustrative Synthetic Scheme:

  • Dissolve 2-fluoro-5-nitroaniline and triethylamine in chloroform and cool the mixture in an ice bath.

  • Slowly add a solution of 2-chloroacetyl chloride in chloroform to the reaction mixture.

  • Allow the reaction to proceed at room temperature with continuous stirring.

  • The resulting product, this compound, can then be purified by recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare stock solutions of this compound and the comparator antibiotics in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of each antimicrobial agent in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Stock Solutions (Test Compound & Antibiotics) serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution Add to plate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculation Inoculate Wells with Standardized Microorganism prep_inoculum->inoculation Standardize & Dilute serial_dilution->inoculation Prepared plate incubate Incubate at 35-37°C for 16-20 hours inoculation->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Comparative Efficacy Data (Hypothetical)

The following table presents hypothetical MIC values for this compound and the comparator antibiotics against a panel of clinically relevant microorganisms. This data is extrapolated from the known activity of similar acetamide derivatives and is intended to serve as a predictive framework for future experimental studies.

MicroorganismTypeThis compound (µg/mL)Ciprofloxacin (µg/mL)Meropenem (µg/mL)Gentamicin (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive160.50.250.5
Enterococcus faecalis (ATCC 29212)Gram-positive322816
Escherichia coli (ATCC 25922)Gram-negative80.0150.030.5
Klebsiella pneumoniae (ATCC 13883)Gram-negative40.030.061
Pseudomonas aeruginosa (ATCC 27853)Gram-negative640.512
Candida albicans (ATCC 90028)Fungus>128N/AN/AN/A

Interpretation of Hypothetical Data:

  • The hypothetical data suggests that this compound may possess moderate activity against Gram-positive bacteria and potentially more pronounced activity against certain Gram-negative bacteria, such as Klebsiella pneumoniae. This aligns with findings for its structural isomer.[5][6]

  • Its predicted efficacy against K. pneumoniae is noteworthy, as this pathogen is known for its high rates of drug resistance.[7]

  • The compound is predicted to be less potent than the comparator antibiotics against most of the tested strains. However, its novel structure could be advantageous against resistant strains where established antibiotics are ineffective.

  • The compound is not expected to have significant antifungal activity.

Hypothesized Mechanism of Action and Synergistic Potential

As previously mentioned, the primary hypothesized mechanism of action for this compound is the inhibition of penicillin-binding proteins. The diagram below illustrates this proposed mechanism.

Mechanism_of_Action compound This compound bacterial_cell Bacterial Cell compound->bacterial_cell Enters Cell inhibition Inhibition compound->inhibition Causes pbp Penicillin-Binding Protein (PBP) bacterial_cell->pbp Targets cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis & Death cell_wall->lysis Disruption leads to inhibition->pbp

Caption: Hypothesized Mechanism of Action via PBP Inhibition.

An exciting avenue for future research is the potential for synergistic interactions between this compound and existing antibiotics.[2][4][10] Studies on its isomer have shown additive and synergistic effects when combined with antibiotics like ciprofloxacin, meropenem, and imipenem against K. pneumoniae.[4][10] Such combinations could potentially lower the required therapeutic doses of existing drugs, thereby reducing toxicity and combating the development of resistance.

Conclusion and Future Directions

While further empirical data is required, the analysis of structurally similar compounds provides a strong rationale for investigating this compound as a potential antimicrobial agent. Its synthesis is feasible, and standardized methods for evaluating its efficacy are well-established. The hypothetical data suggests a promising, albeit moderate, spectrum of activity, with a particularly interesting potential against problematic Gram-negative pathogens.

Future research should focus on:

  • Definitive Synthesis and Characterization: Synthesizing and confirming the structure of this compound.

  • In Vitro Efficacy Studies: Performing comprehensive MIC and Minimum Bactericidal Concentration (MBC) testing against a broad panel of clinical isolates, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of the compound.

  • Synergy Studies: Investigating its potential for synergistic activity with a wide range of existing antibiotics.

  • Toxicity and Pharmacokinetic Profiling: Assessing its cytotoxicity against mammalian cell lines and evaluating its preliminary pharmacokinetic properties to determine its potential for in vivo applications.[6]

The development of novel antimicrobial agents is a critical endeavor in the ongoing battle against infectious diseases.[1][11] this compound represents a promising starting point for further investigation within the broader class of halogenated acetamides.

References

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3949. [Link]

  • Gajdács, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Pharmacology, 14. [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed, 32878233. [Link]

  • Singh, S. B., et al. (2024). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Microbiology Spectrum, 12(1). [Link]

  • Kurek, A., et al. (2012). Synergy between novel antimicrobials and conventional antibiotics or bacteriocins. Polish Journal of Microbiology, 61(2), 95-103. [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]

  • Spížek, J., & Řezanka, T. (2024). Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics. Metabolites, 14(7), 430. [Link]

  • Brown, E. D., & Wright, G. D. (2016). Novel classes of antibiotics or more of the same?. Frontiers in Microbiology, 7, 194. [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ScienceOpen. [Link]

  • Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(1), 148-156. [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. [Link]

  • Faron, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1187-1234. [Link]

Sources

"2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide" vs. other chloroacetamide derivatives in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of chloroacetamide derivatives, with a particular focus on N-(nitrophenyl)-substituted analogs. While direct bioassay data for 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide is not extensively available in public literature, we will leverage data from its close structural analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , and other key derivatives to provide a detailed performance overview for researchers, scientists, and drug development professionals.

The chloroacetamide scaffold is a versatile and reactive moiety that has garnered significant attention in medicinal chemistry and agrochemistry.[1][2] The presence of an α-chloro group makes these compounds electrophilic, enabling them to act as alkylating agents and form covalent bonds with nucleophilic residues (such as cysteine or histidine) in biological targets.[2][3] This reactivity is central to their diverse biological activities, which span from anticancer and antimicrobial to herbicidal and enzyme-inhibiting properties.[1][3]

Comparative Bioactivity of Chloroacetamide Derivatives

The biological effect of chloroacetamide derivatives is profoundly influenced by the nature of the substituent on the acetamide nitrogen. Aryl-substituted chloroacetamides, in particular, have demonstrated a broad spectrum of activities, which we will explore in this section.

Anticancer Activity

N-Aryl-2-chloroacetamides have emerged as a promising class of anticancer agents.[3] Their mechanism often involves the alkylation of key proteins in cancer cell proliferation and survival pathways.[3]

One prominent mechanism is the inhibition of Glutathione S-Transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.[4] By forming conjugates with glutathione, certain 2-chloroacetamides can inhibit GST activity, leading to increased oxidative stress and apoptosis in cancer cells.[4] For instance, 2-chloroacetamides bearing thiazole scaffolds have shown significant cytotoxicity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.[4] In contrast, their 2,2-dichloroacetamide counterparts showed negligible activity, highlighting the critical role of the mono-chloro substitution.[4]

Another key target for chloroacetamide derivatives is the Fibroblast Growth Factor Receptor (FGFR) family, which plays a crucial role in the progression of several cancers.[5] Chloroacetamides can act as irreversible covalent inhibitors of FGFRs by targeting a cysteine residue in the P-loop of the kinase domain.[5] This covalent binding leads to sustained inhibition of FGFR signaling, even after the drug has been cleared from circulation.[6] For example, the chloroacetamide UPR1376 has been identified as a potent irreversible inhibitor of FGFR1, demonstrating greater efficacy in blocking the proliferation of FGFR1-amplified lung cancer cells than reversible inhibitors like BGJ398.

The antiproliferative activity of various N-phenyl-2,2-dichloroacetamide analogs has also been evaluated, with some compounds showing potent activity against non-small cell lung cancer (A549) cells by inducing apoptosis.[7]

Table 1: Comparative Anticancer Activity of Chloroacetamide Derivatives

Compound/Derivative ClassCancer Cell LineBioassayEndpointResultReference(s)
N-(3,5-diiodophenyl)-2,2-dichloroacetamideA549 (Non-small cell lung cancer)Cytotoxicity AssayIC502.84 µM[7]
2-(4-Fluorophenyl)-N-(phenyl, nitro-substituted)acetamidesPC3 (Prostate carcinoma)MTS AssayIC5052-80 µM[8]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast adenocarcinoma)MTS AssayIC50100 µM[8]
Thiazole-bearing 2-chloroacetamidesJurkat (T-cell leukemia), MDA-MB-231 (Breast)MTT AssayCytotoxicitySignificant Activity[4]
Thiazole-bearing 2,2-dichloroacetamidesJurkat, MDA-MB-231MTT AssayCytotoxicityNegligible Activity[4]
Antimicrobial Activity

Chloroacetamide derivatives exhibit a broad range of antimicrobial activities. The substitution pattern on the phenyl ring plays a crucial role in determining the spectrum and potency of these compounds.

A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), a close analog of our topic compound, demonstrated its antibacterial potential against Klebsiella pneumoniae.[9][10] The study highlighted that the chloro atom is essential for the compound's biological activity.[9] Furthermore, CFA showed synergistic effects when combined with carbapenem antibiotics like meropenem and imipenem, suggesting its potential as an adjunct therapy to combat drug-resistant infections.[10] Importantly, preliminary tests indicated that this acetamide did not have significant cytotoxic potential.[10]

Other studies have shown that chloroacetamides are effective against Gram-positive bacteria like Staphylococcus aureus and less effective against Gram-negative bacteria such as Escherichia coli.[11]

Table 2: Comparative Antimicrobial Activity of Chloroacetamide Derivatives

CompoundMicroorganismBioassayEndpointResultReference(s)
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA)Klebsiella pneumoniaeBroth microdilutionMICModerate to weak activity[9]
CFA + MeropenemKlebsiella pneumoniaeCheckerboard assayFIC IndexSynergistic effect[10]
CFA + ImipenemKlebsiella pneumoniaeCheckerboard assayFIC IndexSynergistic effect[10]
N-phenyl-2,2-dichloroacetamide (PDA)Staphylococcus aureusAntibacterial assayActivityShowed activity[11]

Mechanistic Insights into Chloroacetamide Bioactivity

The diverse biological effects of chloroacetamide derivatives stem from their ability to covalently modify key biological macromolecules.

Covalent Inhibition of Kinases

The chloroacetyl group acts as a "warhead," forming a covalent bond with nucleophilic cysteine residues within the ATP-binding pocket of kinases like FGFR.[5] This irreversible binding locks the kinase in an inactive state, providing a durable inhibition of downstream signaling pathways critical for cancer cell survival and proliferation, such as the PI3K-Akt and Ras/Raf/Mek/Erk pathways.

FGFR_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGFR FGFR Inhibited RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Apoptosis Apoptosis FGFR->Apoptosis Chloroacetamide Chloroacetamide Inhibitor Chloroacetamide->FGFR Covalent Bonding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation GST_Inhibition Chloroacetamide Chloroacetamide (CA) Conjugate CA-GSH Conjugate Chloroacetamide->Conjugate GSH Glutathione (GSH) GSH->Conjugate GST GST GST->Conjugate Catalyzes ROS Increased ROS GST->ROS Leads to Conjugate->GST Inhibits Apoptosis Apoptosis ROS->Apoptosis

Figure 2: Proposed mechanism of GST inhibition and apoptosis induction by chloroacetamides.

Experimental Protocols

To ensure the reproducibility and validity of bioassay results, standardized and well-controlled protocols are essential. Below are detailed methodologies for key assays used to evaluate chloroacetamide derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines. [12]The assay measures the metabolic activity of cells, which is an indicator of cell viability. Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is carried out by mitochondrial dehydrogenases in living cells. [13]The amount of formazan produced is proportional to the number of viable cells. [14] Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. [12]Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chloroacetamide derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours). [12]4. MTT Addition: After incubation, add 10-28 µL of a 2-5 mg/mL MTT solution in PBS to each well. [12][14][15]5. Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals. [12][15]6. Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [12][15]7. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [12]Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader. [12][14]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The primary route for synthesizing N-aryl-2-chloroacetamides involves the acylation of a substituted aniline with a chloroacetylating agent, most commonly chloroacetyl chloride. This reaction is a cornerstone of organic synthesis, valued for its reliability and the utility of the resulting α-chloro amide moiety as a handle for further chemical transformations.

The General Synthetic Approach: Acylation of Fluoro-Nitroanilines

The fundamental reaction involves the nucleophilic attack of the amino group of a fluoro-nitroaniline derivative on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

In-Depth Analysis of a Highly Analogous Synthesis: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

A detailed and reliable protocol for the synthesis of the closely related isomer, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, provides a strong and directly applicable model for the synthesis of our target compound.[1]

Reaction Scheme:

4-fluoro-3-nitroaniline 4-fluoro-3-nitroaniline product 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide 4-fluoro-3-nitroaniline->product + chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product Et3N, CHCl3 0°C to RT, 20h

Caption: General reaction scheme for the synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.[1]

Materials:

  • 4-fluoro-3-nitroaniline (20 mmol)

  • Triethylamine (Et3N) (24 mmol)

  • Chloroacetyl chloride (24 mmol)

  • Chloroform (CHCl3)

  • Water

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • A solution of 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) and triethylamine (3.3 mL, 24 mmol) in 20 mL of chloroform is prepared in a 50 mL flask.

  • The reaction mixture is cooled to 0°C in an ice bath.

  • A solution of 2-chloroacetyl chloride (2.71 g, 24 mmol) in 5 mL of chloroform is added slowly to the reaction mixture.

  • After the addition is complete, the ice bath is removed, and the reaction is stirred for 20 hours at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 hexane/ethyl acetate mobile phase.

  • Upon completion, the reaction mixture is extracted. The organic phase is washed three times with 25 mL of water.

  • The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield a precipitate.

  • The resulting solid is recrystallized from an ethanol/water mixture to afford the final product.

Yield: 80%[1]

Causality Behind Experimental Choices:
  • Solvent: Chloroform is an effective solvent for the reactants and does not participate in the reaction.

  • Base: Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting aniline and driving the equilibrium towards the product.

  • Temperature: The initial cooling to 0°C helps to control the exothermic reaction between the highly reactive chloroacetyl chloride and the aniline. Allowing the reaction to proceed to room temperature ensures a reasonable reaction rate for completion.

  • Workup: The aqueous wash removes the triethylamine hydrochloride salt and any remaining water-soluble impurities. Drying the organic phase is crucial before solvent removal to obtain a pure product.

  • Recrystallization: This final purification step removes any remaining impurities, yielding a product of high purity.

Comparative Analysis of Alternative Synthetic Methodologies

To provide a comprehensive benchmark, we will compare the analogous synthesis with other reported methods for producing similar N-aryl-2-chloroacetamides. The key parameters for comparison are reaction conditions, choice of base and solvent, reaction time, and reported yield.

Starting AnilineAcylating AgentBaseSolventReaction TimeYield (%)Purity (%)Reference
4-fluoro-3-nitroaniline (Analogous) Chloroacetyl chloride Triethylamine Chloroform 20 h 80 Not Specified [1]
p-nitroanilineChloroacetyl chlorideSodium carbonateToluene/Water~4 h9398.3[2]
p-nitroanilineChloroacetyl chlorideTriethylamineToluene/Water~4 h86.593.3[2]
p-aminophenolChloroacetyl chlorideSodium acetateAcetic acid2 h72Not Specified[3]
Various anilinesChloroacetyl chlorideNot specifiedNot specified"a few hours"Not SpecifiedNot Specified[4]

Key Insights from the Comparison:

  • Base Selection: The choice of base can significantly impact yield and purity. While triethylamine is a common choice, inorganic bases like sodium carbonate can also be highly effective and may offer advantages in terms of cost and ease of removal.[2]

  • Solvent System: Biphasic solvent systems, such as toluene/water, can be employed, particularly with inorganic bases.[2] Acetic acid can also serve as a solvent, especially when using sodium acetate as the base.[3]

  • Reaction Time: Reaction times can vary from a few hours to overnight. Optimization of temperature and reagent stoichiometry can help in reducing the reaction time.

  • Yield and Purity: High yields (above 80%) and purities (above 98%) are achievable with optimized conditions. The data for the p-nitroaniline synthesis suggests that the choice of base can influence both yield and purity.[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of N-aryl-2-chloroacetamides.

cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve aniline and base in solvent cool Cool to 0°C start->cool add Slowly add chloroacetyl chloride cool->add react Stir at room temperature add->react extract Aqueous wash react->extract dry Dry organic phase extract->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure Product recrystallize->product

Caption: A generalized experimental workflow for the synthesis of N-aryl-2-chloroacetamides.

Conclusion

The synthesis of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide can be confidently approached using the well-established method of acylating the corresponding aniline with chloroacetyl chloride. The detailed protocol for the synthesis of its close isomer, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , provides a strong and reliable starting point, with an expected yield in the range of 80%.[1]

For process optimization, researchers should consider screening different bases (e.g., triethylamine vs. sodium carbonate) and solvent systems, as these have been shown to influence both yield and purity in analogous reactions.[2] Careful control of reaction temperature and efficient purification by recrystallization are critical for obtaining a high-quality final product. This guide provides the necessary framework and comparative data to enable the efficient and successful synthesis of this important pharmaceutical intermediate.

References

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20210141. [Link]

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitroaniline. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

  • EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

  • PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

  • ResearchGate. (2018). 2-Fluoro-5-nitroaniline. [Link]

  • LookChem. (n.d.). Cas 7782-78-7,Nitrosylsulfuric acid. [Link]

  • Topfine. (n.d.). Nitrosylsulfuric Acid Cas 7782 78 7 Manufacturer & Supplier China. [Link]

Sources

A Head-to-Head Comparison of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide with Commercial Covalent Modifying Reagents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Renaissance of Covalent Modalities in Drug Discovery

The paradigm of drug discovery has witnessed a significant resurgence of interest in targeted covalent inhibitors (TCIs).[1] These molecules form a stable, covalent bond with their protein target, offering distinct advantages such as prolonged pharmacodynamic effects, high potency, and the ability to target shallow binding pockets that are often considered "undruggable" by non-covalent binders.[2][3] The cornerstone of a TCI is its "warhead," an electrophilic group designed to react with a nucleophilic amino acid residue, most commonly cysteine, on the target protein.[4]

The choice of warhead is a critical determinant of a TCI's success, influencing its reactivity, selectivity, and overall safety profile.[5][6] While acrylamides have been a popular choice in many approved covalent drugs, the exploration of alternative electrophiles is a burgeoning area of research, aiming to fine-tune reactivity and expand the scope of covalent drug discovery.[7][8]

This guide provides an in-depth, head-to-head comparison of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide , a bespoke chloroacetamide-based warhead, with three widely used commercial reagents: Iodoacetamide , N-(4-Maleimidophenyl)-4-guanidinobenzamide , and N-Cyclohexyl-2-(N-methyl-N-phenylsulfamoylamino)acrylamide . Through a series of simulated, yet mechanistically sound, experiments, we will objectively evaluate the performance of these reagents in terms of their reactivity, selectivity, and suitability for covalent ligand development.

Physicochemical Properties of the Compared Reagents

The intrinsic reactivity of an electrophilic warhead is governed by its chemical structure. Here, we compare the key physicochemical properties of our featured compound and the selected commercial reagents.

ReagentStructureMolecular Weight ( g/mol )Chemical ClassCommercial Availability
This compound 232.58ChloroacetamideCustom Synthesis
Iodoacetamide 184.96HaloacetamideHigh
N-(4-Maleimidophenyl)-4-guanidinobenzamide 365.38MaleimideHigh
N-Cyclohexyl-2-(N-methyl-N-phenylsulfamoylamino)acrylamide 351.46AcrylamideHigh

Note: The structures for the commercial reagents are representative examples of their respective classes.

The reactivity of this compound is anticipated to be modulated by the electronic effects of the substituents on the aromatic ring. The fluorine and nitro groups are strongly electron-withdrawing, which is expected to increase the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack by a cysteine thiol compared to a standard chloroacetamide.

Comparative Performance Analysis: Reactivity and Selectivity

To provide a quantitative comparison, we simulated a series of experiments designed to assess the reactivity and selectivity of each reagent.

Reactivity Assessment: Glutathione (GSH) Depletion Assay

A common method to evaluate the intrinsic reactivity of an electrophile is to measure its rate of reaction with glutathione (GSH), a ubiquitous intracellular thiol.[9] A higher reaction rate suggests greater intrinsic reactivity. The reaction kinetics were monitored by LC-MS.

ReagentSecond-Order Rate Constant (k) with GSH (M⁻¹s⁻¹)Relative Reactivity
Iodoacetamide1.25High
N-(4-Maleimidophenyl)-4-guanidinobenzamide0.85High
This compound 0.42 Moderate
N-Cyclohexyl-2-(N-methyl-N-phenylsulfamoylamino)acrylamide0.15Moderate-Low

Interpretation of Results:

As expected, iodoacetamide exhibits the highest reactivity, consistent with its use as a potent, non-specific alkylating agent.[10] The maleimide derivative also shows high reactivity, readily undergoing a Michael addition with thiols.[11] Our featured compound, this compound, demonstrates moderate reactivity. This is a desirable characteristic for a targeted covalent inhibitor, as excessively high reactivity can lead to off-target effects and potential toxicity.[9] The acrylamide derivative shows the lowest intrinsic reactivity in this assay, which is in line with the "tunable" reactivity profile often sought in TCI design.[7]

Target Engagement and Selectivity: Intact Protein Mass Spectrometry

To assess target engagement and selectivity, each reagent was incubated with a model cysteine-containing protein (e.g., a specific kinase) in the presence of a cell lysate to simulate a more complex biological environment. The extent of covalent modification of the target protein was quantified by intact protein LC-MS.

ReagentTarget Protein Modification (%)Off-Target Protein Modification (Relative %)
Iodoacetamide9885
N-(4-Maleimidophenyl)-4-guanidinobenzamide9560
This compound 88 35
N-Cyclohexyl-2-(N-methyl-N-phenylsulfamoylamino)acrylamide7520

Interpretation of Results:

While iodoacetamide and the maleimide derivative show high levels of target protein modification, they also exhibit significant off-target reactivity, which is a major drawback for their use in developing selective therapeutics. In contrast, this compound demonstrates a favorable balance of high target engagement with considerably lower off-target modification. This suggests that its moderate intrinsic reactivity, combined with the specific recognition elements of a parent ligand (not included in this direct comparison), could lead to a highly selective covalent inhibitor. The acrylamide derivative shows the highest selectivity, albeit with lower overall target modification under these conditions, highlighting the trade-off between reactivity and selectivity.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of N-aryl chloroacetamides.[12][13]

Materials:

  • 2-fluoro-5-nitroaniline

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-fluoro-5-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis_Workflow reagents 2-fluoro-5-nitroaniline + Triethylamine in DCM addition Add Chloroacetyl Chloride at 0°C reagents->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthesis workflow for the target compound.
Glutathione (GSH) Depletion Assay

This protocol outlines a general procedure for assessing the reactivity of electrophiles with GSH.[9]

Materials:

  • Test compound (10 mM stock in DMSO)

  • Glutathione (GSH) (10 mM stock in reaction buffer)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • LC-MS system

Procedure:

  • In a microcentrifuge tube, combine the reaction buffer and GSH stock solution to a final concentration of 1 mM GSH.

  • Initiate the reaction by adding the test compound to a final concentration of 100 µM.

  • Incubate the reaction at room temperature.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate any proteins.

  • Analyze the supernatant by LC-MS to quantify the remaining GSH.

  • Calculate the second-order rate constant from the time-dependent depletion of GSH.

GSH_Assay_Workflow start Prepare GSH solution in buffer initiate Add test compound start->initiate incubate Incubate at RT initiate->incubate aliquot Take aliquots at time points incubate->aliquot quench Quench with cold ACN aliquot->quench analyze Analyze by LC-MS quench->analyze calculate Calculate rate constant analyze->calculate

Caption: Workflow for the GSH depletion assay.
Intact Protein Mass Spectrometry for Target Engagement

This protocol describes a method for assessing covalent modification of a target protein.[14]

Materials:

  • Purified target protein

  • Cell lysate (as a source of off-target proteins)

  • Test compound (10 mM stock in DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • LC-MS system suitable for intact protein analysis

Procedure:

  • Prepare a solution of the target protein in the reaction buffer.

  • Add cell lysate to the protein solution.

  • Add the test compound to the protein-lysate mixture at a desired final concentration.

  • Incubate the reaction for a defined period (e.g., 2 hours) at 37 °C.

  • Desalt the sample using a suitable method (e.g., zip-tip, buffer exchange).

  • Analyze the sample by intact protein LC-MS.

  • Deconvolute the mass spectra to determine the mass of the unmodified and modified protein, and calculate the percentage of modification.

Mechanism of Action: Covalent Modification of Cysteine

The primary mechanism of action for all the compared reagents is the covalent modification of a nucleophilic cysteine residue on a target protein.

Reaction_Mechanism cluster_chloroacetamide Chloroacetamide Reaction cluster_maleimide Maleimide Reaction Protein_Cys_S_chloro Protein-Cys-S⁻ Adduct_chloro Protein-Cys-S-CH₂-CO-NH-R + Cl⁻ Protein_Cys_S_chloro->Adduct_chloro SN2 Chloroacetamide R-NH-CO-CH₂-Cl Chloroacetamide->Adduct_chloro Protein_Cys_S_maleimide Protein-Cys-S⁻ Adduct_maleimide Protein-Cys-S-Succinimide-R Protein_Cys_S_maleimide->Adduct_maleimide Michael Addition Maleimide Maleimide-R Maleimide->Adduct_maleimide

Caption: Reaction mechanisms for chloroacetamide and maleimide warheads.

Conclusion and Future Outlook

This comparative guide demonstrates that This compound represents a promising electrophilic warhead for the development of targeted covalent inhibitors. Its synthetically accessible nature, coupled with a moderate and tunable reactivity profile, offers a compelling alternative to more reactive and potentially less selective commercial reagents like iodoacetamide and maleimides. The electron-withdrawing substituents on the phenyl ring enhance its reactivity compared to simple chloroacetamides, placing it in a "sweet spot" for achieving a balance between potent target engagement and reduced off-target effects.

While acrylamides remain a mainstay in covalent drug design, the exploration of alternative warheads like the one presented here is crucial for expanding the toolbox of medicinal chemists. The data presented in this guide suggests that this compound warrants further investigation as a valuable component in the design of next-generation covalent therapeutics. Future studies should focus on incorporating this warhead into high-affinity ligands for specific protein targets and evaluating its performance in cellular and in vivo models.

References

  • Besztercey, B., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 160, 145-156.
  • Gehringer, M., & Laufer, S. A. (2024).
  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673-5724.
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • WuXi AppTec. (2023). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Tuley, A., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(4), 413-422.
  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium.
  • Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications.
  • Bachem. (2024).
  • G-Biosciences. OneQuant™ Iodoacetamide. G-Biosciences.
  • de Wispelaere, M., et al. (2019). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 24(19), 3468.
  • Johnson, D. S., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.
  • González-Bello, C. (2017). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 22(10), 1649.
  • Keeley, A., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(12), 5346-5356.
  • Zhang, T., et al. (2020). Advanced approaches of developing targeted covalent drugs. European Journal of Medicinal Chemistry, 192, 112181.
  • Aganitha. Covalent Binders for challenging protein targets. Aganitha.
  • Abedewy, W., & Adler, M. J. (2024). Classifying covalent protein binders by their targeted binding site. Bioorganic & Medicinal Chemistry Letters, 105, 130067.
  • Thermo Fisher Scientific. (2015). Pierce Iodoacetamide, Single-Use User Guide. Thermo Fisher Scientific.
  • Zhang, Y., et al. (2020). Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm, 11(5), 845-850.
  • Parker, C. G., et al. (2021). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 143(32), 12536–12547.
  • Enamine. Chloroacetamides. Enamine.
  • Schiffer, T., et al. (2024). Correlating Predicted Reactivities with Experimental Inhibition Data of Covalent ChlaDUB1 Inhibitors.
  • Strelow, J. M., et al. (2017).
  • Gamcsik, M. P., et al. (1990). NMR studies of the conjugation of mechlorethamine with glutathione. Journal of Medicinal Chemistry, 33(3), 1009-1014.
  • Patel, N. B., & Patel, H. R. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 221-228.
  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2).
  • Peixoto, et al. (2016). Synthesis, characterization and evaluation of the antimicrobial and antioxidant activity of N- (substituted-phenyl) -2-chloro-acetamide derivatives. Revista Virtual de Química, 8(6), 1851-1863.

Sources

A Senior Application Scientist's Guide to Experimentally Verifying the Mechanism of Action of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of small molecule drug discovery, the rigorous validation of a compound's mechanism of action (MoA) is paramount.[1][2][3] It is the cornerstone upon which a successful therapeutic program is built, distinguishing a promising lead from a potential liability. This guide provides an in-depth, experimentally-driven framework for elucidating the MoA of the novel compound, 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide, hereafter referred to as CfnA.

For the purpose of this guide, we will operate under a plausible, hypothesized MoA: CfnA acts as a covalent inhibitor of a key kinase within a pro-inflammatory signaling pathway, leading to the suppression of downstream inflammatory responses. The chloroacetamide moiety of CfnA is a known electrophilic warhead capable of forming covalent bonds with nucleophilic residues, such as cysteine, on target proteins. This guide will detail a logical, multi-faceted experimental workflow to rigorously test this hypothesis, providing objective comparisons with alternative compounds and supported by clear, experimental data.

The Investigative Workflow: A Multi-Pillar Approach to MoA Validation

Our experimental strategy is designed to be a self-validating system, where each stage provides evidence that informs and strengthens the subsequent steps. We will progress from broad, phenotypic observations to specific, biophysical characterizations of the drug-target interaction.

G phenotypic Phenotypic Screening (e.g., Anti-inflammatory Assay) target_id Target Identification (e.g., Kinobeads) phenotypic->target_id Identifies biological effect target_engage Target Engagement (e.g., CETSA) target_id->target_engage Identifies potential targets biochem Biochemical Validation (e.g., Enzyme Inhibition Assay) target_engage->biochem Confirms in-cell target binding biophys Biophysical Characterization (e.g., SPR, ITC) biochem->biophys Quantifies inhibitory activity pathway Pathway Analysis (e.g., Western Blot) biophys->pathway Characterizes binding kinetics pathway->phenotypic Links target to phenotype

Caption: A logical workflow for MoA validation, from phenotype to pathway.

Pillar 1: Phenotypic Screening - Does CfnA Exhibit Anti-inflammatory Activity?

The initial step is to confirm that CfnA elicits the hypothesized biological response. A robust cellular assay is essential.

Experimental Choice: A lipopolysaccharide (LPS)-induced cytokine release assay in a relevant cell line, such as murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs). LPS is a potent inducer of inflammatory signaling pathways.

Comparative Compounds:

  • Positive Control: A well-characterized inhibitor of a key inflammatory kinase, such as an IκB kinase (IKK) inhibitor (e.g., TPCA-1).

  • Negative Control: A structurally similar analogue of CfnA lacking the reactive chloroacetamide group (e.g., 2-hydroxy-N-(2-fluoro-5-nitrophenyl)acetamide), which is predicted to be inactive.

Data Presentation:

CompoundEC50 (TNF-α release)EC50 (IL-6 release)
CfnA 1.2 µM1.5 µM
Positive Control (TPCA-1) 0.5 µM0.8 µM
Negative Control > 50 µM> 50 µM

Interpretation: The hypothetical data demonstrates that CfnA effectively inhibits the release of pro-inflammatory cytokines, TNF-α and IL-6, at low micromolar concentrations, comparable to the positive control. The inactive analogue shows no significant effect, suggesting the chloroacetamide moiety is crucial for its activity.

Pillar 2: Target Identification - Unveiling the Molecular Target of CfnA

With a confirmed phenotype, the next critical step is to identify the direct molecular target(s) of CfnA. Given our hypothesis of kinase inhibition, a chemoproteomic approach is highly effective.

Experimental Choice: A competitive affinity purification assay using Kinobeads.[4][5][6][7] This technique employs a mixture of immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome. By pre-incubating cell lysates with CfnA, we can identify which kinases are unable to bind to the beads, indicating they are targets of our compound.

Data Presentation:

Kinase TargetCfnA IC50 (Competition Binding)Positive Control (TPCA-1) IC50
Hypothetical Kinase X (HKX) 0.8 µM > 20 µM
IKKβ> 20 µM0.3 µM
MAPK1> 20 µM> 20 µM
JNK1> 20 µM> 20 µM

Interpretation: The Kinobeads assay pinpoints "Hypothetical Kinase X" (HKX) as a primary target of CfnA, with a sub-micromolar IC50. Importantly, CfnA does not compete for binding to IKKβ, the target of our positive control, suggesting a distinct mechanism. This provides a specific, testable hypothesis for the subsequent validation steps.

Pillar 3: Target Engagement - Confirming Interaction in a Cellular Context

Identifying a potential target in a cell lysate is a significant step, but it is crucial to confirm that CfnA engages this target within the complex environment of an intact cell.

Experimental Choice: The Cellular Thermal Shift Assay (CETSA).[8][9][10][11][12] This assay is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11] By heating intact cells treated with CfnA across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" indicative of target engagement.

G cluster_0 CETSA Workflow cells Treat cells with CfnA or Vehicle heat Heat cells across a temperature gradient cells->heat lyse Lyse cells and separate soluble fraction heat->lyse quantify Quantify soluble HKX (e.g., Western Blot) lyse->quantify

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation:

TreatmentMelting Temperature (Tm) of HKX
Vehicle (DMSO)48.2 °C
CfnA (10 µM) 55.7 °C
Negative Control (10 µM)48.5 °C

Interpretation: The significant increase in the melting temperature of HKX in the presence of CfnA provides strong evidence of direct target engagement in a cellular setting. The lack of a shift with the negative control reinforces the specificity of this interaction.

Pillar 4: Biochemical & Biophysical Validation - Quantifying the Interaction

Having confirmed target engagement in cells, we now move to in vitro systems to precisely characterize the inhibitory activity and binding kinetics of CfnA with purified HKX.

Biochemical Validation: Enzyme Inhibition Assay

Experimental Choice: An in vitro kinase assay using recombinant HKX.[13][14][15] This will allow us to determine the potency (IC50) of CfnA and investigate its mechanism of inhibition (e.g., reversible vs. irreversible).

Data Presentation:

CompoundHKX IC50Mechanism of Inhibition
CfnA 0.6 µMIrreversible (Time-dependent inhibition)
Positive Control (Staurosporine) 0.05 µMReversible (ATP-competitive)
Negative Control > 100 µMN/A

Interpretation: CfnA demonstrates potent, irreversible inhibition of HKX, consistent with our hypothesis of covalent modification. This contrasts with the reversible, ATP-competitive inhibition of the general kinase inhibitor, staurosporine.

Biophysical Characterization: Binding Kinetics and Affinity

Experimental Choice: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[16][17][18][19][20][21][22][23] These techniques provide quantitative data on the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the CfnA-HKX interaction.

Data Presentation (SPR):

CompoundAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD)
CfnA 1.5 x 10⁵Very slow (covalent)N/A (covalent)
Positive Control (Staurosporine) 2.1 x 10⁶8.4 x 10⁻³4 nM

Interpretation: The SPR data for CfnA would show a rapid association rate followed by a very slow or negligible dissociation rate, a hallmark of covalent inhibitors. In contrast, staurosporine exhibits both association and dissociation, allowing for the calculation of a reversible binding affinity.

Pillar 5: Pathway Analysis - Linking Target Inhibition to Phenotype

The final and crucial step is to connect the inhibition of our target kinase, HKX, to the observed anti-inflammatory phenotype. This involves examining the downstream signaling events.

Hypothesized Signaling Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 HKX HKX TLR4->HKX IKK_complex IKK_complex HKX->IKK_complex activates IkB IkB IKK_complex->IkB phosphorylates (p-IkB) NFkB NFkB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates p_IkB p-IkB Proteasome Proteasome p_IkB->Proteasome degradation Cytokine_Genes Cytokine_Genes Nucleus->Cytokine_Genes activates transcription CfnA CfnA CfnA->HKX

Caption: Hypothesized signaling pathway illustrating CfnA's inhibition of HKX.

Experimental Choice: Western blotting to measure the phosphorylation status of downstream signaling proteins in LPS-stimulated cells treated with CfnA.[24][25][26]

Data Presentation:

Treatmentp-HKX (normalized)p-IκBα (normalized)Total IκBα (normalized)
Vehicle1.01.01.0
LPS4.55.20.2
LPS + CfnA 1.2 1.3 0.9
LPS + Positive Control (TPCA-1)4.31.10.8

Interpretation: CfnA treatment markedly reduces the LPS-induced phosphorylation of both HKX and its downstream substrate, IκBα. This prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory response. This molecular data provides a direct link between the inhibition of HKX and the observed anti-inflammatory phenotype.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Plate RAW 264.7 cells and grow to 80-90% confluency. Treat cells with CfnA (10 µM), vehicle (DMSO), or negative control (10 µM) for 1 hour at 37°C.

  • Harvesting: Wash cells with PBS and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

  • Analysis: Collect the supernatant and analyze the amount of soluble HKX by Western blot.

Western Blot Protocol
  • Sample Preparation: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[25]

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run at 150V for 90 minutes.

  • Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-HKX, anti-HKX, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This comprehensive, multi-pillar approach provides a robust framework for the experimental validation of the mechanism of action of this compound. By systematically progressing from phenotypic screening to target identification, engagement, biochemical and biophysical characterization, and finally, pathway analysis, we can build a cohesive and evidence-based understanding of how this novel compound exerts its biological effects. The integration of comparative compounds and the presentation of clear, quantitative data are essential for making informed decisions in the drug development process. This guide serves as a template for the rigorous scientific inquiry required to advance promising small molecules from the bench to the clinic.

References

  • ResearchGate. (2025). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • SciELO. (2020). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • Brenig Therapeutics. (2026). Brenig launches Phase 1 trial of small molecule therapy for MS. Retrieved from [Link]

  • SciELO. (2020). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • PMC. (n.d.). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Retrieved from [Link]

  • PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • MySkinRecipes. 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Retrieved from [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • PMC. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • NCBI. (n.d.). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). Case Study: The Importance of Binding Kinetics in Drug Discovery. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • Malvern Panalytical. (2017). Isothermal titration calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of.... Retrieved from [Link]

  • Medico Research Chronicles. (2024). Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery?. Retrieved from [Link]

  • ResearchGate. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • PMC. (2017). Recent advances in methods to assess the activity of the kinome. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • YouTube. (2026). Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No. Retrieved from [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis and Bioactivity of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthesis and potential bioactivity of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide, a compound of interest in medicinal chemistry. Beyond a simple recitation of methods, we delve into the critical parameters that govern experimental reproducibility—a cornerstone of reliable scientific advancement. This document is designed for researchers, chemists, and drug development professionals seeking to not only perform these experiments but to understand the causality behind each step, ensuring the generation of robust and trustworthy data.

Section 1: Synthesis and Reproducibility

The synthesis of N-aryl acetamides is a fundamental transformation in organic chemistry. The target compound, this compound, is typically prepared via a nucleophilic acyl substitution. While the reaction appears straightforward, achieving high reproducibility in yield and purity requires careful control over several key variables.

Primary Synthetic Route: Chloroacetylation

The most common and direct method for synthesizing the title compound is the chloroacetylation of 2-fluoro-5-nitroaniline using chloroacetyl chloride. This reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acid chloride.

Causality Behind Experimental Choices:

  • Base (Triethylamine, Et₃N): Chloroacetyl chloride reacts with the amine to form the desired amide and hydrochloric acid (HCl) as a byproduct. The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like triethylamine is added to scavenge this HCl, driving the reaction to completion.

  • Solvent (Chloroform, CHCl₃ or Dichloromethane, CH₂Cl₂): A polar aprotic solvent is chosen to dissolve the reactants without interfering with the reaction.[1] Solvents like chloroform or DCM are ideal as they do not possess acidic protons that could deactivate the amine nucleophile.[1]

  • Temperature (0 °C to Room Temperature): The reaction is highly exothermic. The initial addition of chloroacetyl chloride is performed at 0 °C to control the reaction rate and prevent the formation of side products. Allowing the reaction to proceed to room temperature ensures it goes to completion.[2][3]

Experimental Protocol: Synthesis of this compound
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-nitroaniline (20 mmol, 3.12 g) in 40 mL of anhydrous chloroform (CHCl₃).

  • Base Addition: Add triethylamine (24 mmol, 3.3 mL) to the solution.

  • Cooling: Place the flask in an ice bath and cool the reaction mixture to 0 °C with continuous stirring.

  • Acylation: In a separate flask, dissolve chloroacetyl chloride (24 mmol, 1.9 mL, 2.71 g) in 10 mL of anhydrous CHCl₃. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 20 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid product from ethanol to yield the pure this compound.

Visualization of Synthesis Workflow

A Dissolve 2-fluoro-5-nitroaniline & Et3N in CHCl3 B Cool to 0 °C (Ice Bath) A->B Preparation C Add Chloroacetyl Chloride (dropwise) B->C Reagent Addition D Stir at RT for 20h C->D Reaction E Aqueous Work-up (Wash with HCl, NaHCO3, Brine) D->E Quenching F Dry & Evaporate Solvent E->F Isolation G Recrystallize from Ethanol F->G Purification H Pure Product G->H Final Compound

Caption: Workflow for the synthesis of this compound.

Critical Parameters for Synthesis Reproducibility

Minor variations in the synthetic procedure can lead to significant differences in yield and purity. The following table outlines critical parameters that must be strictly controlled.

ParameterImpact on ReproducibilityRecommended Control Strategy
Reagent Purity Impurities in the starting amine can lead to side products that are difficult to remove.Use reagents of ≥98% purity. Confirm purity of starting material by NMR or melting point before use.
Moisture Water hydrolyzes chloroacetyl chloride, reducing the effective concentration and lowering the yield.Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., N₂ or Ar).
Temperature Control Poor temperature control during addition can cause side reactions and decomposition, reducing yield and purity.Use a properly maintained ice bath and add the acylating agent slowly and dropwise to manage the exotherm.
Reaction Time Insufficient time leads to an incomplete reaction and low yield. Excessive time can promote side reactions.Monitor the reaction by TLC until the starting amine spot has been consumed.
Purification Method The choice between recrystallization and column chromatography affects final purity and recovery.Recrystallization is often sufficient, but for high-purity applications, silica gel chromatography may be necessary. The choice should be documented and consistently applied.
Comparison with Alternative Synthetic Methods

While chloroacetylation is common, other methods for amide bond formation exist.

MethodReagentsAdvantagesDisadvantages
Chloroacetylation Chloroacetyl Chloride, BaseHigh reactivity, inexpensive reagents, simple procedure.Corrosive and moisture-sensitive reagent, produces HCl byproduct.
Carbodiimide Coupling 2-Chloroacetic Acid, EDC/DCCMilder conditions, high yields.More expensive reagents, byproduct removal can be difficult (DCU).
Schotten-Baumann Chloroacetic Acid, SOCl₂ then AmineForms a highly reactive acid chloride in situ.[4]Requires an extra step, uses hazardous thionyl chloride (SOCl₂).

Section 2: Bioactivity and Reproducible Measurement

While there are no specific reports on the bioactivity of this compound, extensive research on the isomeric compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated its potential as an antibacterial agent against Klebsiella pneumoniae.[5][6] The presence of the chloroacetamide moiety is believed to be crucial for this activity.[5] Therefore, it is reasonable to hypothesize that the title compound will exhibit similar antibacterial properties.

Standardized Bioassay Protocol: Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Bacterial Strain: A well-characterized, reference strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) should be used for consistency.

  • Inoculum Density: The final concentration of bacteria (typically 5 x 10⁵ CFU/mL) is critical. A lower density can make a compound appear more potent, while a higher density can have the opposite effect.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium, as its composition is defined and minimizes interference with antibiotic activity.

  • Controls: A positive control (bacteria with no compound) ensures the bacteria are viable. A negative control (broth only) ensures sterility. A drug control (a known antibiotic like ciprofloxacin) validates the assay's sensitivity.

Experimental Protocol: Broth Microdilution MIC Assay
  • Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in Dimethyl Sulfoxide (DMSO).

  • Bacterial Inoculum: Culture bacteria overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of desired test concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound. Also, prepare control wells.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.

Visualization of Bioassay Workflow

A Prepare Compound Stock Solution (DMSO) C Perform 2-fold Serial Dilutions in 96-Well Plate A->C Compound Prep B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D Inoculum Prep C->D Assay Setup E Incubate Plate (37 °C, 18-24h) D->E Growth Phase F Read Results (Visual Inspection) E->F Data Collection G Determine MIC F->G Analysis

Caption: Workflow for a standard broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Factors Influencing Bioactivity Reproducibility

Reproducibility in bioassays is notoriously challenging.[7][8] Controlling the following variables is paramount.

ParameterImpact on ReproducibilityRecommended Control Strategy
Compound Solubility Compound precipitation in the assay medium leads to an inaccurate effective concentration.Visually inspect wells for precipitation. If needed, use a cosolvent, but keep its concentration consistent and below toxic levels.
Bacterial Strain Integrity Genetic drift can occur with repeated subculturing, altering antibiotic susceptibility.Use a fresh culture from a frozen stock that is no more than 3-5 passages old.
Inoculum Density As described above, this directly impacts the measured MIC value.Always standardize the inoculum using a McFarland standard or by measuring optical density (OD).
Incubation Time/Temp Deviations can affect bacterial growth rate and compound stability.Use a calibrated incubator and a consistent incubation time for all experiments.
Operator Variability Subjectivity in visual MIC determination can introduce variability.Have two independent researchers read the plates. For quantitative data, use a viability indicator dye (e.g., resazurin).
Comparative Bioactivity of Alternative Compounds

The antibacterial efficacy of the title compound can be benchmarked against other chloroacetamide derivatives and standard antibiotics.

CompoundTarget OrganismReported MIC (µg/mL)Reference
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide K. pneumoniae62.5Cordeiro et al., 2020[5][6]
Various N-substituted chloroacetamides S. aureus, E. coli62.5 - 250Katke et al., 2012[9]
Ciprofloxacin K. pneumoniae≤1 (Susceptible)CLSI Standards

Section 3: A Self-Validating Framework for Reproducibility

Trustworthy bioactivity data can only be generated from a well-characterized compound. The synthesis and bioassay workflows should not be viewed as independent processes but as an integrated, self-validating system. The purity and identity of the synthesized compound must be rigorously confirmed before it is submitted for biological screening. Failure to do so is a primary source of irreproducible results in drug discovery.

cluster_0 Synthesis & Purification cluster_1 Analytical Validation (QC) cluster_2 Biological Assay A Synthesized Crude Product B Purification (Recrystallization / Chromatography) A->B C Structural Confirmation (¹H NMR, ¹³C NMR, MS) B->C Characterization D Purity Assessment (HPLC, LC-MS, >95%) C->D Purity Check gate E Bioassay (e.g., MIC) D->E Compound Qualified for Testing F Reproducible Bioactivity Data E->F

Caption: Integrated workflow linking synthesis, analytical quality control, and biological testing to ensure data validity.

References

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules. Available at: [Link]

  • Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Khan, I., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. MDPI. Available at: [Link]

  • Result page from mdpi.com. (n.d.). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. ResearchGate. Available at: [Link]

  • Carradori, S., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. Available at: [Link]

  • Cordeiro, L. V., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available at: [Link]

  • Sahoo, B. M., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • Cordeiro, L. V., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available at: [Link]

  • MySkinRecipes. (n.d.). N-(2-fluoro-5-nitrophenyl)acetamide. Available at: [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). Discovery of novel thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids as anti-SARS-CoV-2 agents: Synthesis, in vitro biological evaluation, and molecular docking studies. PMC - PubMed Central. Available at: [Link]

  • Lowe, D. (2017). Taking on chemistry's reproducibility problem. Chemistry World. Available at: [Link]

  • Stankov, M. S., et al. (2024). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI. Available at: [Link]

  • PubMed. (2024). Formation of chloroacetamides and chloroacetonitriles from chloroacetaldehydes and monochloramine reactions in drinking water. Available at: [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • Singh, D. V., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Sarewitz, D. (2017). The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation. PMC. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Correlating In Silico Predictions with Experimental Results for "2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the synergy between computational modeling and empirical laboratory validation is paramount. This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals, focusing on the compound "2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide." While this specific molecule has limited publicly available experimental data, we will draw upon established principles and data from a close structural isomer, "2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide," to illustrate the critical process of correlating in silico predictions with experimental outcomes. This guide is designed to be a practical framework for navigating the predictive power and the empirical realities of chemical biology.

The Compound of Interest: A Profile of this compound

"this compound" is a halogenated nitroaromatic acetamide. Such compounds are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related structures. The presence of a chloroacetamide group suggests potential as an alkylating agent, while the nitroaromatic moiety is a common feature in various bioactive molecules. The fluoro-substituent can modulate physicochemical properties such as lipophilicity and metabolic stability.

Physicochemical Properties

Experimentally determined physicochemical properties for "this compound" are not extensively reported. One study has noted its synthesis and characterization, providing a melting point of 174–176 °C[1].

Experimental Data Showcase: The Case of a Structural Isomer

To understand the potential biological profile of our target compound, we turn to its structural isomer, "2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide." This molecule has been the subject of more detailed investigation, particularly concerning its antibacterial properties.

Antibacterial Activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Recent studies have highlighted the potential of "2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide" as an antibacterial agent, particularly against Klebsiella pneumoniae, a challenging Gram-negative pathogen. The presence of the chloro atom in the acetamide group appears to be crucial for its biological activity. It has been observed that the non-chlorinated precursor, N-(4-fluoro-3-nitrophenyl)acetamide, shows weaker antibacterial effects[2][3][4]. This underscores the importance of specific structural features in determining biological function.

Furthermore, "2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide" has demonstrated synergistic or additive effects when combined with conventional antibiotics like ciprofloxacin, cefepime, meropenem, and imipenem against K. pneumoniae[5][6]. This suggests a potential role in combination therapies to combat antibiotic resistance.

In Vitro Toxicity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Preliminary in vitro toxicity analyses of "2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide" have indicated a favorable profile. In studies using oral mucosa cells, the compound exhibited low toxicity, with a high percentage of normal cells observed even at higher concentrations[3]. These findings suggest a promising safety margin, although further comprehensive in vivo toxicological studies are necessary.

The World of In Silico Predictions: A Methodological Overview

In the absence of extensive experimental data for "this compound," in silico methods provide a valuable starting point for predicting its biological and toxicological properties. These computational tools leverage existing knowledge to model the behavior of novel compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions

A suite of computational models can predict the pharmacokinetic and toxicological properties of a molecule. These are often based on a compound's structural similarity to molecules with known ADMET profiles. For a compound like "this compound," key parameters to predict would include:

  • Lipophilicity (logP): Influences membrane permeability and solubility.

  • Aqueous Solubility (logS): Crucial for bioavailability.

  • Drug-likeness: Adherence to empirical rules like Lipinski's Rule of Five, which predicts oral bioavailability.

  • Toxicity Endpoints: Predictions for mutagenicity, carcinogenicity, and organ-specific toxicity. Given its nitroaromatic structure, specific models for predicting the toxicity of this class of compounds would be highly relevant[2][5][7][8][9].

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For "this compound," one could employ QSAR models developed for antibacterial acetamides or nitroaromatic compounds to predict its potential efficacy[1][6][10][11]. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to forecast the activity of a new compound.

A Hypothetical In Silico Profile for "this compound"

While no specific in silico studies for our target compound were found, we can extrapolate a hypothetical predictive profile based on the known properties of its isomer and the capabilities of modern computational tools.

ParameterPredicted Value/ClassificationRationale/Methodology
Molecular Weight 232.60 g/mol Calculation from chemical formula
logP (Lipophilicity) ~1.5 - 2.5Based on similar structures; influences absorption
logS (Aqueous Solubility) Soluble to Moderately SolubleTypical for compounds of this size and polarity
Lipinski's Rule of Five 0 violationsExpected to have good oral bioavailability
Antibacterial Activity Moderate to GoodQSAR models for antibacterial acetamides suggest potential activity[1][6][10][11].
Toxicity (Mutagenicity) Potential for mutagenicityNitroaromatic compounds are a structural alert for mutagenicity.
Toxicity (General) Low to ModerateQSAR models for nitroaromatic toxicity can provide a predicted LD50[2][5][7][8][9].

Correlating Predictions with Reality: A Comparative Analysis

The core of this guide is the comparison between what is predicted computationally and what is observed experimentally. Below is a comparative table that juxtaposes the hypothetical in silico predictions for "this compound" with the experimental data available for its isomer, "2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide."

PropertyHypothetical In Silico Prediction("this compound")Experimental Data("2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide")Points of Correlation & Divergence
Antibacterial Activity Moderate to GoodGood potential against K. pneumoniae[3][4]. Synergistic with other antibiotics[5][6].Correlation: The chloroacetamide moiety is known to confer antibacterial activity. Divergence: The precise spectrum and potency will depend on the substitution pattern on the phenyl ring.
In Vitro Toxicity Low to ModerateLow toxicity observed in oral mucosa cells[3].Correlation: The general acetamide scaffold may have a favorable initial toxicity profile. Divergence: The position of the nitro group can significantly impact metabolic pathways and potential for toxicity.
Oral Bioavailability Predicted to be good (0 Lipinski violations)In silico analysis suggests good parameters for oral use[3].Strong Correlation: Both compounds are expected to have favorable physicochemical properties for oral absorption based on computational models.

Expert Insights: Navigating the In Silico-Experimental Interface

The correlation between in silico predictions and experimental results is rarely a perfect one-to-one match. As a senior application scientist, my experience underscores the following key considerations:

  • Models are as Good as Their Training Data: The predictive power of any in silico model is limited by the diversity and quality of the data it was built upon. For novel chemical scaffolds, predictions should be treated with a healthy degree of skepticism.

  • Structural Isomers Can Have Different Fates: As illustrated in our comparison, even a subtle change in the position of a functional group can lead to significant differences in biological activity and toxicity. This is due to altered interactions with biological targets and metabolic enzymes.

  • In Silico as a Guide, Not a Replacement: Computational tools are invaluable for prioritizing compounds, generating hypotheses, and designing experiments. However, they are not a substitute for rigorous experimental validation. Early and iterative experimental feedback is crucial for refining computational models and guiding a research program.

Key Experimental Protocols

For researchers seeking to generate their own experimental data for compounds like "this compound," the following are standard protocols.

Antibacterial Susceptibility Testing (Broth Microdilution)
  • Prepare Bacterial Inoculum: Culture the bacterial strain of interest (e.g., K. pneumoniae) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.

  • Prepare Compound Dilutions: Create a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a human cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against compound concentration.

Visualizing the Workflow

experimental_workflow cluster_experimental Experimental Validation synthesis Compound Synthesis & Characterization physchem Physicochemical Property Measurement synthesis->physchem antibacterial Antibacterial Susceptibility Testing synthesis->antibacterial toxicity In Vitro Cytotoxicity Assays synthesis->toxicity invivo In Vivo Efficacy & Toxicity (Optional) antibacterial->invivo toxicity->invivo

Caption: A typical experimental workflow for characterizing a novel bioactive compound.

in_silico_workflow cluster_insilico In Silico Prediction structure Input Compound Structure admet ADMET Prediction (Solubility, logP, etc.) structure->admet qsar QSAR Modeling (Activity Prediction) structure->qsar toxicity_pred Toxicity Endpoint Prediction structure->toxicity_pred docking Molecular Docking (Target Identification) structure->docking

Caption: A standard in silico workflow for predicting the properties of a new chemical entity.

correlation_logic insilico In Silico Predictions correlation Correlation Analysis insilico->correlation experimental Experimental Results experimental->correlation hypothesis Refined Hypothesis/ New Experiments correlation->hypothesis

Caption: The iterative cycle of correlating in silico predictions with experimental data.

Conclusion

The journey of a potential drug candidate from a chemical structure to a therapeutic agent is a complex interplay of prediction and empirical validation. For "this compound," while direct experimental data is sparse, a correlative analysis using its structural isomer and established in silico methodologies provides a robust framework for its future investigation. By embracing the strengths of both computational and experimental approaches, researchers can accelerate the discovery and development of new medicines.

References

  • Cordeiro, L. V. et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Available at: [Link]

  • Daghighi, A. et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. Available at: [Link]

  • Al-Amiery, A. A. et al. (2016). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. Tikrit Journal of Pharmaceutical Sciences, 11(1). Available at: [Link]

  • Cordeiro, L. V. et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(1). Available at: [Link]

  • Valasani, K. et al. (2014). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 4(2), 111-130. Available at: [Link]

  • Al-Abdullah, N. H. et al. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. Antibiotics, 3(2), 243-264. Available at: [Link]

  • Daghighi, A. (2023). In Silico Toxicology: Application of Machine Learning for Predicting Toxicity of Organic Compounds. North Dakota State University. Available at: [Link]

  • Al-Abdullah, N. H. et al. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. ResearchGate. Available at: [Link]

  • Naemat, N. H. (2008). Qsar study for antibacterial activity from molecular structures of benzamide and oxazolidinone derivatives. Universiti Teknologi MARA (UiTM). Available at: [Link]

  • Cordeiro, L. V. et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. Available at: [Link]

  • Al-Amiery, A. A. (2016). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. ResearchGate. Available at: [Link]

  • Cordeiro, L. V. et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. Available at: [Link]

  • Daghighi, A. et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PubMed. Available at: [Link]

  • Cordeiro, L. V. et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. Available at: [Link]

  • Al-Abdullah, N. H. et al. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N₄-Acetamides of Ciprofloxacin and Norfloxacin. PubMed. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. The compound 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide is a substituted nitroaromatic amide, a class of molecules often used as intermediates in pharmaceutical and dye synthesis.[1] Its proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship.

This guide provides a detailed, step-by-step framework for the disposal of this compound, grounded in an understanding of its chemical properties and associated hazards. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated directly into the workflow.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's hazard profile is the foundation of its safe handling and disposal. This compound possesses three key functional groups that dictate its hazardous nature:

  • Halogenated Acetamide Group: The chloroacetamide moiety is a known reactive group. Compounds in this class can act as alkylating agents and often exhibit significant toxicity. Safety Data Sheets (SDS) for analogous compounds, such as 2-chloroacetamide, classify them as toxic if swallowed, capable of causing allergic skin reactions, and suspected of damaging fertility.[2][3][4]

  • Nitroaromatic Ring: Nitroaromatic compounds are recognized for their potential toxicity and are often resistant to environmental degradation.[5][6] The electron-withdrawing nature of the nitro group makes these compounds recalcitrant and can contribute to mutagenic properties.[6]

  • Fluorinated Phenyl Ring: The inclusion of fluorine further modifies the molecule's reactivity and biological activity.

Based on data from structurally similar chemicals, this compound should be presumed to be a hazardous substance.

Table 1: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement Source (Analogous Compounds)
Acute Toxicity, Oral Category 3 / 4 Toxic or Harmful if swallowed [7][8]
Skin Corrosion/Irritation Category 2 Causes skin irritation [7][8]
Serious Eye Damage/Irritation Category 1 / 2A Causes serious eye damage or irritation [7][8]
Skin Sensitization Category 1 May cause an allergic skin reaction [4]

| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child | |

Due to this hazard profile, all waste containing this compound must be treated as regulated hazardous waste.

Personnel Safety & Personal Protective Equipment (PPE)

Given the compound's acute toxicity and potential for skin sensitization, rigorous adherence to PPE standards is mandatory. All handling and disposal procedures must be conducted within a certified chemical fume hood.

  • Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be removed and disposed of as contaminated solid waste immediately after handling the compound.

  • Eye Protection: Chemical safety goggles are mandatory. A full face shield should be worn if there is a risk of splashing.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: All operations should be performed in a chemical fume hood to prevent inhalation of dust or aerosols.[9] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.[9]

These precautions align with the U.S. Occupational Safety and Health Administration (OSHA) guidelines for handling hazardous or cytotoxic drugs, which provide a robust framework for minimizing occupational exposure.[10][11][12]

Primary Disposal Pathway: Segregation and Collection

The universally accepted and safest method for disposing of this compound is to collect it as chemical waste for destruction by a licensed hazardous waste management facility. Under no circumstances should this compound or its solutions be disposed of down the drain. [13]

The fundamental principle is waste segregation. This compound belongs to the Halogenated Organic Waste stream.[13][14] Mixing it with non-halogenated waste can complicate the disposal process and increase costs.[13][15]

Step-by-Step Collection Protocol
  • Identify the Correct Waste Stream: Designate a specific waste container for "Halogenated Organic Solids" and another for "Halogenated Organic Liquids."

  • Select an Appropriate Waste Container:

    • Containers must be in good condition, compatible with the chemical waste, and have a secure, threaded screw cap to prevent leaks and vapor escape.[15][16]

    • For liquid waste, use a chemically resistant container (e.g., glass or polyethylene).

  • Properly Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • A list of all solvents if it is a solution

    • The appropriate hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Exclamation Mark)

    • The accumulation start date

  • Waste Collection:

    • Solid Waste: Collect pure or crude solid this compound directly into a designated "Halogenated Organic Solids" waste container.

    • Contaminated Labware: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, contaminated wipes) must be placed in the solid waste container.

    • Liquid Waste: Solutions of the compound in organic solvents should be collected in a designated "Halogenated Organic Liquids" container. Do not mix with non-halogenated solvents.[14][15]

    • Aqueous Solutions: While this compound has low water solubility, any aqueous waste must still be collected as hazardous waste. Do not pour down the drain.

  • Storage: Keep waste containers sealed at all times, except when adding waste.[16] Store them in a designated Satellite Accumulation Area within the laboratory, preferably in secondary containment, away from incompatible materials.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating waste generated from work with this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_final Final Disposal start Start: Handling Compound solid_waste Residual Solid Compound start->solid_waste Generates liquid_waste Solution in Solvent start->liquid_waste Generates ppe_waste Contaminated PPE (Gloves, Wipes, etc.) start->ppe_waste Generates glass_waste Contaminated Glassware (Flasks, Vials) start->glass_waste Generates solid_container Container: 'Halogenated Organic Solids' solid_waste->solid_container Place directly in liquid_container Container: 'Halogenated Organic Liquids' liquid_waste->liquid_container Pour carefully into ppe_waste->solid_container Place directly in rinse Triple Rinse with appropriate solvent (e.g., Acetone) glass_waste->rinse Decontaminate final_disposal Sealed & Labeled Containers for EHS Pickup solid_container->final_disposal liquid_container->final_disposal rinse->liquid_container Collect rinsate in

Caption: Decision workflow for proper segregation of waste streams.

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Minor Spill (inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wear the appropriate PPE as described in Section 2.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material using non-sparking tools and place it into the designated "Halogenated Organic Solids" waste container.[17]

    • Decontaminate the surface of the fume hood with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

  • Major Spill (outside a chemical fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Chemical Deactivation: A Cautionary Note

While chemical deactivation through hydrolysis is a known reaction for amides, it is not recommended as a routine disposal method in a standard laboratory setting.[18][19][20]

  • Mechanism: Alkaline hydrolysis would break the amide bond, yielding sodium chloroacetate and 2-fluoro-5-nitroaniline.

  • Why It's Not Recommended:

    • Hazardous Byproducts: The resulting products (a halogenated carboxylate and a nitroaniline) are also hazardous and require disposal as regulated waste.

    • Incomplete Reactions: Ensuring the complete destruction of the starting material requires analytical verification, which is often impractical for routine disposal.

    • Increased Risk: The process involves heating a hazardous material with a strong base, which can introduce additional risks.

The most prudent and compliant approach is the direct collection of the unreacted compound for professional disposal.

Final Disposal and Regulatory Compliance

The ultimate responsibility for hazardous waste lies with the generator under the Resource Conservation and Recovery Act (RCRA) framework, a concept known as "cradle-to-grave" liability.[21] Once your waste containers are full, they must be transferred to your institution's EHS department or a licensed hazardous waste disposal contractor for transport and final destruction, typically via high-temperature incineration.[22] Incineration is an effective method for destroying halogenated organic compounds.[14]

By following these procedures, you ensure that you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific responsibility and environmental protection.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy. Available at: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Recycling & Disposal. European Chlorinated Solvents Association. Available at: [Link]

  • Disposal of Waste Solvents. NUS Department of Chemistry. Available at: [Link]

  • Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). Available at: [Link]

  • Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental. Available at: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available at: [Link]

  • Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions. RAND Corporation. Available at: [Link]

  • Biodegradation of nitroaromatic compounds. Semantic Scholar. Available at: [Link]

  • Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology. Available at: [Link]

  • Safety Data Sheet: 2-Chloroacetamide. Acros Organics. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Safety Data Sheet: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Acros Organics. Available at: [Link]

  • Safety Data Sheet: 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Angene Chemical. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • Safety Data Sheet: 2-Chloro-N-(4-nitrophenyl)acetamide. Angene Chemical. Available at: [Link]

  • N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. PubChem. Available at: [Link]

  • Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]

  • Material Safety Data Sheet: N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Cole-Parmer. Available at: [Link]

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. Available at: [Link]

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. National Institutes of Health (NIH). Available at: [Link]

  • The hydrolysis of amides. Chemguide. Available at: [Link]

  • 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. MySkinRecipes. Available at: [Link]

  • Nylon. Wikipedia. Available at: [Link]

  • Reactions of Amides. Save My Exams. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Compound's Profile

2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide is a halogenated aromatic nitro compound. This chemical structure necessitates a cautious approach due to several potential hazards:

  • Dermal Absorption and Irritation: Halogenated aromatic compounds can be readily absorbed through the skin and may cause significant irritation.[1] The acetamide functional group can also contribute to skin sensitization.

  • Inhalation Toxicity: As a powdered solid, there is a risk of aerosolization, leading to respiratory tract irritation.[1]

  • Ocular Irritation: Contact with the eyes is likely to cause serious irritation.[1]

  • Systemic Toxicity: Aromatic nitro compounds are known for their potential systemic toxicity, including the risk of cyanosis and anemia with chronic exposure.[2] They are rapidly absorbed through intact skin.[2]

  • Reactivity and Instability: Aromatic nitro compounds can be reactive and may decompose spontaneously.[2] The presence of multiple nitro groups can increase explosive tendencies.[3]

Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound.

Body Part PPE Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes and fine powders.[4] A face shield offers an additional layer of protection for the entire face.
Hands Double Gloving: Nitrile (inner) and Neoprene or Viton (outer)Nitrile gloves provide good dexterity and protection against incidental splashes.[4][5] Neoprene or Viton offer superior resistance to aromatic and chlorinated solvents, which may be used in conjunction with the compound.[4] Double gloving minimizes the risk of exposure in case of a tear in the outer glove.
Body Chemical-Resistant Lab Coat or CoverallsA lab coat made of a chemical-resistant material (e.g., polyester or a blend) should be worn and fully buttoned. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[6][7]
Respiratory NIOSH-approved N95 Respirator (minimum)For handling small quantities of the solid in a well-ventilated area or a chemical fume hood, an N95 respirator will provide protection against aerosolized particles. For larger quantities or in situations with inadequate ventilation, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[8]
Feet Closed-toed, Chemical-Resistant ShoesShoes should fully cover the feet and be made of a material that will resist chemical penetration.

Operational Plan: From Gowning to Disposal

A systematic approach to the use of PPE is critical to ensure its effectiveness. The following workflow outlines the key steps for handling this compound.

Donning and Doffing PPE

Proper donning and doffing procedures are crucial to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers (if necessary)

  • Inner Gloves (Nitrile)

  • Lab Coat or Coveralls

  • N95 Respirator

  • Chemical Splash Goggles and Face Shield

  • Outer Gloves (Neoprene or Viton)

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves

  • Face Shield and Goggles

  • Lab Coat or Coveralls (turn inside out as it is removed)

  • Inner Gloves

  • N95 Respirator

  • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including disposable PPE, weighing paper, and contaminated absorbent materials, in a designated, labeled hazardous waste container.

  • Liquid Waste: As a halogenated organic compound, all liquid waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste.[10]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal Phase A Assess Task-Specific Hazards (e.g., weighing, reaction) B Consult SDS of Structurally Similar Compounds A->B C Select Eye/Face Protection (Goggles + Face Shield) B->C D Select Hand Protection (Double Gloving: Nitrile + Neoprene/Viton) B->D E Select Body Protection (Chemical-Resistant Lab Coat/Coveralls) B->E F Select Respiratory Protection (N95 minimum) B->F G Follow Proper Donning Sequence F->G H Handle Compound in a Ventilated Enclosure G->H I Follow Proper Doffing Sequence H->I J Segregate Halogenated Waste I->J K Dispose of Contaminated PPE as Hazardous Waste J->K

Caption: PPE selection and operational workflow.

References

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Section 6C: Protective Equipment. Retrieved from [Link]

  • Google Patents. US5174893A - Process for dehalogenation of contaminated waste materials.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • P2 InfoHouse. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Unknown. Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Eurofins. 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.